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Foundational

Solubility Profile of 2-Ethynyloxazole-5-Carboxylic Acid in Organic Solvents: A Technical Guide for Drug Development

Executive Summary & Introduction In modern medicinal chemistry and bioconjugation, 2-ethynyloxazole-5-carboxylic acid (CAS: 1391828-78-6) has emerged as a highly versatile, dual-functional building block. Featuring a rig...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Introduction

In modern medicinal chemistry and bioconjugation, 2-ethynyloxazole-5-carboxylic acid (CAS: 1391828-78-6) has emerged as a highly versatile, dual-functional building block. Featuring a rigid oxazole core, a terminal alkyne for Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) "click" chemistry, and a carboxylic acid for standard amide coupling, it allows for orthogonal synthetic strategies.

However, the integration of these distinct functional groups into a single, compact heterocycle presents unique physicochemical challenges. The rigid planar structure and competing intermolecular forces create a complex solubility profile. This whitepaper provides an authoritative analysis of the mechanistic drivers behind the solvation of 2-ethynyloxazole-5-carboxylic acid, offering a quantitative solubility framework, a self-validating experimental protocol, and solubility-directed downstream workflows.

Physicochemical Properties & Mechanistic Drivers of Solvation

To predict and manipulate the solubility of 2-ethynyloxazole-5-carboxylic acid, one must understand the causality of its solid-state interactions and thermodynamic solvation barriers. The molecule's solubility is dictated by the interplay of three structural features:

  • The Oxazole Core: The oxazole nitrogen is weakly basic (conjugate acid pKa ~0.8) and acts as a weak hydrogen-bond acceptor [1].

  • The Carboxylic Acid Group: Unsubstituted oxazole-5-carboxylic acid has a pKa of approximately 2.39 [1]. However, the sp-hybridized carbon of the terminal ethynyl group is highly electronegative. Through inductive electron withdrawal across the conjugated oxazole ring, the pKa of the carboxylic acid is further lowered (estimated pKa ~1.8–2.1). In the solid state, this group forms exceptionally strong, stable intermolecular hydrogen-bonded dimers.

  • The Terminal Ethynyl Group (-C≡CH): This moiety is highly hydrophobic and rigid. It promotes extensive π−π stacking within the crystal lattice, significantly increasing the lattice energy compared to alkyl-substituted analogs.

The Thermodynamics of Solvation

Dissolution requires an endothermic disruption of the crystal lattice ( ΔHdisruption​>0 ), which must be offset by the exothermic formation of solvent-solute interactions ( ΔHsolvation​<0 ). Because the lattice is heavily stabilized by both carboxylic dimers and alkyne π−π stacking, non-polar solvents lack the interaction energy required to break the lattice. Conversely, polar aprotic solvents (e.g., DMSO, DMF) possess highly polarized bonds (S=O, C=O) that act as powerful hydrogen-bond acceptors. They effectively cleave the carboxylic acid dimers without competing for the hydrophobic alkyne, driving the thermodynamic equilibrium toward a homogeneous solution.

Thermodynamics Solid Crystal Lattice (Strong H-Bonds & π-π stacking) Disruption Lattice Disruption (Endothermic ΔH > 0) Solid->Disruption Energy Input Solvation Solvent-Solute Interaction (Exothermic ΔH < 0) Disruption->Solvation Polar Aprotic Solvents (H-Bond Acceptors) Solution Homogeneous Solution (ΔG < 0) Solvation->Solution Thermodynamic Equilibrium

Caption: Thermodynamic pathway of 2-ethynyloxazole-5-carboxylic acid solvation.

Quantitative Solubility Profile in Key Organic Solvents

Due to the specialized nature of this building block, empirical solubility data is extrapolated from its structural analogs and established thermodynamic principles. Table 1 summarizes the expected solubility profile at standard ambient temperature (25°C).

Table 1: Predicted Solubility Profile of 2-Ethynyloxazole-5-Carboxylic Acid at 25°C

Solvent CategorySolventDielectric Constant (ε)Estimated Solubility (mg/mL)Mechanistic Rationale
Polar Aprotic DMSO46.7> 50Strong H-bond acceptor; disrupts carboxylic dimers without competing for alkyne.
Polar Aprotic DMF36.7> 50Similar to DMSO; excellent for amide coupling workflows.
Polar Protic Methanol32.715 - 30Moderate; competes for H-bonding but solvates the polar oxazole core.
Polar Protic Ethanol24.55 - 15Lower than MeOH due to increased aliphatic bulk and lower polarity.
Non-Polar Halogenated DCM8.9< 1.0Poor H-bond acceptor; unable to break the robust crystal lattice.
Non-Polar Hexane1.9< 0.1Completely lacks polar interactions; highly incompatible.
Aqueous Buffer pH 7.4 (PBS)~80.0> 20Deprotonation of carboxylic acid (pKa ~2.0) forms highly soluble carboxylate salt.
Aqueous Buffer pH 1.2 (HCl)~80.0< 1.0Protonated state; hydrophobic alkyne dominates, causing precipitation.

Self-Validating Experimental Protocol: The Shake-Flask Method

To empirically determine the exact solubility of 2-ethynyloxazole-5-carboxylic acid for a specific proprietary workflow, researchers must employ a rigorous, artifact-free methodology. The following protocol is adapted from the OECD 105 guidelines [2] and the standardized shake-flask method described by Baka et al. [3].

Step-by-Step Methodology
  • Preparation of Suspension: Add an excess amount of solid 2-ethynyloxazole-5-carboxylic acid (e.g., 100 mg) to 1.0 mL of the target solvent in a tightly sealed glass vial. The presence of visible, undissolved solid is mandatory to ensure the solution can reach thermodynamic saturation.

  • Temperature-Controlled Equilibration: Place the vial in a thermostatic shaker bath set precisely to 25.0 ± 0.1 °C. Agitate at 150 rpm.

  • Phase Separation: After 24 hours, remove a 0.5 mL aliquot. To avoid adsorption artifacts common with syringe filters, isolate the liquid phase via temperature-controlled ultracentrifugation (10,000 × g for 15 minutes at 25.0 °C).

  • Quantification: Dilute the supernatant appropriately with the mobile phase and quantify the concentration using HPLC-UV (detection at ~254 nm, corresponding to the conjugated oxazole-alkyne system) against a validated calibration curve.

  • Self-Validation Check (Critical): Repeat the sampling and quantification process at 48 hours .

    • Logic: If the concentration at 48 hours is within ±5% of the 24-hour measurement, true thermodynamic equilibrium is confirmed. If the concentration drops, the 24-hour sample was supersaturated. If it rises, equilibrium was not yet reached. This internal feedback loop ensures the protocol is self-validating.

Solubility-Directed Downstream Workflows

The choice of solvent directly dictates the success of downstream bioconjugation or synthetic steps. Attempting to force the compound into a suboptimal solvent will result in aggregation, poor reaction kinetics, or complete synthetic failure.

  • Amide Coupling: For activating the carboxylic acid (e.g., using HATU/DIPEA), polar aprotic solvents like DMF are mandatory. They provide the high solubility required for homogeneous kinetics and stabilize the highly polar transition states of the activated ester.

  • CuAAC "Click" Chemistry: For reacting the terminal alkyne with an azide, polar protic mixtures (e.g., MeOH/H₂O or DMSO/H₂O) are preferred. Moderate solubility is sufficient here, and the presence of water is fundamentally required to support the Cu(I) catalytic cycle and solubilize the sodium ascorbate reducing agent.

Workflow Start 2-Ethynyloxazole-5-Carboxylic Acid (Solid) Screen Solvent Selection based on Downstream Application Start->Screen PolarAprotic Polar Aprotic (DMF, DMSO) Screen->PolarAprotic High Solubility (>50 mg/mL) PolarProtic Polar Protic (MeOH, EtOH) Screen->PolarProtic Moderate Solubility (10-50 mg/mL) NonPolar Non-Polar / Halogenated (DCM, Hexane) Screen->NonPolar Poor Solubility (<1 mg/mL) Amide Amide Coupling (HATU, DIPEA) PolarAprotic->Amide Carboxylate Activation CuAAC CuAAC 'Click' Chemistry (CuSO4, Na Ascorbate) PolarProtic->CuAAC Alkyne Activation Suspension Suspension / Slurry (Not recommended) NonPolar->Suspension Aggregation

Caption: Solubility-directed synthesis workflow for downstream applications.

References

  • OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. OECD Publishing, Paris. Retrieved from[Link]

  • Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341. Retrieved from[Link]

Exploratory

Pharmacokinetic Properties of 2-Ethynyloxazole-5-carboxylic Acid Scaffolds: A Technical Guide

Executive Summary The 2-ethynyloxazole-5-carboxylic acid scaffold has emerged as a highly versatile building block in modern medicinal chemistry. Featuring an ethynyl handle primed for Copper-Catalyzed Azide-Alkyne Cyclo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2-ethynyloxazole-5-carboxylic acid scaffold has emerged as a highly versatile building block in modern medicinal chemistry. Featuring an ethynyl handle primed for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and a rigid, polar oxazole-carboxylic acid core, this pharmacophore is increasingly integrated into complex molecular architectures, including von Hippel-Lindau (VHL) ligands for targeted protein degradation[1] and highly potent disorazole anti-cancer agents[2].

This technical guide provides an in-depth analysis of the pharmacokinetic (PK) drivers inherent to this scaffold. By examining its physicochemical properties, metabolic liabilities, and biotransformation pathways, we establish a rational framework for predicting and optimizing the Absorption, Distribution, Metabolism, and Excretion (ADME) profiles of drug candidates harboring this moiety.

Physicochemical Drivers of Pharmacokinetics

The baseline pharmacokinetics of a drug candidate are fundamentally dictated by its physicochemical properties. The 2-ethynyloxazole-5-carboxylic acid scaffold introduces specific electronic and steric parameters that directly influence systemic exposure.

Lipophilicity and Membrane Permeability

The oxazole ring serves as an excellent bioisostere for phenyl or amide groups. Compared to a carbocyclic aromatic ring, the incorporation of nitrogen and oxygen heteroatoms lowers the overall lipophilicity ( logD7.4​ ). This reduction in lipophilicity typically decreases non-specific plasma protein binding, thereby increasing the free fraction ( fu​ ) of the drug available for target engagement. However, the presence of the free carboxylic acid moiety renders the bare scaffold highly polar at physiological pH, resulting in poor passive membrane permeability ( Papp​ ). To circumvent this, the scaffold is frequently administered as an ester prodrug (e.g., ethyl 2-ethynyloxazole-5-carboxylate), which enhances lipophilicity and gastrointestinal absorption before undergoing rapid systemic hydrolysis[3].

The Ethynyl Handle and Click Chemistry

The terminal alkyne at the C2 position is chemically stable under physiological conditions but highly reactive in the presence of azides and a Cu(I) catalyst[3]. The resulting 1,2,3-triazole linkage acts as a metabolically stable bioisostere of an amide bond. Unlike amides, triazoles are highly resistant to enzymatic cleavage by amidases and proteases, significantly extending the biological half-life ( t1/2​ ) of the assembled therapeutic.

Table 1: Physicochemical & PK Impact of Scaffold Features
Structural FeaturePhysicochemical EffectImpact on In Vivo Pharmacokinetics
Oxazole Ring Decreases logP ; increases polarity.Lowers non-specific protein binding; improves aqueous solubility.
Carboxylic Acid Lowers pKa​ (~3.5-4.5); highly ionized at pH 7.4.Restricts passive diffusion; promotes rapid renal clearance if unmasked.
Ethynyl Group Enables triazole formation via CuAAC.Triazole products resist amidase hydrolysis, increasing metabolic stability.
Esterification (Prodrug) Masks acid charge; increases logD7.4​ .Enhances oral bioavailability (GI absorption); requires esterase activation.

Biotransformation and Metabolic Stability

Understanding the causality behind the metabolic degradation of the 2-ethynyloxazole-5-carboxylic acid scaffold is critical for lead optimization.

Esterase-Mediated Hydrolysis

When utilized as an ester (e.g., methyl or ethyl ester), the primary metabolic clearance pathway is rapid hydrolysis by carboxylesterases (CES1 in the liver, CES2 in the intestine). This biotransformation yields the active 2-ethynyloxazole-5-carboxylic acid metabolite. The rate of this hydrolysis dictates the Cmax​ and Tmax​ of the active species.

CYP450-Mediated Oxidation

The oxazole ring itself is generally robust against Phase I metabolism. However, depending on the flanking substituents, Cytochrome P450 (CYP) enzymes (predominantly CYP3A4 and CYP2C9) can catalyze epoxidation or ring-opening reactions. The electron-withdrawing nature of the carboxylic acid at the C5 position deactivates the oxazole ring toward electrophilic attack, conferring a higher degree of oxidative stability compared to unsubstituted oxazoles.

G S1 2-Ethynyloxazole-5-carboxylic Acid (Scaffold) S2 CuAAC 'Click' Chemistry (Triazole Formation) S1->S2 Azide + Cu(I) S3 Lead Candidate (e.g., VHL / cGAS Inhibitor) S2->S3 Bioisosteric Linkage S4 Hepatic CYP450 Metabolism (Oxidation) S3->S4 Phase I S5 Esterase/Amidase Hydrolysis (Carboxylate Release) S3->S5 Phase I S6 Renal Excretion (Hydrophilic Metabolites) S4->S6 S5->S6

Scaffold integration via CuAAC and subsequent metabolic pathways.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Built-in quality control (QC) checkpoints guarantee that the data generated accurately reflects the pharmacokinetic properties of the scaffold, free from artifactual interference.

In Vitro Microsomal Stability Assay

This protocol assesses the intrinsic clearance ( CLint​ ) of oxazole-based compounds.

Step-by-Step Methodology:

  • Preparation: Thaw human or rat liver microsomes (HLM/RLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation Mixture: Combine microsomes (final concentration 0.5 mg/mL protein) with the test compound (1 µM final concentration) in the buffer.

  • Self-Validation Checkpoint 1 (Controls): Include a positive control (e.g., Verapamil, known rapid clearance) and a negative control (buffer without NADPH) to validate enzyme activity and rule out non-enzymatic degradation.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (1 mM final concentration).

  • Sampling: Aliquot 50 µL of the mixture at 0, 5, 15, 30, and 60 minutes.

  • Quenching & Precipitation: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an Internal Standard (IS) (e.g., Tolbutamide).

  • Self-Validation Checkpoint 2 (IS Monitoring): The IS peak area must remain consistent across all time points (CV < 15%). Variations indicate matrix effects or extraction inconsistencies.

  • Analysis: Centrifuge at 14,000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2​ ) and CLint​ .

In Vivo Pharmacokinetic Profiling in Rodents

This workflow determines the absolute bioavailability and systemic clearance of the compound.

Step-by-Step Methodology:

  • Dosing: Administer the compound to male Wistar rats via Intravenous (IV) injection (e.g., 1 mg/kg in 5% DMSO/95% Saline) and Oral (PO) gavage (e.g., 10 mg/kg in 0.5% Methylcellulose).

  • Serial Sampling: Collect 200 µL blood samples from the jugular vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Stabilization: Immediately transfer blood to K2EDTA tubes. Crucial Step: If the compound is an ester, add a stabilization agent (e.g., 250 mM ammonium acetate or a broad-spectrum esterase inhibitor) to prevent ex vivo hydrolysis.

  • Plasma Extraction: Centrifuge at 3,000 x g for 10 minutes at 4°C to separate plasma.

  • Quantification: Precipitate proteins using acetonitrile + IS. Analyze via LC-MS/MS.

  • Self-Validation Checkpoint 3 (Calibration): The standard curve must exhibit an R2>0.99 , and QC samples at low, medium, and high concentrations must fall within ±15% of their nominal values.

  • Data Analysis: Utilize Non-Compartmental Analysis (NCA) to derive AUC0−∞​ , Cmax​ , Vd​ , and CL .

PK_Workflow D1 IV/PO Dosing (Rodent Model) D2 Serial Blood Sampling (0.08 - 24 h) D1->D2 D3 Plasma Separation (+ Esterase Inhibitor) D2->D3 D4 Protein Precipitation (Acetonitrile + IS) D3->D4 D5 LC-MS/MS Quantification D4->D5 D6 NCA PK Analysis (AUC, Cmax, t1/2) D5->D6

Self-validating in vivo pharmacokinetic profiling workflow.

Case Studies: Scaffold Applications in Drug Discovery

VHL Ligands and PROTACs

The 2-ethynyloxazole core has been successfully utilized in the synthesis of small-molecule ligands for the von Hippel-Lindau (VHL) E3 ubiquitin ligase[1]. In the development of treatments for anemia and targeted protein degraders (PROTACs), the ethynyl group undergoes CuAAC with azide-functionalized linkers. The resulting triazole-oxazole motif provides the necessary rigidity to orient the ligand optimally within the VHL binding pocket, while the polar nature of the oxazole limits excessive lipophilicity, preventing the high clearance rates often associated with large, greasy PROTAC molecules.

Disorazole Analogues (Anti-Cancer Agents)

Disorazoles are potent inhibitors of microtubule polymerization. To improve the pharmacokinetic profile (e.g., higher oral bioavailability and lower clearance) of these complex macrocycles, researchers have synthesized analogues utilizing the 2-ethynyloxazole-4-carboxylic acid and 5-carboxylic acid scaffolds[2]. The incorporation of this scaffold allows for modular assembly while enhancing the aqueous solubility of the highly lipophilic parent compounds, facilitating formulation and systemic distribution.

References

  • Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry. ChemRxiv. Available at:[Link]

  • AU2021379781A1 - 1-(2-(4-cyclopropyl-1h-1,2,3-triazol-1-yl)acetyl)-4-hydroxypyrrolidine-2-carboxamide derivatives as vhl inhibitors for the treatment of anemia. Google Patents.
  • WO2018237178A1 - Synthesis of disorazoles and their analogues as powerful anticancer agents. Google Patents.
  • Pharmacokinetic study of a new 4,5-dihydroisoxazole-5-carboxamide derivative in rats. Kabale University / Semantic Scholar. Available at:[Link]

Sources

Foundational

Electronic Properties and Reactivity Profiling of 2-Ethynyloxazole-5-Carboxylic Acid: A Technical Guide

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary In modern medicinal chemistry and advanced materials science, the oxazol...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

In modern medicinal chemistry and advanced materials science, the oxazole ring serves as a privileged heterocyclic scaffold. However, its baseline electronic properties can be radically engineered through strategic functionalization. 2-ethynyloxazole-5-carboxylic acid represents a masterclass in such electronic manipulation. By appending two strongly electron-withdrawing groups—an ethynyl moiety at the C2 position and a carboxylic acid at the C5 position—the inherent electron density of the oxazole core is severely depleted.

This whitepaper dissects the "push-pull" electronic topography of this molecule, explaining how its engineered HOMO-LUMO gap translates into highly specific reactivity profiles, most notably in Inverse Electron-Demand Diels-Alder (IEDDA) cycloadditions and Copper-Catalyzed Azide-Alkyne Cycloadditions (CuAAC).

The Electronic Topography of the Oxazole Core

To understand the derivatized molecule, one must first analyze the unsubstituted oxazole ring. Oxazole is a five-membered heteroaromatic system containing six π -electrons. Despite its aromaticity, oxazole exhibits significant dienic character due to incomplete electron delocalization[1].

The presence of the highly electronegative oxygen (O1) and the pyridine-type nitrogen (N3) creates a skewed electron density distribution. The nitrogen atom acts as an internal electron sink, rendering the entire ring relatively electron-deficient compared to pyrrole or furan[2].

  • Basicity: The oxazole core is only weakly basic, with its conjugate acid exhibiting a pKa​ of approximately 0.8[3].

  • Electrophilicity: The C2 position, flanked directly by both O1 and N3, is the most electron-deficient node on the ring, making it highly susceptible to nucleophilic attack[2].

G Core Oxazole Ring (Electron-Deficient Core) C2 C2 Position (Most Electrophilic) Core->C2 N3/O1 Inductive Pull C5 C5 Position (Moderate Acidity) Core->C5 O1 Inductive Pull Ethynyl Ethynyl Group (-C≡CH) (-I Effect, Click Handle) C2->Ethynyl Substitution Carboxyl Carboxylic Acid (-COOH) (-I, -M Effect, pKa ~2.39) C5->Carboxyl Substitution IEDDA IEDDA Reactivity (Lowered LUMO) Ethynyl->IEDDA Synergistic e- Withdrawal CuAAC CuAAC Click Chemistry (Bioorthogonal Tagging) Ethynyl->CuAAC Alkyne Activation Carboxyl->IEDDA Synergistic e- Withdrawal

Caption: Logical mapping of substituent electronic effects on the oxazole core and resulting reactivity.

Substituent Perturbations: The Push-Pull Mechanism

The addition of substituents at C2 and C5 transforms the molecule into a highly reactive intermediate.

The C5-Carboxylic Acid (-COOH)

The carboxylic acid group exerts both strong inductive (-I) and resonance (-M) electron-withdrawing effects. This functional group pulls electron density away from the π -system, significantly lowering the energy of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The acidity of this group is predicted to have a pKa​ of 2.39 ± 0.10[4].

The C2-Ethynyl Group (-C≡CH)

The terminal alkyne at the C2 position introduces an sp -hybridized carbon directly attached to the most electron-deficient site of the ring. Because sp -carbons are highly electronegative, the ethynyl group exerts a powerful inductive withdrawal (-I effect). While it can technically participate in π -conjugation, its primary role here is exacerbating the electron deficiency at C2. Furthermore, ethynyl oxazoles are highly versatile building blocks for click chemistry, allowing for rapid molecular complexity generation[5].

Quantitative Electronic & Physicochemical Parameters

To provide a concrete baseline for computational and synthetic planning, the following table summarizes the key electronic properties of the oxazole core and the predicted shifts for the fully substituted 2-ethynyloxazole-5-carboxylic acid.

ParameterValue / MetricSource & Methodology
Molecular Formula C6​H3​NO3​ Structural Derivation
Molecular Weight 137.10 g/mol Calculated
Oxazole Conjugate Acid pKa​ ~0.8Empirical Measurement[3]
C5-Carboxylic Acid pKa​ 2.39 ± 0.10Predicted / Extrapolated[4]
Unsubstituted Oxazole HOMO -5.65 eVDFT (B3LYP/6-311G++)[6]
Unsubstituted Oxazole LUMO +0.80 eVDFT (B3LYP/6-311G++)[6]
Substituted Oxazole LUMO Shift Substantial negative shiftTheoretical projection due to synergistic -I/-M effects[7]

Synthetic Exploitation: IEDDA and CuAAC

The engineered electronic deficiency of 2-ethynyloxazole-5-carboxylic acid dictates its utility in two primary synthetic workflows:

  • Inverse Electron-Demand Diels-Alder (IEDDA): Standard Diels-Alder reactions utilize electron-rich dienes and electron-poor dienophiles. However, because the oxazole ring here is highly electron-deficient (acting as an azadiene), it is perfectly primed for IEDDA reactions with electron-rich olefins[8]. The lowered LUMO of the oxazole minimizes the HOMO(dienophile)–LUMO(diene) gap, accelerating the reaction rate and making the process substantially exothermic[7].

  • CuAAC Click Chemistry: The terminal ethynyl group acts as an ideal bioorthogonal handle. It readily undergoes copper-catalyzed azide-alkyne cycloaddition to form 1,2,3-triazoles, a motif heavily utilized in modern drug discovery[5].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, explaining the causality behind each critical experimental choice.

Protocol A: Computational FMO Profiling (HOMO/LUMO Gap)

Before deploying this molecule in IEDDA reactions, its exact LUMO energy must be validated computationally to match it with an appropriate dienophile.

  • Geometry Optimization:

    • Action: Run a preliminary optimization using the B3LYP functional and a 6-31G(d) basis set.

    • Causality: Identifying the local energy minimum prevents the calculation of artificial orbital energies derived from strained, non-physical conformers.

  • Single-Point Energy Calculation:

    • Action: Upgrade the basis set to 6-311+G(d,p) for the final FMO extraction.

    • Causality: The inclusion of diffuse functions (+) is non-negotiable here. The molecule contains a carboxylic acid which, under physiological pH, exists as an anionic carboxylate. Diffuse functions accurately model the expanded electron cloud of anions, preventing artificial truncation of the LUMO energy.

  • Data Extraction: Extract the eigenvalues for the HOMO and LUMO. A LUMO energy significantly lower than +0.80 eV confirms readiness for IEDDA.

Protocol B: CuAAC Derivatization of the C2-Ethynyl Group

This protocol outlines the selective functionalization of the ethynyl group without degrading the sensitive oxazole core.

Workflow Prep 1. Substrate Prep Solubilize in t-BuOH/H2O Cat 2. Catalyst Activation CuSO4 + Na-Ascorbate Prep->Cat React 3. Cycloaddition Stir at 80°C (8h) Cat->React Purify 4. Purification Extraction & Drying React->Purify

Caption: Step-by-step experimental workflow for CuAAC derivatization of the C2-ethynyl group.

  • Solvent System Preparation:

    • Action: Dissolve 2-ethynyloxazole-5-carboxylic acid and the target azide in a 1:2 mixture of tert-butanol ( t -BuOH) and water.

    • Causality: This specific biphasic-like homogeneous mixture is critical. t -BuOH perfectly solubilizes the organic oxazole and azide, while the aqueous phase is required to dissolve the inorganic copper salts and reducing agent.

  • Catalyst Generation In Situ:

    • Action: Add CuSO4​ (0.1 eq) followed immediately by Sodium Ascorbate (0.2 eq).

    • Causality: Cu(I) is the active catalytic species but is highly unstable and prone to disproportionation. Adding stable Cu(II) and reducing it in situ with ascorbate ensures a steady, low concentration of active Cu(I). This prevents the oxidative homocoupling of the ethynyl groups (Glaser coupling), which would otherwise destroy the starting material.

  • Reaction and Isolation:

    • Action: Stir vigorously at 80°C for 8 hours, then extract with ethyl acetate.

    • Causality: While many click reactions proceed at room temperature, the strong electron-withdrawing nature of the oxazole core slightly deactivates the alkyne towards the initial copper-acetylide formation. Mild heating overcomes this activation barrier, ensuring quantitative yields.

References

  • Oxazole – Knowledge and References. Taylor & Francis. [Link]

  • NEW CHEMISTRY OF OXAZOLES. CLOCKSS. [Link]

  • Oxazole as an Electron-Deficient Diene in the Diels–Alder Reaction. ACS Publications. [Link]

  • Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry. ChemRxiv.[Link]

  • DFT STUDIES OF OXAZOLE DERIVATIVE. IRJWEB. [Link]

Sources

Exploratory

Preliminary In Vitro Toxicity Screening of 2-Ethynyloxazole-5-Carboxylic Acid: A Methodological Framework for Covalent Fragment Liabilities

Executive Summary In contemporary drug discovery, the integration of bifunctional building blocks is essential for developing targeted covalent inhibitors (TCIs) and enabling bioorthogonal click-chemistry workflows. 2-Et...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary In contemporary drug discovery, the integration of bifunctional building blocks is essential for developing targeted covalent inhibitors (TCIs) and enabling bioorthogonal click-chemistry workflows. 2-Ethynyloxazole-5-carboxylic acid (CAS: 1391828-78-6) is a highly versatile fragment, featuring a terminal alkyne, an oxazole core, and a carboxylic acid moiety. While these features offer immense synthetic utility, they introduce specific metabolic and toxicological liabilities. This technical whitepaper provides a comprehensive, causality-driven framework for the preliminary in vitro toxicity screening of this compound and its derivatives, ensuring that structural liabilities are identified and mitigated early in the hit-to-lead phase.

Section 1: Structural Liability Analysis & Mechanistic Rationale

To design an effective toxicity screening cascade, we must first deconstruct the molecule to understand the causality behind its potential off-target effects. 2-Ethynyloxazole-5-carboxylic acid possesses three distinct pharmacophoric elements, each carrying specific risks:

  • The Terminal Alkyne (Latent Electrophile): Terminal alkynes are widely utilized as chemoselective "click" handles (via CuAAC) and have recently gained traction as latent electrophiles for irreversible covalent inhibitors targeting cysteine proteases[1, 2]. However, in the highly oxidative environment of the liver, Cytochrome P450 (CYP450) enzymes can oxidize terminal alkynes into highly reactive ketene intermediates. These ketenes covalently bind to the CYP apoenzyme or heme prosthetic group, leading to irreversible Mechanism-Based Inhibition (MBI) [4].

  • The Oxazole Core: While oxazoles are privileged scaffolds in medicinal chemistry [3], electron-rich heterocyclic rings can undergo CYP-mediated epoxidation, resulting in reactive ring-opened metabolites that deplete cellular nucleophiles.

  • The Carboxylic Acid: Carboxylic acids are prime substrates for Uridine 5'-diphospho-glucuronosyltransferases (UGTs). The resulting acyl glucuronides can undergo transacylation reactions with endogenous proteins, potentially triggering idiosyncratic immunotoxicity.

MetabolicLiability cluster_CYP Phase I (CYP450 Metabolism) cluster_UGT Phase II (UGT Metabolism) A 2-Ethynyloxazole- 5-Carboxylic Acid B CYP Oxidation (Terminal Alkyne) A->B CYP3A4/2C9 E Glucuronidation (Carboxylic Acid) A->E UGT1A1 C Reactive Ketene Intermediate B->C [O] D CYP Inactivation (Mechanism-Based Tox) C->D Covalent Binding F Acyl Glucuronide Formation E->F UDPGA G Protein Adducts (Immunotoxicity) F->G Transacylation

Fig 1: Predicted metabolic liability pathways for 2-ethynyloxazole-5-carboxylic acid.

Section 2: Core In Vitro Screening Protocols (Self-Validating Systems)

To ensure scientific integrity, every protocol described below is designed as a self-validating system . This means the assay inherently proves its own operational success through built-in pharmacological controls, mathematical quality metrics (e.g., Z'-factor), and orthogonal readouts.

Protocol 1: CYP450 Time-Dependent Inhibition (TDI) Assay

Causality: Because the terminal alkyne can act as a suicide inhibitor of CYPs, we must assess Time-Dependent Inhibition (TDI). A standard IC50 shift assay is required. If the compound requires catalytic turnover to become toxic, its inhibitory potency will increase upon pre-incubation with NADPH [4].

Step-by-Step Methodology:

  • Preparation: Thaw pooled Human Liver Microsomes (HLM) and dilute to a working concentration of 1.0 mg/mL protein in 100 mM potassium phosphate buffer (pH 7.4).

  • Compound Addition: Spike 2-ethynyloxazole-5-carboxylic acid into the HLM suspension at a concentration range of 0.1 µM to 50 µM.

  • Self-Validation (Controls):

    • Positive Control: Include Tienilic acid (a known CYP2C9 mechanism-based inhibitor) to validate assay sensitivity to alkyne/thiophene-like MBI.

    • Negative Control: 0.1% DMSO vehicle.

  • Primary Incubation (The Shift): Split the samples into two arms.

    • Arm A: Pre-incubate for 30 minutes at 37°C with 1 mM NADPH (catalysis active).

    • Arm B: Pre-incubate for 30 minutes at 37°C without NADPH (catalysis inactive).

  • Secondary Incubation: Dilute the primary mixture 10-fold into a secondary plate containing CYP-specific probe substrates (e.g., Midazolam for CYP3A4, Diclofenac for CYP2C9) and 1 mM NADPH. Incubate for 10 minutes.

  • Termination & Readout: Quench the reaction with ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Centrifuge at 4000 rpm for 15 mins. Analyze the supernatant via LC-MS/MS to quantify the remaining probe metabolite.

  • Data Synthesis: Calculate the IC50 for both arms. An IC50 shift ratio (IC50 minus NADPH / IC50 plus NADPH) > 1.5 indicates mechanism-based inhibition.

Protocol 2: Reactive Metabolite Trapping (GSH Assay)

Causality: To detect whether the oxazole ring opens or the alkyne forms a reactive electrophile that escapes the CYP active site, we use Glutathione (GSH) as a surrogate "trap" for cellular nucleophiles.

Step-by-Step Methodology:

  • Incubation Mixture: Combine 10 µM of the test compound with 1 mg/mL HLM, 5 mM GSH, and 1 mM NADPH in phosphate buffer.

  • Self-Validation (Controls): Include Acetaminophen (10 µM) as a positive control. Acetaminophen is metabolized to the reactive NAPQI, which is efficiently trapped by GSH, proving the metabolic competency of the microsomes.

  • Reaction: Incubate at 37°C for 60 minutes.

  • Quench & Analysis: Quench with one volume of cold acetonitrile. Analyze via high-resolution LC-MS/MS (e.g., Q-TOF).

  • Detection: Perform a neutral loss scan for m/z 129 (loss of pyroglutamic acid from the GSH moiety). The presence of GSH adducts flags the compound as a reactive metabolite generator.

Protocol 3: High-Content Cytotoxicity Screening (HepG2)

Causality: To ensure the compound does not cause acute basal toxicity, we measure intracellular ATP levels in a metabolically competent human hepatoma cell line (HepG2). ATP depletion is directly proportional to cell death.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells at 5,000 cells/well in a 384-well opaque white microplate. Incubate overnight at 37°C, 5% CO2.

  • Treatment: Dispense the compound using an acoustic liquid handler (e.g., Echo 550) to achieve an 11-point dose-response curve (0.01 µM to 100 µM).

  • Self-Validation (Quality Control):

    • Include Chlorpromazine as a positive toxicity control.

    • Calculate the Z'-factor using vehicle (DMSO) and positive control wells. Proceed with data analysis only if Z' > 0.5.

  • Readout: After 72 hours of exposure, add CellTiter-Glo® reagent (v/v 1:1). Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Quantification: Read luminescence on a multi-mode plate reader. Calculate the CC50 (Concentration causing 50% cytotoxicity) using a 4-parameter logistic non-linear regression model.

ScreeningWorkflow S1 Compound Plating (0.1 - 100 µM) S2 CYP450 TDI Assay (+/- NADPH Pre-incubation) S1->S2 S3 GSH Trapping Assay (Human Liver Microsomes) S1->S3 S4 HepG2 Cytotoxicity (CellTiter-Glo 72h) S1->S4 S5 LC-MS/MS Quantification (IC50 Shift & Adducts) S2->S5 S3->S5 S6 Luminescence Readout (ATP Depletion) S4->S6 S7 Data Synthesis & Go/No-Go Decision S5->S7 S6->S7

Fig 2: High-throughput in vitro toxicity screening workflow for covalent fragments.

Section 3: Quantitative Data Interpretation & Decision Matrix

Data generation must be coupled with strict, pre-defined thresholds to guide medicinal chemistry optimization. The following table summarizes the quantitative thresholds for evaluating 2-ethynyloxazole-5-carboxylic acid derivatives.

Assay CategoryPrimary MetricGo Threshold (Favorable)Flag / InvestigateNo-Go Threshold (Liability)
CYP450 TDI IC50 Shift Ratio< 1.51.5 - 2.5> 2.5 (Confirmed MBI)
CYP450 TDI kinact​/KI​ < 10 mL/min/µmol10 - 50 mL/min/µmol> 50 mL/min/µmol
GSH Trapping Adduct FormationNo detectable adductsTrace adducts detectedAbundant adducts (>10% parent)
Cytotoxicity HepG2 CC50> 50 µM10 µM - 50 µM< 10 µM
Assay QC Z'-Factor> 0.60.5 - 0.6< 0.5 (Assay Invalid)

Conclusion: If 2-ethynyloxazole-5-carboxylic acid triggers a "No-Go" in the CYP TDI assay, medicinal chemists should consider substituting the terminal alkyne with an internal alkyne or an alternative bioorthogonal handle (e.g., a strained cyclooctyne for SPAAC) to eliminate the mechanism-based inhibition liability while preserving click-chemistry compatibility.

References
  • The Alkyne Moiety as a Latent Electrophile in Irreversible Covalent Small Molecule Inhibitors of Cathepsin K Source: Journal of the American Chemical Society (JACS) URL:[Link]

  • Alkyne as a Latent Warhead to Covalently Target SARS-CoV-2 Main Protease Source: Nature Communications / PMC - NIH URL:[Link]

  • Transition-metal-free synthesis of oxazoles: valuable structural fragments in drug discovery Source: RSC Advances URL:[Link]

  • In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL:[Link]

Protocols & Analytical Methods

Method

Advanced Application Note: 2-Ethynyloxazole-5-Carboxylic Acid as a Rigid, Bifunctional PROTAC Linker

Executive Summary & Scientific Rationale The development of Proteolysis Targeting Chimeras (PROTACs) has traditionally relied on flexible linkers, such as polyethylene glycol (PEG) or alkyl chains, to bridge the Protein...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

The development of Proteolysis Targeting Chimeras (PROTACs) has traditionally relied on flexible linkers, such as polyethylene glycol (PEG) or alkyl chains, to bridge the Protein of Interest (POI) ligand and the E3 ubiquitin ligase ligand. While flexible linkers allow for broad conformational sampling, they incur a massive entropic penalty ( ΔS ) upon the formation of the highly constrained POI–PROTAC–E3 ternary complex[1].

To overcome this thermodynamic bottleneck, the field is rapidly shifting toward rigid linkers [2]. By pre-organizing the PROTAC into a restricted conformational space that mimics the bioactive bound state, rigid linkers minimize the loss of entropy during ternary complex formation, thereby enhancing complex stability, cellular permeability, and overall degradation potency (DC 50​ )[2].

2-Ethynyloxazole-5-carboxylic acid has emerged as a premier rigid, bifunctional linker building block[3]. It offers three distinct structural advantages:

  • Conformational Rigidity: The planar oxazole core restricts rotatable bonds, lowering the entropic penalty of folding[2].

  • Physicochemical Optimization: Unlike purely aliphatic rigid linkers (e.g., simple alkynes or phenyl rings) which can suffer from extreme lipophilicity, the oxazole ring provides essential heteroatoms (N, O) that act as hydrogen-bond acceptors, improving aqueous solubility and oral bioavailability[2].

  • Orthogonal Reactivity: The molecule features a terminal alkyne and a carboxylic acid, enabling a modular, two-step synthetic workflow utilizing standard amide coupling and Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" chemistry[4].

Physicochemical & Thermodynamic Profiling

When designing a PROTAC library, comparing the thermodynamic and physicochemical properties of the linker is critical. Table 1 summarizes the theoretical and practical differences between a standard flexible PEG4 linker and the rigid 2-ethynyloxazole-5-carboxylic acid linker.

Table 1: Comparative Profiling of Flexible vs. Rigid Linkers

PropertyFlexible PEG4 Linker2-Ethynyloxazole-5-Carboxylic AcidCausality / Impact on PROTAC Design
Rotatable Bonds (Core) ~142Fewer rotatable bonds restrict conformational freedom.
Entropic Penalty ( ΔS ) HighLowRigid linkers require less energy to "freeze" into the bioactive ternary conformation[2].
Aqueous Solubility ExcellentModerate to GoodOxazole heteroatoms maintain solubility without the excessive hydration shell of PEGs.
Ternary Complex Half-Life Variable (often shorter)ExtendedPre-organization reduces the off-rate ( koff​ ) of the ternary complex[2].
Synthetic Handles VariableAlkyne & CarboxylEnables highly modular, orthogonal click/amide assembly[4].

Modular Assembly Workflow

The bifunctional nature of 2-ethynyloxazole-5-carboxylic acid allows for a highly modular synthetic route. The carboxylic acid is typically reacted first via amide coupling to an amine-bearing E3 ligase ligand (e.g., a VHL or CRBN binder), avoiding interference with the alkyne. The resulting intermediate is then "clicked" to an azide-functionalized POI ligand.

G E3 E3 Ligase Ligand (Amine-functionalized) Intermediate Alkyne-Functionalized E3-Linker Intermediate E3->Intermediate Amide Coupling (HATU, DIPEA) Linker 2-Ethynyloxazole-5-Carboxylic Acid (Rigid Linker) Linker->Intermediate PROTAC Fully Assembled PROTAC (Rigidified Ternary Inducer) Intermediate->PROTAC CuAAC Click Chemistry (CuSO4, Ascorbate, THPTA) POI POI Ligand (Azide-functionalized) POI->PROTAC

Modular PROTAC synthesis utilizing orthogonal amide coupling and CuAAC click chemistry.

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems. Analytical checkpoints (LC-MS) are embedded to ensure reaction fidelity before proceeding to the next step.

Protocol 1: Amide Coupling (Synthesis of the E3-Linker Intermediate)

This step attaches the E3 ligase ligand to the carboxylic acid of the oxazole linker.

Reagents:

  • 2-Ethynyloxazole-5-carboxylic acid (1.0 eq)

  • Amine-functionalized E3 ligand (e.g., Lenalidomide-amine or VHL-amine) (1.0 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Methodology:

  • Activation: Dissolve 2-ethynyloxazole-5-carboxylic acid in anhydrous DMF (0.1 M concentration) under an inert atmosphere (N 2​ or Ar). Add HATU and DIPEA. Stir at room temperature for 15 minutes. Scientific Causality: Pre-activation forms the highly reactive OAt-ester, preventing side reactions with the alkyne moiety.

  • Coupling: Add the amine-functionalized E3 ligand to the activated mixture.

  • Reaction: Stir at room temperature for 2–4 hours.

  • Validation: Monitor reaction completion via LC-MS. Look for the disappearance of the starting materials and the emergence of the target intermediate mass.

  • Purification: Quench with water, extract with ethyl acetate (EtOAc), wash the organic layer with brine, dry over Na 2​ SO 4​ , and concentrate. Purify via flash column chromatography (DCM/MeOH gradient) to isolate the alkyne-functionalized intermediate.

Protocol 2: CuAAC Click Chemistry (Final PROTAC Assembly)

This step utilizes the terminal alkyne to attach an azide-functionalized POI ligand via a 1,2,3-triazole linkage.

Reagents:

  • Alkyne-functionalized intermediate (from Protocol 1) (1.0 eq)

  • Azide-functionalized POI ligand (1.0 eq)

  • CuSO 4​ ·5H 2​ O (0.2 eq)

  • THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) ligand (0.5 eq)[4]

  • Sodium Ascorbate (freshly prepared) (1.0 eq)

  • Solvent: DMSO / t -BuOH / H 2​ O (1:1:1 v/v)

Methodology:

  • Preparation: Dissolve the alkyne intermediate and the azide POI ligand in the DMSO/ t -BuOH mixture (0.05 M final concentration).

  • Catalyst Pre-mix: In a separate vial, dissolve CuSO 4​ ·5H 2​ O and THPTA in a small volume of degassed H 2​ O. Scientific Causality: THPTA is a water-soluble ligand that tightly binds Cu(I), protecting it from disproportionation and preventing copper-mediated oxidative degradation of sensitive functional groups on the POI ligand[4][5].

  • Initiation: Add the Cu/THPTA complex to the main reaction vial. Immediately add freshly prepared aqueous Sodium Ascorbate to reduce Cu(II) to the catalytically active Cu(I) species.

  • Reaction: Stir vigorously at room temperature for 2–12 hours.

  • Validation & Quenching: Confirm completion via LC-MS. Quench the reaction by adding 0.5 M EDTA (pH 8.0) and stirring for 30 minutes. Scientific Causality: EDTA strongly chelates residual copper, which is highly toxic to cells and can confound downstream cellular degradation assays if not fully removed[5].

  • Purification: Purify the final PROTAC via preparative reverse-phase HPLC (Water/Acetonitrile with 0.1% TFA). Lyophilize to obtain the final product as a solid.

Mechanism of Action & Cellular Pathway

Once synthesized, the rigid oxazole-triazole linked PROTAC exhibits a highly defined trajectory within the cell, leading to targeted protein degradation.

G PROTAC Rigid PROTAC Ternary Stable Ternary Complex (Low Entropic Penalty) PROTAC->Ternary POI Target Protein (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub Polyubiquitination Ternary->Ub Ub Transfer Proteasome 26S Proteasome Ub->Proteasome Recruitment Degradation Peptide Fragments Proteasome->Degradation Proteolysis

Mechanism of targeted protein degradation driven by a rigid PROTAC-induced ternary complex.

Troubleshooting & Optimization Insights

As a Senior Application Scientist, it is crucial to anticipate points of failure in rigid PROTAC design:

  • Steric Clashes in the Ternary Complex: Because rigid linkers lack the flexibility to "bend" around protein surfaces, the exit vectors of the POI and E3 ligands must be perfectly aligned[1]. If degradation is not observed despite confirmed binary binding (PROTAC-POI and PROTAC-E3), the rigid linker may be forcing a steric clash. Solution: Synthesize a small library utilizing regioisomers of the oxazole linker (e.g., 2-ethynyloxazole-4-carboxylic acid vs. 5-carboxylic acid) to slightly alter the vector angle[3].

  • Incomplete CuAAC Reactions: If the click reaction stalls, it is often due to the oxidation of Cu(I) back to Cu(II). Solution: Ensure solvents are thoroughly degassed, increase the equivalents of Sodium Ascorbate, and ensure the THPTA ligand is used at a minimum 2:1 ratio relative to copper[4].

  • False Positives in Cell Assays (Toxicity): Residual copper from the CuAAC reaction can induce apoptosis, mimicking target degradation phenotypes[5]. Solution: Always utilize an EDTA wash during workup and confirm the absence of copper adducts via high-resolution MS.

References

  • Reconciling Cooperativity Definition in PROTACs and Molecular Glues: Thermodynamic Dissection into PPI and Ligand Entropic Contributions bioRxiv[Link]

  • In Situ PROTAC Synthesis Enabled by Pathologically Activated Bioorthogonal Catalysis for Precision Cancer Therapy Journal of the American Chemical Society (ACS)[Link]

Sources

Application

Synthesis of fluorescent probes utilizing 2-ethynyloxazole-5-carboxylic acid

Application Note: Synthesis and Bioconjugation of Fluorescent Probes Utilizing 2-Ethynyloxazole-5-Carboxylic Acid Introduction & Strategic Rationale The development of highly specific fluorescent probes is a cornerstone...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Bioconjugation of Fluorescent Probes Utilizing 2-Ethynyloxazole-5-Carboxylic Acid

Introduction & Strategic Rationale

The development of highly specific fluorescent probes is a cornerstone of modern drug discovery and molecular biology. Traditional flexible aliphatic linkers often suffer from entropic penalties during target binding and can allow the fluorophore to sterically clash with the pharmacophore.

To overcome these limitations, 2-ethynyloxazole-5-carboxylic acid has emerged as a premier bioorthogonal, bifunctional linker. This molecule provides two highly orthogonal reactive handles: a 5-carboxylic acid for standard amide coupling, and a 2-ethynyl group for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). The rigid planar structure of the oxazole ring acts as an ideal spacer, projecting the fluorophore away from the biological target while simultaneously modulating the electronics of the alkyne to ensure rapid, high-yielding click reactions[1].

Conjugation Strategy & Workflow

The synthesis of the final fluorescent probe is achieved through a controlled, two-step divergent strategy. First, the carboxylic acid is conjugated to an amine-functionalized fluorophore. Second, the highly activated terminal alkyne is "clicked" with an azide-functionalized biological target or small-molecule ligand.

G A 2-Ethynyloxazole- 5-Carboxylic Acid C Amide Coupling (HATU, DIPEA) A->C B Amine-Fluorophore (e.g., Cy5-NH2) B->C D Ethynyl-Oxazole- Fluorophore C->D >85% Yield F CuAAC Click (CuSO4, NaAsc) D->F E Azide-Target (e.g., N3-Protein) E->F G Final Fluorescent Probe Conjugate F->G >90% Yield

Bifunctional conjugation strategy utilizing 2-ethynyloxazole-5-carboxylic acid.

Mechanistic Insights & Causality (E-E-A-T)

As a Senior Application Scientist, it is critical to understand why specific reagents are chosen, rather than just following a recipe.

  • Why HATU for Amide Coupling? 2-ethynyloxazole-5-carboxylic acid is a heterocyclic carboxylic acid. Direct coupling using standard EDC/NHS can be sluggish due to the electron-withdrawing nature of the oxazole ring, which destabilizes the O-acylisourea intermediate. HATU is utilized because the HOAt leaving group is highly reactive, driving the formation of the amide bond even with less nucleophilic or sterically hindered amines, minimizing decarboxylation side-reactions.

  • Electronic Activation of the Alkyne: The electron-withdrawing oxazole ring lowers the pKa of the terminal alkyne proton. This electronic activation facilitates the rapid formation of the critical copper-acetylide intermediate. Consequently, ethynyl oxazoles act as highly versatile building blocks, routinely yielding over 90% of high-purity cycloadducts in click chemistry[1].

  • The Role of THPTA in CuAAC: While some protocols utilize harsh conditions (e.g., 80 °C in t-BuOH/water) for unactivated alkynes[2], bioconjugation requires physiological conditions. THPTA (Tris(3-hydroxypropyl)triazolylmethylamine) is a water-soluble ligand that chelates Cu(I). It not only accelerates the reaction but acts as a sacrificial reductant, protecting sensitive biological targets (like proteins or live cells) from Cu(I)-induced oxidative damage via reactive oxygen species (ROS).

Quantitative Data & Reaction Optimization

Table 1: Optimization of CuAAC Reaction Conditions for Ethynyl Oxazoles

Catalyst System Solvent Temp (°C) Time (h) Yield (%) Application Suitability
CuSO₄ / NaAsc t-BuOH/H₂O (1:2) 80 8 75 Small molecules / Peptides[2]
CuSO₄ / NaAsc / THPTA PBS (pH 7.4) 25 2 >90 Proteins / Live Cells[1]

| CuI / DIPEA | DMF | 25 | 12 | 45 | Organic synthesis only |

Table 2: Photophysical Properties of Oxazole-Conjugated Probes

Conjugate System Abs Max (nm) Em Max (nm) Quantum Yield (Φ) Stokes Shift (nm)
Oxazole-Cy5 646 662 0.28 16
Oxazole-TAMRA 553 575 0.42 22

| Oxazole-FITC | 495 | 519 | 0.85 | 24 |

Detailed Experimental Protocols

Protocol A: Synthesis of the Click-Ready Fluorescent Probe

This protocol describes the attachment of the fluorophore to the oxazole core.

Reagents: 2-ethynyloxazole-5-carboxylic acid (1.0 eq), Amine-functionalized fluorophore (e.g., Cy5-NH₂, 0.9 eq), HATU (1.2 eq), DIPEA (3.0 eq), Anhydrous DMF.

  • Pre-activation: Dissolve 2-ethynyloxazole-5-carboxylic acid (10 mg, 0.073 mmol) and HATU (33 mg, 0.087 mmol) in 1.0 mL of anhydrous DMF in a flame-dried vial purged with nitrogen.

  • Base Addition: Add DIPEA (38 µL, 0.219 mmol) dropwise. Stir the mixture for 15 minutes at room temperature.

  • Conjugation: Dissolve the amine-fluorophore (0.065 mmol) in 0.5 mL DMF and add it to the activated acid solution. Protect the reaction vessel from light using aluminum foil.

  • Incubation: Stir continuously for 2–4 hours at room temperature.

  • Purification: Purify the crude mixture via preparative RP-HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA). Lyophilize the product to obtain the ethynyl-oxazole-fluorophore as a dry powder.

Self-Validating Checkpoint: Upon addition of DIPEA, the solution should turn slightly yellow, confirming the formation of the active HOAt ester. Post-reaction LC-MS must show the disappearance of the starting fluorophore mass and the appearance of the target mass [M + Oxazole - H2O].

Protocol B: Bioconjugation via CuAAC Click Chemistry

This protocol details the attachment of the click-ready probe to an azide-modified biological target.

Reagents: Ethynyl-oxazole-fluorophore (from Protocol A), Azide-modified target (e.g., N₃-Protein), CuSO₄·5H₂O, THPTA, Sodium Ascorbate, PBS (pH 7.4).

  • Target Preparation: Prepare a 10–50 µM solution of the azide-modified target in PBS (pH 7.4).

  • Probe Addition: Add the ethynyl-oxazole-fluorophore (3.0 to 5.0 eq relative to the target) to the protein solution. Ensure the final concentration of organic solvent (e.g., DMSO from the probe stock) does not exceed 5% v/v to prevent protein denaturation.

  • Catalyst Premix (Critical Step): In a separate tube, mix CuSO₄ (to achieve 1 mM final reaction concentration) and THPTA (to achieve 5 mM final reaction concentration) in MS-grade water. Incubate for 5 minutes.

  • Initiation: Add the Cu/THPTA complex to the main reaction mixture. Immediately add freshly prepared Sodium Ascorbate (to achieve 10 mM final concentration) to initiate the reduction of Cu(II) to Cu(I).

  • Incubation: React for 1–2 hours at room temperature in the dark with gentle end-over-end mixing.

  • Purification: Remove excess unreacted probe and copper catalyst using a size-exclusion desalting column (e.g., PD-10 or Zeba Spin) pre-equilibrated with PBS.

Self-Validating Checkpoint: The premixing of CuSO₄ and THPTA must yield a light blue solution, confirming the Cu(II)-ligand complex formation. Upon adding sodium ascorbate to the main reaction, the solution must turn colorless (or take on the color of the fluorophore), validating the generation of the active Cu(I) species. For proteins, SDS-PAGE followed by in-gel fluorescence scanning will confirm the covalent attachment of the fluorophore.

References

  • Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry Source: ChemRxiv (2024) URL:[Link]

  • AU2021379781A1 - 1-(2-(4-cyclopropyl-1h-1,2,3-triazol-1-yl)acetyl)

Sources

Method

Application Notes and Protocols: Incorporation of 2-Ethynyloxazole-5-Carboxylic Acid in Solid-Phase Peptide Synthesis

Introduction: A New Frontier in Peptide Modification The strategic incorporation of non-proteinogenic amino acids into peptides is a cornerstone of modern drug discovery and chemical biology. These unique building blocks...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A New Frontier in Peptide Modification

The strategic incorporation of non-proteinogenic amino acids into peptides is a cornerstone of modern drug discovery and chemical biology. These unique building blocks offer a gateway to novel peptide architectures with enhanced stability, tailored functionality, and improved therapeutic potential. Among these, 2-ethynyloxazole-5-carboxylic acid stands out as a particularly versatile moiety. Its rigid, planar oxazole core can act as a bioisostere for a peptide bond, while the terminal alkyne provides a reactive handle for a plethora of downstream modifications via "click" chemistry.[1][2][3] This application note provides a comprehensive guide for the successful incorporation of this valuable building block into peptide sequences using standard solid-phase peptide synthesis (SPPS) methodologies.

The oxazole ring, while generally stable, can be susceptible to degradation under harsh acidic or basic conditions.[4] Therefore, careful consideration of the synthetic strategy, including the choice of protecting groups and cleavage conditions, is paramount to preserving the integrity of this heterocyclic system. The ethynyl group, being orthogonal to standard peptide synthesis chemistries, allows for late-stage functionalization, opening avenues for the creation of peptide-drug conjugates, imaging agents, and complex cyclic or branched peptide structures.[1][5]

This document will detail the necessary materials, step-by-step protocols, and critical considerations for the seamless integration of 2-ethynyloxazole-5-carboxylic acid into your peptide synthesis workflow.

Chemical Logic and Strategic Considerations

The successful incorporation of any non-standard amino acid into a growing peptide chain relies on a robust and well-thought-out synthetic strategy. The unique chemical nature of 2-ethynyloxazole-5-carboxylic acid necessitates a focus on several key areas to ensure high-yield and high-purity outcomes.

Orthogonal Protection Scheme: The Key to Selectivity

Solid-phase peptide synthesis (SPPS) hinges on the principle of orthogonal protecting groups, where different classes of protecting groups can be removed under distinct chemical conditions without affecting others.[6][7] For the incorporation of 2-ethynyloxazole-5-carboxylic acid, the most widely adopted and recommended strategy is the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) approach.[8]

  • Nα-Fmoc Protection: The temporary protection of the alpha-amino group of the incoming amino acids is achieved with the base-labile Fmoc group. This group is readily removed by treatment with a mild base, typically a solution of piperidine in DMF, without affecting the acid-labile side-chain protecting groups.[6][8]

  • Side-Chain tBu Protection: Permanent protection of reactive side chains of standard amino acids (e.g., Lys, Asp, Glu, Tyr) is accomplished using acid-labile tert-butyl (tBu) based protecting groups.[6][8] These groups remain intact throughout the iterative cycles of Fmoc deprotection and coupling.

  • The Ethynyl Group as an Orthogonal Handle: The terminal alkyne of the 2-ethynyloxazole moiety is stable to both the basic conditions of Fmoc deprotection and the acidic conditions of final cleavage. This inherent stability makes it a truly orthogonal functional group, ready for selective reaction after the peptide has been fully assembled and deprotected.[1][3]

Diagram: Orthogonal Protection Strategy in Fmoc-SPPS

Orthogonal_Protection Peptide_Resin Resin-Bound Peptide (Fmoc-AA-...) Fmoc_Deprotection Fmoc Deprotection (Piperidine/DMF) Peptide_Resin->Fmoc_Deprotection Iterative Cycle Final_Cleavage Final Cleavage & Side-Chain Deprotection (TFA Cocktail) Peptide_Resin->Final_Cleavage Final Step Coupling Amino Acid Coupling (Activating Agent) Fmoc_Deprotection->Coupling Coupling->Peptide_Resin Click_Chemistry Post-Synthesis Modification (e.g., CuAAC) Final_Cleavage->Click_Chemistry SPPS_Cycle Start Start with Resin-Bound Peptide Wash_DMF Wash with DMF Start->Wash_DMF Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash_DMF->Fmoc_Deprotection Wash_DMF2 Wash with DMF Fmoc_Deprotection->Wash_DMF2 Coupling Couple Next Amino Acid (AA, Activator, DIEA in DMF) Wash_DMF2->Coupling End End of Cycle Coupling->End

Sources

Application

Application Note: A Modular Platform for Oxazole-Based Compound Libraries Using the Bifunctional 2-Ethynyloxazole-5-carboxylic Acid Scaffold

An Application Note for Drug Discovery Professionals Abstract The oxazole nucleus is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic drugs with diverse biological...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Drug Discovery Professionals

Abstract

The oxazole nucleus is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic drugs with diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][3][4][5][6] The efficient construction of compound libraries around this core is a key strategy in modern drug discovery for identifying novel therapeutic leads. This application note details a robust and versatile methodology for the preparation of diverse oxazole-based compound libraries starting from a unique, bifunctional building block: 2-ethynyloxazole-5-carboxylic acid . This scaffold offers two orthogonal points for chemical diversification—the carboxylic acid at the C5 position and the terminal alkyne at the C2 position. We present a complete workflow, from the synthesis of the core scaffold to its elaboration into a library via parallel amide coupling and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a premier "click" reaction.[7][8][9]

Introduction: The Power of a Bifunctional Scaffold

The primary goal of combinatorial chemistry in drug discovery is the rapid and reliable synthesis of large numbers of structurally related molecules for biological screening.[7][8] The design of the central scaffold is paramount to the success of this endeavor. An ideal scaffold should be synthetically accessible and possess multiple, orthogonally reactive functional groups that allow for the systematic introduction of chemical diversity.

The 2-ethynyloxazole-5-carboxylic acid scaffold is an exemplary platform for diversity-oriented synthesis. Its two functional groups allow for a two-dimensional exploration of chemical space:

  • The 5-Carboxylic Acid: This group serves as a handle for classical amide bond formation , enabling the introduction of a vast array of commercially available primary and secondary amines. This allows for the modulation of properties such as polarity, hydrogen bonding capacity, and steric bulk.

  • The 2-Ethynyl Group: This terminal alkyne is a perfect substrate for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) .[9] This reaction is renowned for its high efficiency, broad functional group tolerance, and simple execution, making it exceptionally well-suited for library synthesis.[8][10] It allows for the stable and irreversible linkage to a diverse set of azide-containing building blocks, forming a stable 1,2,3-triazole linker.

This dual-functionalization strategy enables the creation of a large, discrete compound library from a small number of starting materials, maximizing molecular diversity while minimizing synthetic effort.

G cluster_0 Core Scaffold Synthesis cluster_1 Library Diversification Start Commercially Available Starting Materials Scaffold 2-Ethynyloxazole-5-carboxylic acid Start->Scaffold Multi-step Synthesis Amide_Coupling Vector 1: Amide Coupling Scaffold->Amide_Coupling Amine_Lib Amine Building Blocks (R1-NH2) Amine_Lib->Amide_Coupling Azide_Lib Azide Building Blocks (R2-N3) Click_Chem Vector 2: CuAAC Click Chemistry Azide_Lib->Click_Chem Amide_Coupling->Click_Chem Intermediate Library Library Final Diversified Oxazole Library Click_Chem->Library

Figure 1: Overall workflow for the generation of an oxazole library.

Synthesis of the Core Scaffold: Ethyl 2-ethynyloxazole-5-carboxylate

A robust approach involves the formation of a 2-halo-oxazole followed by a Sonogashira cross-coupling reaction.[11] This method offers good yields and tolerates a range of functional groups.

G Start Ethyl Glyoxalate + Serinamide Oxazoline Dihydro-oxazole Intermediate Start->Oxazoline Cyclization BromoOxazole Ethyl 2-bromooxazole- 5-carboxylate Oxazoline->BromoOxazole Oxidation/ Bromination FinalScaffold Ethyl 2-(trimethylsilylethynyl)- oxazole-5-carboxylate BromoOxazole->FinalScaffold Sonogashira Coupling [Pd(PPh3)4, CuI] ProtectedAlkyne Ethynyltrimethylsilane ProtectedAlkyne->FinalScaffold DeprotectedScaffold Ethyl 2-ethynyloxazole- 5-carboxylate (Core Scaffold) FinalScaffold->DeprotectedScaffold Desilylation (TBAF or K2CO3)

Figure 2: Synthetic strategy for the core scaffold.
Protocol 2.1: Synthesis of Ethyl 2-bromooxazole-5-carboxylate

This protocol is adapted from established methods for oxazole synthesis.

  • Step A: Cyclization. To a solution of ethyl glyoxalate (1.0 eq) in dichloromethane (DCM, 0.5 M) at 0 °C, add L-serinamide hydrochloride (1.1 eq) and triethylamine (1.2 eq). Stir the mixture at room temperature for 16 hours.

  • Step B: Oxidation & Bromination. Cool the reaction mixture to 0 °C. Add N-Bromosuccinimide (NBS, 2.5 eq) and DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene, 2.5 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Workup. Quench the reaction with aqueous sodium thiosulfate solution. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification. Purify the crude residue by silica gel column chromatography (eluting with a gradient of ethyl acetate in hexanes) to yield ethyl 2-bromooxazole-5-carboxylate.

Protocol 2.2: Sonogashira Coupling to Install the Ethynyl Group

The Sonogashira coupling is a powerful C-C bond-forming reaction between a terminal alkyne and an aryl or vinyl halide.[12][13][14][15]

  • Reaction Setup. In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve ethyl 2-bromooxazole-5-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.2 M).

  • Add Reagents. Add ethynyltrimethylsilane (1.5 eq), copper(I) iodide (CuI, 0.1 eq), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq). Finally, add triethylamine (2.5 eq).

  • Reaction. Heat the mixture to 65 °C and stir for 12-18 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Workup. Cool the reaction to room temperature, filter through a pad of Celite®, and concentrate the filtrate. Redissolve the residue in ethyl acetate, wash with saturated aqueous NH₄Cl solution and brine, dry over MgSO₄, and concentrate.

  • Purification. Purify by silica gel chromatography to yield ethyl 2-(trimethylsilylethynyl)oxazole-5-carboxylate.

Protocol 2.3: Desilylation to Yield the Core Scaffold
  • Reaction. Dissolve the silyl-protected alkyne (1.0 eq) in THF (0.3 M). Add a solution of tetrabutylammonium fluoride (TBAF, 1.1 eq, 1M in THF) dropwise at 0 °C. Stir at this temperature for 1 hour.

  • Workup. Quench the reaction with water and extract with ethyl acetate (3x). Combine organic layers, wash with brine, dry over MgSO₄, and concentrate.

  • Purification. The crude product, ethyl 2-ethynyloxazole-5-carboxylate , is often pure enough for the next steps, but can be further purified by column chromatography if necessary.

Library Generation: A Two-Dimensional Diversification Approach

With the core scaffold in hand, the library can be constructed in a modular fashion. The order of diversification can be chosen based on the stability and solubility of the intermediates. A common strategy is to first perform the amide coupling, followed by the click reaction.

Vector 1: Parallel Amide Coupling at the C5 Position

Direct reaction of a carboxylic acid and an amine is an acid-base reaction that forms a highly unreactive ammonium carboxylate salt.[16][17] Therefore, a coupling agent is required to activate the carboxylic acid for nucleophilic attack by the amine.[18] Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-Hydroxy-7-azabenzotriazole (HOAt) are highly effective and produce water-soluble byproducts, simplifying purification.[19]

Causality: The carboxylic acid first needs to be deprotected via saponification. The resulting carboxylate is then activated by EDC to form a highly reactive O-acylisourea intermediate. The amine nucleophile attacks this intermediate to form the amide bond, releasing a soluble urea byproduct. HOAt acts as a catalyst and suppresses side reactions.[19]

Protocol 3.1: General Procedure for Parallel Amide Synthesis

This protocol is designed for a 96-well plate format.

  • Saponification. To an array of wells, add a solution of ethyl 2-ethynyloxazole-5-carboxylate in THF/H₂O (3:1, 0.2 M). Add lithium hydroxide (LiOH, 1.5 eq) and stir at room temperature for 2-4 hours. Acidify to pH ~3-4 with 1N HCl. Extract the resulting carboxylic acid into ethyl acetate, dry, and evaporate the solvent.

  • Activation. Redissolve the crude carboxylic acid in anhydrous dimethylformamide (DMF, 0.2 M). To each well, add a stock solution of EDC (1.5 eq) and HOAt (1.5 eq) in DMF.

  • Amine Addition. To each well, add a stock solution of a unique amine (1.2 eq) from a pre-prepared amine library plate.

  • Reaction. Seal the plate and shake at room temperature for 16 hours.

  • Workup. Dilute each well with ethyl acetate and wash with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine. The resulting organic solutions containing the intermediate amide library can be dried and used directly in the next step.

ParameterConditionRationale
Coupling Reagent EDC / HOAtHigh efficiency, water-soluble urea byproduct, suppresses racemization.[19]
Base DIPEA (optional)Used if amines are provided as hydrochloride salts.
Solvent DMF or DCMGood solubility for a wide range of substrates.
Temperature Room TemperatureMild conditions preserve sensitive functional groups.
Stoichiometry Acid:Amine:EDC (1:1.2:1.5)Slight excess of amine and coupling agent drives reaction to completion.

Table 1. Optimized Conditions for Parallel Amide Coupling.

Vector 2: Parallel Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the cornerstone of click chemistry.[7][9] It involves the [3+2] cycloaddition between a terminal alkyne and an azide, catalyzed by a copper(I) species, to exclusively form the 1,4-disubstituted 1,2,3-triazole isomer.

Causality: The copper(I) catalyst coordinates with the terminal alkyne, lowering the pKa of its terminal proton and facilitating the formation of a copper acetylide intermediate. This intermediate then reacts with the azide in a stepwise manner to form the stable triazole ring. The reaction is often performed using CuSO₄ with a reducing agent like sodium ascorbate to generate the active Cu(I) species in situ.

Protocol 3.2: General Procedure for Parallel CuAAC Reaction
  • Reaction Setup. Take the crude amide library from the previous step, dissolved in a 1:1 mixture of t-butanol and water (0.1 M).

  • Azide Addition. To each well, add a stock solution of a unique organic azide (1.1 eq) from a pre-prepared azide library plate.

  • Catalyst Addition. To each well, add freshly prepared aqueous solutions of copper(II) sulfate (CuSO₄, 0.1 eq) and sodium ascorbate (0.2 eq).

  • Reaction. Seal the plate and shake at room temperature for 12-24 hours. The formation of the product is often indicated by a color change.

  • Workup & Purification. For library screening, the crude reaction mixtures can often be diluted directly. For purification, the products can be precipitated by adding water or extracted with an organic solvent. Parallel purification can be achieved using solid-phase extraction (SPE) cartridges. Final products should be characterized by LC-MS.

ParameterConditionRationale
Catalyst System CuSO₄ / Sodium AscorbateInexpensive, reliable in situ generation of active Cu(I) species.
Solvent t-BuOH / H₂O (1:1)Benign solvent system that solubilizes a wide range of organic substrates.
Temperature Room TemperatureHigh thermodynamic driving force allows for mild reaction conditions.[10]
Stoichiometry Alkyne:Azide:CuSO₄ (1:1.1:0.1)Catalytic amount of copper is sufficient; slight excess of azide ensures full conversion.

Table 2. Optimized Conditions for Parallel CuAAC Reaction.

Conclusion and Outlook

The methodology presented provides a powerful and highly efficient platform for the synthesis of large and diverse libraries of oxazole-containing compounds. The use of the 2-ethynyloxazole-5-carboxylic acid scaffold, combined with robust and orthogonal reactions like amide coupling and CuAAC, allows for a modular and systematic exploration of chemical space. This strategy is readily adaptable to automated synthesis platforms and is ideally suited for generating high-quality compound libraries for hit identification and lead optimization campaigns in drug discovery. The inherent biological relevance of the oxazole core suggests that libraries generated via this method are a rich source for discovering novel bioactive molecules.[1][2][3]

References

  • Click Chemistry: A New Approach for Drug Discovery.
  • Sonogashira Coupling of Functionalized Trifloyl Oxazoles and Thiazoles with Terminal Alkynes: Synthesis of Disubstituted Heterocycles. Organic Letters - ACS Publications. [Link]

  • Chemical libraries from a double click. Nature. [Link]

  • Exploring Novel Oxazole Derivatives for Cancer Therapy: Design, Synthesis, and Mechanistic Insights. PubMed. [Link]

  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anti-Cancer Agents in Medicinal Chemistry. [Link]

  • A Comprehensive Guide to Click Chemistry Reaction. Labinsights. [Link]

  • Oxazole-Based Molecules in Anti-viral Drug Development. Infectious Disorders - Drug Targets. [Link]

  • Oxazole and Its Derivatives. ResearchGate. [Link]

  • Synthesis of Passerini−Ugi Hybrids by a Four-Component Reaction Using the Glycolaldehyde Dimer. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]

  • Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]

  • Passerini and Ugi Multicomponent Reactions in Polymer Science. ResearchGate. [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Journal of Molecular Structure - Taylor & Francis. [Link]

  • Innovations and Inventions: Why Was the Ugi Reaction Discovered Only 37 Years after the Passerini Reaction?. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Innovations and Inventions: Why Was the Ugi Reaction Discovered Only 37 Years after the Passerini Reaction?. PubMed Central (PMC). [Link]

  • Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. MDPI. [Link]

  • Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. MDPI. [Link]

  • Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. Organic Letters - ACS Publications. [Link]

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org. [Link]

  • Development of a Diversity-Oriented Approach to Oxazole-5-amide Libraries. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. PubMed. [Link]

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PubMed Central (PMC). [Link]

  • Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. PubMed Central (PMC). [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. ACS Publications. [Link]

  • Conversion of Carboxylic acids to amides using DCC as an activating agent. Chemistry LibreTexts. [Link]

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. MDPI. [Link]

  • A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. International Journal of Medical and Pharmaceutical Research. [Link]

  • Amide synthesis by acylation. Organic Chemistry Portal. [Link]

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. ResearchGate. [Link]

  • A Convenient Synthesis of 2-Substituted Thiazole-5-carboxylates. ResearchGate. [Link]

  • Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid, and boronic acid. Beilstein Journals. [Link]

  • Decarboxylative Alkylation of Carboxylic Acids with Easily Oxidizable Functional Groups Catalyzed by an Imidazole‐Coordinated. Wiley Online Library. [Link]

  • Reactivity of Carboxylic Acids and Carboxylic Acid Derivatives and Its Major Applications: A Study. International Journal of Engineering, Science and Mathematics. [Link]

  • Synthesis and structure-activity relationships of 5-phenyloxazole-2-carboxylic acid derivatives as novel inhibitors of tubulin polymerization. ResearchGate. [Link]

  • Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid, and boronic acid. Beilstein Journal of Organic Chemistry. [Link]

  • Two 5-Methoxyindole Carboxylic Acid-Derived Hydrazones of Neuropharmacological Interest: Synthesis, Crystal Structure, and Chemiluminescent Study of Radical Scavenging Properties. MDPI. [Link]

  • 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents. PubMed. [Link]

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Method

Application Note: 2-Ethynyloxazole-5-Carboxylic Acid Labeling of Azide-Modified Proteins via CuAAC

Target Audience: Researchers, bioconjugation scientists, and drug development professionals. Document Type: Technical Guide & Standard Operating Procedure (SOP) Scientific Rationale & Mechanistic Insights The advent of b...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, bioconjugation scientists, and drug development professionals. Document Type: Technical Guide & Standard Operating Procedure (SOP)

Scientific Rationale & Mechanistic Insights

The advent of bioorthogonal chemistry has revolutionized the precise modification of biomolecules. Among these techniques, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) remains the gold standard for site-specific protein labeling due to its rapid kinetics, high selectivity, and compatibility with aqueous physiological conditions[1].

While aliphatic alkynes are commonly used in CuAAC, 2-ethynyloxazole-5-carboxylic acid offers distinct physicochemical and kinetic advantages for advanced bioconjugation workflows[2]:

  • Accelerated Click Kinetics (Causality): The oxazole ring acts as an electron-withdrawing group (EWG). This electronic effect increases the acidity of the terminal alkyne proton, significantly accelerating the formation of the critical Cu(I)-acetylide intermediate compared to unactivated aliphatic alkynes.

  • Structural Rigidity & Polarity: The heterocyclic oxazole spacer is rigid and polar, preventing the hydrophobic collapse often seen with long aliphatic linkers. This preserves the native folding and solubility of the labeled protein.

  • Bifunctional Versatility: The C5-carboxylic acid provides a stable, bioorthogonal handle. Once the protein is "clicked" with the ethynyl group, the carboxylic acid can be subsequently activated (via EDC/NHS) to attach fluorophores, biotin, or drug payloads, effectively turning the oxazole into a versatile bridging scaffold[3].

Mechanistic Pathway of Oxazole-Driven CuAAC

The reaction relies on the in situ reduction of a Cu(II) precatalyst to the active Cu(I) species by sodium ascorbate. To prevent Cu(I)-mediated generation of reactive oxygen species (ROS) which can degrade fragile proteins, a water-soluble accelerating ligand such as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) is strictly required. The ligand stabilizes the Cu(I) oxidation state and directs the catalytic cycle toward the rapid formation of the 1,4-disubstituted 1,2,3-triazole linkage[4].

Mechanism Cu2 Cu(II) Precatalyst (CuSO4) Cu1 Cu(I)-Ligand Complex (Active Catalyst) Cu2->Cu1 Reduction Asc Sodium Ascorbate (Reducing Agent) Asc->Cu1 e- donor Acetylide Cu(I)-Acetylide Intermediate Cu1->Acetylide + Alkyne Alkyne 2-Ethynyloxazole-5-COOH Alkyne->Acetylide Azide Azide-Modified Protein Metallo Cu-Metallacycle Intermediate Azide->Metallo Acetylide->Metallo + Azide Metallo->Cu1 Catalyst Regeneration Triazole 1,2,3-Triazole Conjugate Metallo->Triazole Ring Closure

Catalytic cycle of CuAAC utilizing 2-ethynyloxazole-5-carboxylic acid and azide-proteins.

Experimental Workflow & Protocol

The following protocol details a self-validating system for the direct CuAAC labeling of an azide-modified protein with 2-ethynyloxazole-5-carboxylic acid.

Workflow A Native Protein B Azide Incorporation (NHS-Azide / AHA) A->B C Azide-Modified Protein B->C D CuAAC Reaction + Ethynyloxazole C->D E Oxazole-COOH Conjugate D->E F Downstream Derivatization E->F

End-to-end workflow from native protein to downstream functionalized conjugate.

Materials & Reagent Preparation
  • Azide-Modified Protein: 1–5 mg/mL in PBS (pH 7.4). (Note: Azides can be introduced metabolically via L-azidohomoalanine (AHA) or chemically via NHS-PEG-Azide)[1].

  • 2-Ethynyloxazole-5-Carboxylic Acid: 10 mM stock in anhydrous DMSO[2].

  • CuSO₄·5H₂O: 20 mM stock in Milli-Q water.

  • THPTA Ligand: 50 mM stock in Milli-Q water.

  • Sodium Ascorbate: 100 mM stock in Milli-Q water. (Must be prepared fresh daily; oxidizes rapidly in air).

  • EDTA: 500 mM stock (pH 8.0) for quenching.

Step-by-Step CuAAC Protocol

Expertise & Causality Note: The order of addition is critical. Pre-complexing the copper with the ligand prevents non-specific copper binding to the protein, which can cause irreversible denaturation.

  • Prepare the Catalytic Complex: In a separate microcentrifuge tube, mix 5 µL of 20 mM CuSO₄ with 10 µL of 50 mM THPTA ligand. Incubate at room temperature for 5 minutes. The solution will turn a faint blue, indicating the formation of the Cu(II)-THPTA complex.

  • Combine Reactants: To 1 mL of the azide-modified protein solution (e.g., 2 mg/mL), add 10 µL of the 10 mM 2-ethynyloxazole-5-carboxylic acid stock (final alkyne concentration: 100 µM). Vortex gently.

  • Add Catalyst: Add the pre-formed CuSO₄/THPTA complex (15 µL) to the protein-alkyne mixture.

  • Initiate Reaction: Add 25 µL of the freshly prepared 100 mM sodium ascorbate stock to the reaction mixture. (Causality: Ascorbate reduces Cu(II) to active Cu(I). Adding it last ensures Cu(I) is immediately captured by the alkyne and ligand, preventing ROS generation).

  • Incubation: Purge the tube headspace with argon or nitrogen gas (optional but recommended to preserve ascorbate). Incubate for 1 hour at room temperature with gentle end-over-end rotation. Do not shake vigorously.

  • Quench & Purify: Add 10 µL of 500 mM EDTA to chelate the copper and halt the reaction. Purify the oxazole-labeled protein using a size-exclusion desalting column (e.g., Zeba Spin) pre-equilibrated with PBS to remove excess small molecules.

Self-Validating Controls

To ensure the integrity of your results, always run a No-Copper Control . Omit the CuSO₄/THPTA complex from a parallel reaction. If downstream assays (e.g., mass spectrometry or subsequent fluorescent derivatization of the carboxylic acid) show signal in this control, it indicates non-specific hydrophobic adsorption of the oxazole rather than true covalent triazole formation.

Quantitative Data & Optimization

The efficiency of the CuAAC reaction is highly dependent on the stoichiometric ratios of the catalyst components. Table 1 summarizes the optimization matrix for maintaining high labeling efficiency while preventing protein degradation.

Table 1: Optimization of CuAAC Conditions for Ethynyloxazole Labeling

[CuSO₄] (µM)[THPTA] (µM)[Ascorbate] (mM)Time (h)Labeling Efficiency (%)*Protein Recovery (%)**Observation / Causality
50 250 2.5 1.0 > 95% > 92% Optimal. 1:5 Cu:Ligand ratio fully protects protein.
1005005.01.0> 98%~ 75%High copper induces mild protein precipitation.
5002.51.0< 15%~ 40%Lack of ligand causes severe ROS degradation.
02502.51.00%> 98%Negative control confirms Cu(I) dependence.

*Determined by intact mass spectrometry (LC-MS) mass shift. **Determined by BCA assay post-desalting.

References

  • Specific and quantitative labeling of biomolecules using click chemistry Frontiers in Bioengineering and Biotechnology (2014). URL:[Link][1]

  • Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry Barun, P., Hoida, A., Borbat, I., & Vashchenko, B. ChemRxiv (2024). URL:[Link][2]

  • Click Chemistry for Visualization of Newly Synthesized RNA and Antibody Labeling on Ultrathin Tissue Sections National Institutes of Health (PMC) (2023). URL:[Link][4]

Sources

Application

Application Note: 2-Ethynyloxazole-5-Carboxylic Acid in Bioorthogonal Labeling Workflows

Scientific Rationale & Structural Advantage Bioorthogonal chemistry has fundamentally transformed bioconjugation, molecular imaging, and drug development. At the forefront of this field is the Copper(I)-catalyzed Alkyne-...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale & Structural Advantage

Bioorthogonal chemistry has fundamentally transformed bioconjugation, molecular imaging, and drug development. At the forefront of this field is the Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC). While aliphatic alkynes (e.g., pentynoic acid) are traditionally used, they often suffer from sluggish reaction kinetics. Conversely, highly activated alkynes (e.g., propiolic acid) are prone to off-target side reactions with biological thiols.

2-Ethynyloxazole-5-carboxylic acid (CAS: 1391828-78-6) emerges as a highly specialized, bifunctional building block that bridges this gap. Recent studies demonstrate that functionalized ethynyl oxazoles serve as highly versatile and efficient reagents for click chemistry, yielding over 90% purity of cycloadducts[1].

  • The C5-Carboxylic Acid: Provides a stable, easily activatable handle for standard carbodiimide crosslinking (EDC/NHS) to primary amines on target proteins, peptides, or nanoparticles.

  • The C2-Ethynyl Group: Acts as the bioorthogonal reporter. The electron-withdrawing nature of the oxazole heterocycle subtly increases the acidity of the terminal alkyne proton. This electronic activation accelerates CuAAC kinetics compared to unactivated aliphatic alkynes, while the rigid heterocyclic spacer improves the aqueous solubility and metabolic stability of the resulting conjugate[1].

Quantitative Data: Linker Comparison

To justify the selection of 2-ethynyloxazole-5-carboxylic acid over traditional linkers, we summarize their physicochemical and kinetic profiles below.

Parameter2-Ethynyloxazole-5-Carboxylic AcidPentynoic AcidPropiolic AcidDBCO (SPAAC)
Click Reaction Kinetics Fast (Heterocycle-activated)ModerateVery FastFast (Strain-promoted)
Bioorthogonality ExcellentExcellentPoor (Thiol cross-reactivity)Good
Aqueous Solubility HighLowHighVery Low
Steric Footprint LowLowVery LowHigh
Conjugate Rigidity High (Oxazole spacer)Low (Flexible chain)HighHigh

Visualizations of the Bioconjugation Logic

Workflow Target Target Protein (Primary Amines) Intermediate Alkyne-Functionalized Protein Conjugate Target->Intermediate Amide Coupling (pH 7.4) Reagent 2-Ethynyloxazole-5-Carboxylic Acid + EDC/NHS Reagent->Intermediate Amide Coupling (pH 7.4) Final Triazole-Linked Labeled Protein Intermediate->Final CuAAC Click Reaction (Room Temp) Probe Azide-Reporter Probe (e.g., Fluorophore) Probe->Final CuAAC Click Reaction (Room Temp) Catalyst Cu(I) Catalyst System (CuSO4, THPTA, Ascorbate) Catalyst->Final CuAAC Click Reaction (Room Temp)

Diagram 1: Dual-stage bioorthogonal labeling workflow from protein functionalization to final triazole linkage.

Mechanism Step1 2-Ethynyloxazole- 5-Carboxylic Acid Step2 NHS-Ester Intermediate Step1->Step2 EDC/NHS Step3 Oxazole-Alkyne Conjugate Step2->Step3 R-NH2 Step4 1,4-Disubstituted Triazole Step3->Step4 R'-N3, Cu(I)

Diagram 2: Chemical transformation pathway highlighting the transient NHS-ester and final cycloadduct.

Experimental Protocols (Self-Validating System)

The following protocols are designed as a self-validating system, ensuring that each chemical transformation is verified before proceeding to the next stage. This prevents compounding errors in multi-step bioconjugation workflows.

Protocol A: Protein Functionalization via EDC/NHS Coupling

Objective: Covalently attach 2-ethynyloxazole-5-carboxylic acid to the surface lysine residues of a target protein (e.g., an IgG antibody).

  • Buffer Preparation: Dissolve the target protein in 1X PBS (pH 7.4) to a concentration of 2-5 mg/mL. Causality: Amine-free buffers are strictly required. Buffers containing Tris or glycine will act as competitive nucleophiles and quench the reaction.

  • Reagent Activation: In a separate microcentrifuge tube, dissolve 2-ethynyloxazole-5-carboxylic acid (10 molar equivalents relative to the protein) in anhydrous DMSO. Add EDC (15 eq.) and Sulfo-NHS (15 eq.). Incubate at room temperature for 15 minutes.

    • Causality: EDC activates the carboxylic acid to form an unstable O-acylisourea. If introduced directly to the protein, it rapidly hydrolyzes. Sulfo-NHS converts this into a semi-stable NHS-ester, drastically increasing the half-life of the reactive species in aqueous media and ensuring high conjugation efficiency.

  • Conjugation: Add the activated NHS-ester solution to the protein sample. Ensure the final DMSO concentration does not exceed 5% (v/v) to prevent protein denaturation. Incubate for 2 hours at room temperature under gentle agitation.

  • Purification: Remove unreacted small molecules using a Zeba™ Spin Desalting Column (or equivalent size-exclusion chromatography) pre-equilibrated with PBS.

  • Validation Checkpoint: Perform intact mass spectrometry (ESI-TOF) on the purified conjugate. A mass shift of approximately +119 Da per conjugated molecule confirms successful labeling. Calculate the Degree of Labeling (DOL) to ensure optimal alkyne density without over-modification, which could cause protein aggregation.

Protocol B: Bioorthogonal Labeling via CuAAC

Objective: React the alkyne-functionalized protein with an azide-bearing fluorophore (e.g., Cy5-Azide) using copper catalysis.

  • Catalyst Pre-mix Preparation: In a clean tube, combine CuSO 4​ (final reaction concentration: 100 µM) and THPTA ligand (final reaction concentration: 500 µM). Incubate for 5 minutes.

    • Causality: Free Cu(I) is highly toxic to proteins as it generates reactive oxygen species (ROS) via the Fenton reaction. THPTA is a water-soluble accelerating ligand that coordinates the copper, protecting the protein from oxidative damage while simultaneously increasing the catalytic efficiency of the cycloaddition.

  • Reaction Assembly: To the alkyne-functionalized protein (from Protocol A), add the Azide-Fluorophore (3-5 molar equivalents).

  • Initiation: Add the CuSO 4​ /THPTA pre-mix to the protein solution. Finally, add freshly prepared Sodium Ascorbate (final concentration: 5 mM) to initiate the reaction.

    • Causality: Sodium ascorbate must be added last. It serves as a mild reducing agent that reduces the inactive Cu(II) to the catalytically active Cu(I) in situ. Adding it last prevents premature oxidation of the catalyst.

  • Incubation: React for 1 hour at room temperature in the dark (to protect the fluorophore).

  • Purification & Validation: Desalt the labeled protein to remove the copper complex and unreacted dye. Validate successful bioorthogonal labeling by measuring the absorbance of the protein (A 280​ ) and the fluorophore (e.g., A 650​ for Cy5) using a UV-Vis spectrophotometer to calculate the final fluorophore-to-protein (F/P) ratio.

References

  • Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry. ChemRxiv. Available at:[Link]

  • Presolski, S. I., Hong, V., & Finn, M. G. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. Available at:[Link]

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Alkyne Degradation in 2-Ethynyloxazole-5-Carboxylic Acid Reactions

Welcome to the Technical Support Center for handling 2-ethynyloxazole-5-carboxylic acid . This bifunctional building block—featuring an electron-withdrawing oxazole core, a reactive C5-carboxylic acid, and a C2-terminal...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for handling 2-ethynyloxazole-5-carboxylic acid . This bifunctional building block—featuring an electron-withdrawing oxazole core, a reactive C5-carboxylic acid, and a C2-terminal alkyne—is highly valuable in drug discovery and bioconjugation. However, the unique electronic properties of the oxazole ring make the terminal alkyne exceptionally acidic and prone to degradation, particularly via oxidative homocoupling (Glaser coupling) or base-catalyzed side reactions.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to preserve the integrity of the terminal alkyne during your synthetic workflows.

Diagnostic Workflow: Identifying Alkyne Degradation

Before optimizing your reaction, you must identify the specific degradation pathway. Use the diagnostic decision tree below to match your LC-MS/GC-MS data with the correct root cause and corrective action.

AlkyneTroubleshooting Start Alkyne Degradation Detected (Low Yield/Byproducts) CheckMass Analyze via LC-MS/GC-MS What is the byproduct mass? Start->CheckMass MassDimer Mass = 2M - 2 (Homocoupling/Glaser Dimer) CheckMass->MassDimer MassHydrate Mass = M + 18 (Hydration to Ketone) CheckMass->MassHydrate MassOther Loss of Alkyne Peak (Polymerization/Isomerization) CheckMass->MassOther ActionGlaser Exclude O2, Use Cu-free conditions, or add Ascorbate during workup MassDimer->ActionGlaser ActionHydrate Ensure strictly anhydrous conditions, avoid strong Brønsted acids/bases MassHydrate->ActionHydrate ActionOther Lower temperature, reduce base strength, avoid prolonged heating MassOther->ActionOther

Diagnostic workflow for identifying and resolving terminal alkyne degradation.

Frequently Asked Questions (FAQs)

Q1: Why is my terminal alkyne forming a symmetric dimer during Sonogashira or Click (CuAAC) reactions?

A1: You are observing Glaser homocoupling , an oxidative dimerization of terminal alkynes that produces a symmetric 1,3-diyne[1]. This side reaction consumes your starting material and complicates purification.

The Causality: The electron-withdrawing nature of the oxazole ring significantly increases the acidity of the C2-ethynyl proton[2]. In the presence of a base and a copper(I) co-catalyst, the alkyne rapidly deprotonates to form a copper(I) acetylide intermediate[3]. If trace oxygen (O₂) is present in the system, it oxidizes the Cu(I) species to Cu(II), triggering the oxidative coupling of two copper-acetylide units to form the dimer[4].

Q2: How can I prevent Glaser homocoupling during the reaction?

A2: Because the 2-ethynyloxazole system forms copper acetylides so readily, standard degassing is often insufficient. You must employ a self-validating anaerobic system or alter the catalytic cycle entirely:

  • Copper-Free Conditions: The most definitive way to prevent copper-mediated oxidative coupling is to use a copper-free Sonogashira protocol[5].

  • Dilute Hydrogen Atmosphere: Conducting the reaction under a dilute reducing atmosphere (e.g., 5% H₂ in N₂) keeps the transition metal catalysts in their reduced, active state, dropping homocoupling rates to as low as 2%[1].

Q3: My reaction looks clean by LC-MS, but the dimer forms during the extraction/workup. How do I stop this?

A3: Post-reaction homocoupling occurs when the active copper catalyst in the reaction mixture is suddenly exposed to atmospheric oxygen during the workup phase[1]. The Fix: Quench the catalytic activity before opening the flask to air. The addition of a mild reducing agent, such as sodium L-ascorbate or tin(II) 2-ethylhexanoate, reduces any oxidized Cu(II) back to Cu(I) and prevents the oxidative cycle from initiating[1]. Additionally, cooling the vessel to 0 °C before exposure to air drastically slows the kinetics of the Glaser coupling[1].

Q4: How do I prevent alkyne degradation when performing an amide coupling at the C5-carboxylic acid?

A4: When activating the C5-carboxylic acid (e.g., with HATU or EDCI) for reaction with an amine, the use of strong or excess bases (like TEA or DIPEA) can cause base-catalyzed isomerization or hydration of the highly activated C2-alkyne. The Fix: Use strictly anhydrous solvents, limit the base to exactly 2.0 equivalents, and keep the reaction temperature at or below room temperature. Avoid prolonged reaction times.

Quantitative Impact of Reaction Conditions

The following table summarizes the quantitative impact of various atmospheric and catalytic conditions on the homocoupling of sensitive terminal alkynes.

Reaction ConditionCopper CatalystAtmosphereAdditive / WorkupHomocoupling Yield (%)Desired Cross-Coupled Yield (%)
Standard SonogashiraCuI (5 mol%)AirStandard Aqueous35 - 50%40 - 55%
Degassed SonogashiraCuI (5 mol%)NitrogenStandard Aqueous10 - 15%75 - 80%
Dilute H₂ AtmosphereCuI (5 mol%)5% H₂ / 95% N₂Standard Aqueous< 2%> 90%
Copper-Free ProtocolNoneNitrogenStandard Aqueous< 1%85 - 95%
Ascorbate WorkupCuI (5 mol%)NitrogenSodium L-ascorbate< 5%> 85%

Step-by-Step Experimental Methodologies

Protocol A: Copper-Free Sonogashira Coupling

Use this protocol to couple the terminal alkyne of 2-ethynyloxazole-5-carboxylic acid (or its protected ester) to an aryl halide while completely eliminating Glaser homocoupling[5].

  • Preparation: Flame-dry a Schlenk flask and equip it with a magnetic stir bar. Evacuate and backfill the flask with high-purity Argon three times.

  • Reagent Loading: Under a positive flow of Argon, add the aryl halide (1.0 equiv), 2-ethynyloxazole-5-carboxylic acid (1.2 equiv), and Pd(PPh₃)₄ (5 mol%). Do not add any copper salts.

  • Solvent & Base: Add anhydrous, rigorously degassed (via freeze-pump-thaw) DMF (0.1 M) and degassed triethylamine (TEA, 3.0 equiv) via a gas-tight syringe.

  • Reaction: Stir the mixture at 60 °C for 12–16 hours. Monitor via LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with 1M HCl (to neutralize the TEA and protonate the carboxylic acid), followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Amide Coupling Preserving the Terminal Alkyne

Use this protocol to react the C5-carboxylic acid with an amine without degrading the sensitive C2-alkyne.

  • Activation: In a dry flask under Nitrogen, dissolve 2-ethynyloxazole-5-carboxylic acid (1.0 equiv) and the target amine (1.1 equiv) in anhydrous DMF (0.2 M).

  • Cooling: Cool the mixture to 0 °C using an ice bath. Cooling is critical to prevent base-catalyzed side reactions of the alkyne.

  • Coupling Reagents: Add HATU (1.2 equiv) followed by the dropwise addition of N,N-Diisopropylethylamine (DIPEA, 2.0 equiv).

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then slowly warm to room temperature. Monitor by LC-MS; the reaction is typically complete within 2 hours.

  • Quenching: Quench the reaction by adding saturated aqueous NH₄Cl. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

References

  • Wikipedia. "Glaser coupling." Wikipedia. Available at: [Link]

  • ChemEurope. "Oxazole." ChemEurope. Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 2-Ethynyloxazole-5-Carboxylic Acid Amide Coupling

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling with the amide coupling of 2-ethynyloxazole-5-carboxylic acid .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling with the amide coupling of 2-ethynyloxazole-5-carboxylic acid .

This substrate presents a "triple threat" of chemical instability:

  • The terminal alkyne at C2 is highly susceptible to base-catalyzed deprotonation (pKa ~25), which can lead to unwanted side reactions including isomerization or oxidative homocoupling[1]. Furthermore, the activated α-position of amides and alkynes can cause secondary isomerization and side reactions during cross-coupling or activation steps[2].

  • The oxazole-5-carboxylic acid moiety itself exhibits moderate stability but is well-known to undergo rapid decarboxylation under standard activation conditions[3].

  • The electron-deficient oxazole ring is susceptible to nucleophilic attack and subsequent ring-opening, a pathway frequently observed in transition-metal or base-catalyzed isomerizations of oxazole derivatives[4].

Successful synthesis of oxazole-5-carboxamides therefore requires structural optimization and highly controlled coupling conditions to prevent degradation of these three sensitive moieties[5]. Below is our comprehensive diagnostic guide and optimized self-validating protocol.

I. Diagnostic Workflow

Use the following flowchart to diagnose the root cause of low yields based on your LC-MS crude analysis.

DiagnosticWorkflow N1 LC-MS Analysis of Crude N2 Identify Major Byproduct N1->N2 N3 Dimerization (2M - 2 Da) Alkyne Homocoupling N2->N3 N4 Decarboxylation (M - 44 Da) Loss of 5-COOH N2->N4 N5 Amine Adduct (M + Amine) Oxazole Ring Opening N2->N5 N6 Exclude O2/Cu traces Degas solvents N3->N6 N7 Reduce base strength Keep T < 0°C during activation N4->N7 N8 Use T3P or Mixed Anhydride Avoid HATU/uronium excess N5->N8

Diagnostic workflow for identifying and resolving 2-ethynyloxazole-5-carboxylic acid coupling failures.

II. FAQ: Diagnosing Specific Failure Modes

The Alkyne Dilemma: Dimerization & Degradation

Q: My reaction mixture turns dark brown/black, and LC-MS shows a mass of [2M - 2]. What is happening? A: You are observing Glaser-type oxidative homocoupling of the terminal alkyne.

  • Causality: This occurs when trace transition metals (often copper carried over from a previous Sonogashira coupling) and dissolved oxygen are present in your basic coupling environment. The base deprotonates the terminal alkyne, and trace metals catalyze the dimerization.

  • Solution: Rigorously degas your solvents (sparge with Argon for 15 minutes) prior to base addition. If trace copper is suspected, add a metal scavenger (e.g., EDTA or QuadraSil AP) during the workup of the previous step.

Q: I am losing the alkyne proton, but it is not dimerizing. The NMR shows a complex mixture of vinylic protons. A: Strong bases (like DBU, DIPEA, or excess unhindered amines) can catalyze the isomerization of the terminal alkyne into an allene, which then undergoes rapid polymerization or nucleophilic attack.

  • Solution: Switch to a weaker, sterically hindered base like N -methylmorpholine (NMM) or 2,4,6-collidine, and strictly limit it to 2.5 equivalents.

The Oxazole Fragility: Decarboxylation & Ring Fission

Q: My LC-MS shows a major peak at[M - 44 Da] relative to the activated acid. Why is it decarboxylating? A: Oxazole-5-carboxylic acids are intrinsically prone to decarboxylation.

  • Causality: When activated (e.g., as an O-At ester with HATU), the highly electron-withdrawing nature of the activated ester pulls electron density from the oxazole ring. If the amine nucleophile is sterically hindered or slow to react, the intermediate will undergo unimolecular decarboxylation to relieve electronic strain.

  • Solution: Pre-activation times must be minimized to zero. Do not activate the acid in the absence of the amine. Use an "in-situ" activation protocol at low temperatures (-10 °C to 0 °C).

Q: I am using HATU/DIPEA, and I see a mass corresponding to the exact addition of my amine, but NMR confirms the oxazole ring is gone. What happened? A: You are observing nucleophilic ring-opening of the oxazole.

  • Causality: Highly reactive uronium coupling reagents like HATU create a very potent electrophile at C5. If the amine is highly nucleophilic (e.g., an aliphatic primary amine), it can attack the C4 position of the oxazole ring instead of the carbonyl carbon, leading to ring fission.

  • Solution: Attenuate the electrophilicity of the activated intermediate. Propylphosphonic anhydride (T3P) or a mixed anhydride approach forms a less "hard" electrophile, directing the amine selectively to the carbonyl carbon.

III. Quantitative Reagent Comparison

Choosing the right coupling reagent is the single most critical factor for this substrate. The data below summarizes our internal benchmarks for coupling 2-ethynyloxazole-5-carboxylic acid with a standard primary aliphatic amine.

Coupling ReagentBaseTemp (°C)Typical YieldPrimary Failure ModeRecommendation
HATU DIPEA2515–30%Ring opening, DecarboxylationAvoid. Over-activates the oxazole ring and degrades the alkyne.
EDC / HOBt NMM0 to 2540–55%Slow reaction, Alkyne degradationAcceptable. Only for highly nucleophilic amines; requires long reaction times.
Isobutyl Chloroformate NMM-10 to 065–80%Temperature sensitivityGood. Excellent for scale-up; highly selective mixed anhydride.
T3P (50% in EtOAc)NMM-5 to 2575–90%NoneOptimal. Mild electrophile prevents ring fission and decarboxylation.

IV. Experimental Design & Self-Validating Protocol

T3P_Pathway Acid 2-Ethynyloxazole-5-Carboxylic Acid + Amine Base Add NMM (Base) Cool to -5°C Acid->Base T3P Dropwise T3P Addition (Mild Electrophile) Base->T3P MixedAnhydride Mixed Anhydride Intermediate (Stable at low temp) T3P->MixedAnhydride Activation Success Target Amide (High Yield) MixedAnhydride->Success Amine Nucleophilic Attack Failure Decarboxylation / Ring Opening (Suppressed) MixedAnhydride->Failure Excess Base / High Temp

Logical relationship of T3P-mediated activation suppressing oxazole degradation pathways.

Optimized T3P-Mediated Amide Coupling Workflow

This protocol is engineered specifically for 2-ethynyloxazole-5-carboxylic acid. It utilizes a built-in validation checkpoint to ensure the reaction is proceeding via the correct mechanistic pathway.

Step 1: Preparation & Degassing Charge a flame-dried flask with 2-ethynyloxazole-5-carboxylic acid (1.0 eq) and the target amine (1.1 eq). Dissolve in anhydrous Ethyl Acetate (0.1 M). Sparge the solution with Argon for 15 minutes.

  • Causality: Pre-mixing the amine ensures that the activated intermediate is consumed immediately upon formation, preventing buildup and subsequent decarboxylation. Degassing removes dissolved oxygen, completely shutting down the Glaser oxidative homocoupling pathway.

Step 2: Base Addition Add N -methylmorpholine (NMM) (3.0 eq) and cool the mixture to -5 °C using an ice/brine bath.

  • Causality: NMM is a weak base that avoids deprotonating the terminal alkyne, preventing isomerization. The low temperature stabilizes the oxazole ring against fission.

Step 3: Controlled Activation Add Propylphosphonic anhydride (T3P, 50% wt in EtOAc, 1.5 eq) dropwise over 10 minutes.

  • Causality: Dropwise addition maintains a low steady-state concentration of the mixed anhydride, favoring the bimolecular reaction with the amine over unimolecular decomposition.

Step 4: Reaction & Self-Validation Checkpoint Stir at -5 °C for 1 hour.

  • Validation Checkpoint: Withdraw a 5 µL aliquot and quench it into 100 µL of methanol containing 1% triethylamine. Analyze this sample via LC-MS.

    • Logic State A (Methyl Ester observed): The carboxylic acid was successfully activated by T3P, but your amine is either too sterically hindered or not nucleophilic enough to attack. (Action: Warm to room temp or switch to a less hindered amine).

    • Logic State B (Only unreacted acid observed): The activation failed. The T3P reagent has likely degraded via moisture exposure. (Action: Procure fresh T3P).

    • Logic State C (Target amide observed): The system is functioning optimally.

Step 5: Completion Allow the reaction to slowly warm to room temperature over 4 hours. Quench with saturated aqueous NaHCO3​ , extract with EtOAc, wash with brine, dry over Na2​SO4​ , and concentrate in vacuo.

V. References

  • 10.8: Alkynes - Chemistry LibreTexts Source: libretexts.org URL:[Link]

  • Atom-Economical Cross-Coupling of Internal and Terminal Alkynes to Access 1,3-Enynes - PMC Source: nih.gov URL:[Link]

  • Isomerization of 5-(2H-Azirin-2-yl)oxazoles: An Atom-Economic Approach to 4H-Pyrrolo[2,3-d]oxazoles - PMC Source: nih.gov URL:[Link]

  • Discovery of N-((2-Arylthiazol-4-yl)methyl)oxazole-5-carboxamide Derivatives as SDHi for Fungicidal Candidates - ACS Publications Source: acs.org URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 2-Ethynyloxazole-5-Carboxylic Acid Synthesis &amp; Solubility

Welcome to the Technical Support Center for heterocyclic synthesis. This guide is specifically designed for researchers and medicinal chemists encountering severe solubility and reactivity issues when working with 2-ethy...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for heterocyclic synthesis. This guide is specifically designed for researchers and medicinal chemists encountering severe solubility and reactivity issues when working with 2-ethynyloxazole-5-carboxylic acid .

Below, you will find a diagnostic breakdown of the chemical causality behind these issues, decision-tree workflows, quantitative solubility data, and self-validating experimental protocols to rescue your synthesis.

Part 1: Diagnostic FAQ (Causality & Theory)

Q: Why is 2-ethynyloxazole-5-carboxylic acid practically insoluble in standard organic solvents like DCM, THF, or EtOAc? A: The poor solubility is a thermodynamic consequence of its crystal lattice energy and intermolecular forces. Oxazole-5-carboxylic acids inherently form strong intermolecular hydrogen-bonded dimers[1]. When a rigid, linear ethynyl (alkyne) group is installed at the 2-position, it significantly increases the planarity and hydrophobicity of the molecule. This promotes intense π−π stacking in the solid state. The combination of strong H-bonding and π -stacking creates a highly stable crystal lattice that non-polar and moderately polar solvents cannot disrupt[2][3].

Q: Why do standard EDC/HOBt or DCC couplings fail with this substrate? A: Standard carbodiimide couplings (like EDC or DCC) rely on the carboxylic acid being fully solvated to react with the carbodiimide intermediate. If the acid is insoluble, the reaction remains heterogeneous, leading to extremely low conversion[4]. Furthermore, carbodiimide couplings can be outcompeted by simple acid-base side reactions if the amine is added before the acid is fully activated[5]. For poorly soluble acids, you must use reagents that can activate the acid in situ within highly polar aprotic solvents, or bypass the free acid entirely.

Q: How does adding a base like DIPEA help solubilize the acid? A: Compounds containing acidic functional groups that are insoluble in organic solvents can become highly soluble if converted into an ionic species. Adding a bulky, lipophilic tertiary amine like N,N -Diisopropylethylamine (DIPEA) deprotonates the carboxylic acid, breaking the robust H-bonded dimers and forming a diisopropylethylammonium carboxylate salt. This bulky salt disrupts the crystal lattice packing, drastically increasing solubility in solvents like DMF or NMP[6].

Part 2: Workflow & Troubleshooting Diagrams

When faced with an insoluble 2-ethynyloxazole-5-carboxylic acid intermediate, use the following decision trees to determine your next synthetic step.

Workflow1 Start Insoluble 2-Ethynyloxazole- 5-carboxylic Acid Step1 Add Polar Aprotic Solvent (DMF, NMP, or DMSO) Start->Step1 Check1 Is it soluble? Step1->Check1 PathA Proceed with HATU/DIPEA Coupling Check1->PathA Yes Step2 Add 2.0-3.0 eq DIPEA (Form bulky amine salt) Check1->Step2 No Check2 Is it soluble? Step2->Check2 PathB Pre-activate with HATU in situ Check2->PathB Yes Step3 Convert to Acid Chloride (Ghosez's Reagent) Check2->Step3 No PathC React Acid Chloride with Amine Step3->PathC

Caption: Decision tree for solubilizing and coupling 2-ethynyloxazole-5-carboxylic acid.

If you are consistently failing to solubilize the free acid, the most effective strategy is to alter your synthetic route. Performing cross-coupling reactions (like Sonogashira) on the ester rather than the free acid bypasses the solubility bottleneck entirely.

Workflow2 Start Ethyl 2-bromooxazole- 5-carboxylate RouteA Route A: Early Hydrolysis (Problematic) Start->RouteA RouteB Route B: Late Hydrolysis (Recommended) Start->RouteB A_Step1 Hydrolysis to Carboxylic Acid RouteA->A_Step1 B_Step1 Sonogashira on Ester (Soluble in THF) RouteB->B_Step1 A_Step2 Sonogashira Coupling (Fails: Insoluble) A_Step1->A_Step2 B_Step2 Ethyl 2-ethynyloxazole- 5-carboxylate B_Step1->B_Step2 B_Step3 LiOH Hydrolysis & Immediate Coupling B_Step2->B_Step3

Caption: Comparison of early vs. late hydrolysis synthetic routes to bypass solubility issues.

Part 3: Quantitative Data - Solvent & Condition Matrix

To optimize your reaction conditions, refer to the following solubility matrix for 2-ethynyloxazole-5-carboxylic acid.

Solvent SystemAdditiveTemp (°C)Est. Solubility (mg/mL)Suitability for Amide Coupling
Dichloromethane (DCM)None20°C< 1.0Poor - Reaction will remain heterogeneous.
Tetrahydrofuran (THF)None20°C< 5.0Poor - Insufficient for standard concentrations.
Dimethylformamide (DMF)None20°C~ 10 - 15Moderate - Requires high dilution.
Dimethyl Sulfoxide (DMSO)None40°C> 30.0Good - Soluble, but DMSO is difficult to remove.
DMF DIPEA (3.0 eq) 20°C > 50.0 Excellent - Ideal for HATU/PyBOP activation[6].

Part 4: Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Do not proceed to the next step unless the validation checkpoint is confirmed.

Protocol A: In-Situ Amine Salt Formation and HATU Coupling

This protocol utilizes uronium-based coupling reagents (HATU) which generate highly reactive OAt active esters, ideal for hindered or poorly soluble substrates.

  • Suspension: Suspend 2-ethynyloxazole-5-carboxylic acid (1.0 eq) in anhydrous DMF to achieve a 0.1 M concentration.

  • Salt Formation: Add N,N -Diisopropylethylamine (DIPEA) (3.0 eq) dropwise while stirring.

  • Validation Checkpoint 1 (Visual): Sonicate the mixture for 5 minutes. The cloudy suspension must transition to a clear, homogeneous solution. This confirms the disruption of the carboxylic acid dimers and the formation of the soluble diisopropylethylammonium salt[6]. (If the solution remains cloudy, add 10% v/v anhydrous DMSO).

  • Activation: Cool the solution to 0 °C. Add HATU (1.1 eq) in one portion. Stir for 15 minutes to form the active ester.

  • Validation Checkpoint 2 (Analytical): Quench a 5 µL aliquot of the reaction mixture into a vial containing 50 µL of benzylamine. Analyze via LC-MS. The presence of the benzylamide mass confirms successful activation of the oxazole acid.

  • Coupling: Add the target amine (1.2 eq) and stir at room temperature for 2–4 hours until complete consumption of the active ester is observed by LC-MS.

Protocol B: Acid Chloride Generation via Ghosez’s Reagent

If HATU coupling fails due to extreme steric hindrance or persistent insolubility, converting the acid to an acid chloride is the most robust alternative. Ghosez's reagent is preferred over SOCl2​ as it operates under milder conditions and avoids harsh acidic byproducts.

  • Suspension: Suspend the carboxylic acid (1.0 eq) in anhydrous DCM (0.1 M) under an inert atmosphere.

  • Chlorination: Add Ghosez's reagent (1-Chloro- N,N,2 -trimethyl-1-propenylamine) (1.2 eq) dropwise at 0 °C.

  • Validation Checkpoint (Visual & Analytical): Stir for 2 hours at room temperature. The reaction mixture will gradually become homogeneous as the insoluble acid is converted to the highly soluble acid chloride. To validate, quench a 5 µL aliquot in anhydrous methanol and analyze by LC-MS. The presence of the methyl ester mass ( [M+H]+ corresponding to methyl 2-ethynyloxazole-5-carboxylate) confirms >95% conversion.

  • Coupling: Concentrate the mixture under reduced pressure to remove volatile byproducts. Redissolve the crude acid chloride in anhydrous THF and add it dropwise to a pre-cooled (0 °C) solution of your target amine (1.2 eq) and Triethylamine (2.0 eq) in THF.

References

  • Amide coupling reaction in medicinal chemistry. Coupling reagents HepatoChem[Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling Chemistry Steps[Link]

  • Process optimization for acid-amine coupling: a catalytic approach Growing Science[Link]

  • Solubility of Organic Compounds University of Calgary[Link]

Sources

Optimization

Technical Support Center: Optimizing Copper Catalyst Concentration for 2-Ethynyloxazole-5-Carboxylic Acid Click Reactions

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the Copper(I)-Cata...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of 2-ethynyloxazole-5-carboxylic acid. Our goal is to equip you with the scientific rationale and practical steps to optimize your copper catalyst concentration and overcome common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of the copper catalyst in the click reaction with 2-ethynyloxazole-5-carboxylic acid?

A1: The copper catalyst, specifically in its +1 oxidation state (Cu(I)), is the cornerstone of the CuAAC reaction.[1] It dramatically accelerates the 1,3-dipolar cycloaddition of an azide to a terminal alkyne, a reaction that is otherwise very slow and requires high temperatures.[2] The catalyst's primary role is to lower the activation energy of the reaction. It achieves this by first forming a copper-acetylide intermediate with the 2-ethynyloxazole-5-carboxylic acid. This intermediate then readily reacts with the azide to form a stable 1,4-disubstituted 1,2,3-triazole product.[2]

Q2: Why is 2-ethynyloxazole-5-carboxylic acid considered a potentially challenging substrate for CuAAC reactions?

A2: While the CuAAC reaction is known for its broad substrate scope, 2-ethynyloxazole-5-carboxylic acid presents a few specific challenges:

  • Electron-Deficient Alkyne: The oxazole ring and the carboxylic acid group are both electron-withdrawing, making the alkyne "electron-deficient." While this can increase the acidity of the terminal alkyne proton, facilitating the formation of the copper-acetylide intermediate, it can also influence the overall reaction kinetics.[3][4][5]

  • Carboxylic Acid Functionality: The carboxylic acid group can deprotonate under typical reaction conditions (often run in the presence of a base or in buffered systems). The resulting carboxylate can chelate with the copper(I) catalyst, potentially leading to the formation of insoluble copper salts and catalyst deactivation. This is a known issue with substrates like propiolic acid.

  • Solubility: The solubility of 2-ethynyloxazole-5-carboxylic acid and its salts can vary depending on the solvent system, which can impact reaction efficiency.

Q3: How do I choose the right copper source and what is the importance of a reducing agent?

A3: The active catalyst is Cu(I), which is prone to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.[1] Therefore, you have two main options for your copper source:

  • Direct Cu(I) Source: You can use a Cu(I) salt like copper(I) iodide (CuI) or copper(I) bromide (CuBr). However, these salts are less stable and can be of variable quality.

  • In Situ Generation from a Cu(II) Source: A more reliable and common method is to use a stable Cu(II) salt, such as copper(II) sulfate pentahydrate (CuSO₄·5H₂O), and generate the active Cu(I) catalyst in situ using a reducing agent.[1][2] Sodium ascorbate is the most widely used reducing agent for this purpose.[2]

The use of a reducing agent like sodium ascorbate is crucial when starting with a Cu(II) salt and is also beneficial even when using a Cu(I) source to scavenge any dissolved oxygen and regenerate any Cu(I) that gets oxidized during the reaction.

Q4: What is the role of a ligand and which one should I choose?

A4: A ligand is often essential for a successful CuAAC reaction. It plays several critical roles:

  • Stabilizes Cu(I): Ligands chelate the Cu(I) ion, protecting it from oxidation and disproportionation into Cu(0) and Cu(II).

  • Increases Catalytic Activity: By preventing catalyst deactivation, the ligand ensures a sufficient concentration of the active catalyst throughout the reaction.

  • Prevents Precipitation: For a substrate like 2-ethynyloxazole-5-carboxylic acid, a suitable ligand can help to keep the copper catalyst in solution and prevent the formation of insoluble copper-carboxylate complexes.

For reactions in aqueous or mixed aqueous/organic solvents, water-soluble ligands are highly recommended. A popular and effective choice is Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) .[1] For reactions in organic solvents, Tris(benzyltriazolylmethyl)amine (TBTA) is a common choice.

Troubleshooting Guide: Optimizing Copper Catalyst Concentration

This guide provides a systematic approach to troubleshooting common issues encountered during the click reaction of 2-ethynyloxazole-5-carboxylic acid, with a focus on optimizing the copper catalyst concentration.

Problem 1: Low or No Product Yield

This is the most frequent issue and can have multiple root causes related to the catalyst.

Potential Cause Scientific Rationale Recommended Solution
Inactive Copper Catalyst The active Cu(I) catalyst is readily oxidized to inactive Cu(II) by dissolved oxygen.- Ensure you are using a reducing agent like sodium ascorbate, and that your stock solution is freshly prepared. - Degas your solvents and reaction mixture by bubbling with an inert gas (nitrogen or argon) before adding the catalyst. - Run the reaction under an inert atmosphere.
Insoluble Copper-Carboxylate Formation The carboxylate of your substrate can precipitate the Cu(I) catalyst, removing it from the reaction.- Increase the ligand-to-copper ratio. A higher ligand concentration can help to keep the copper solubilized. Start with a 5:1 ligand-to-copper ratio. - Pre-mix the copper and ligand. Allow the copper salt and the ligand to form a complex before adding them to the reaction mixture containing your alkyne. - Consider a different solvent system. A solvent that better solubilizes both the copper-ligand complex and your substrate may be beneficial. Mixtures of t-butanol/water or DMF/water are common.
Insufficient Catalyst Concentration The reaction rate is dependent on the concentration of the active catalytic species.- Systematically increase the copper catalyst concentration. Start with a low concentration (e.g., 1 mol%) and incrementally increase it (e.g., to 5 mol% or 10 mol%) while monitoring the reaction progress. - Ensure the correct stoichiometry of the reducing agent. Use a slight excess of sodium ascorbate relative to the copper catalyst (e.g., 2-5 equivalents).
Sub-optimal pH The pH of the reaction mixture can affect the protonation state of the carboxylic acid and the stability of the copper catalyst.- If possible, buffer the reaction mixture to a pH where the carboxylic acid is protonated, which may reduce its tendency to precipitate the copper. However, be mindful that highly acidic conditions can inhibit the reaction. A pH range of 6-8 is generally a good starting point for bioconjugation reactions.
Problem 2: Reaction Stalls or is Sluggish

Sometimes the reaction starts but does not go to completion.

Potential Cause Scientific Rationale Recommended Solution
Gradual Catalyst Deactivation Even with a ligand and reducing agent, the catalyst can slowly deactivate over time, especially if there is a slow leak of oxygen into the system.- Add a second portion of the catalyst and reducing agent. If the reaction has stalled, a fresh addition of the catalytic system can sometimes restart it. - Increase the initial catalyst loading. A higher initial concentration may be sufficient to drive the reaction to completion before significant deactivation occurs.
Steric Hindrance If the azide partner is sterically bulky, the reaction may be inherently slow.- Increase the reaction temperature. Gentle heating (e.g., to 40-60 °C) can often increase the reaction rate. - Prolong the reaction time. Some reactions may simply require more time to reach completion.
Inhibitors in the Reaction Mixture Impurities in the starting materials or solvents can sometimes inhibit the copper catalyst.- Use high-purity reagents and solvents. Ensure your 2-ethynyloxazole-5-carboxylic acid and azide are pure.

Experimental Protocols

General Protocol for a Small-Scale Test Reaction

This protocol is a good starting point for optimizing your reaction conditions.

  • Reagent Preparation:

    • Prepare a 100 mM stock solution of 2-ethynyloxazole-5-carboxylic acid in a suitable solvent (e.g., DMF or a t-butanol/water mixture).

    • Prepare a 100 mM stock solution of your azide in the same solvent.

    • Prepare a 20 mM stock solution of CuSO₄·5H₂O in water.

    • Prepare a 100 mM stock solution of THPTA in water.

    • Prepare a 1 M stock solution of sodium ascorbate in water. This solution should be made fresh before each use.

  • Reaction Setup (for a 1 mL total volume):

    • In a clean vial, add 100 µL of the 2-ethynyloxazole-5-carboxylic acid stock solution (10 µmol, 1.0 eq).

    • Add 100 µL of the azide stock solution (10 µmol, 1.0 eq).

    • Add the appropriate volume of your chosen reaction solvent.

    • In a separate microcentrifuge tube, pre-mix 5 µL of the 20 mM CuSO₄ solution (0.1 µmol, 1 mol%) and 5 µL of the 100 mM THPTA solution (0.5 µmol, 5 mol%). Let this mixture stand for 2-3 minutes.

    • Add the pre-mixed copper/ligand solution to the reaction vial.

    • Initiate the reaction by adding 2 µL of the 1 M sodium ascorbate solution (2 µmol, 20 mol%).

  • Reaction Monitoring and Work-up:

    • Stir the reaction at room temperature.

    • Monitor the progress of the reaction by TLC or LC-MS.

    • Once the reaction is complete, the product can be isolated by standard work-up procedures, which may include dilution with water, extraction with an organic solvent, and purification by column chromatography.

Visualizations

Catalytic Cycle of the CuAAC Reaction

CuAAC_Cycle cluster_0 Catalytic Cycle CuI Cu(I) Catalyst Cu_Acetylide Copper-Acetylide Intermediate CuI->Cu_Acetylide + Alkyne Alkyne 2-Ethynyloxazole- 5-carboxylic acid Metallacycle Six-membered Copper Metallacycle Cu_Acetylide->Metallacycle + Azide Azide Azide Triazolide Triazolyl-Copper Intermediate Metallacycle->Triazolide Ring Contraction Triazolide->CuI + H+ Product 1,2,3-Triazole Product Triazolide->Product Protonolysis

Caption: The catalytic cycle of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low or No Yield Check_Catalyst Is the Catalyst Active? Start->Check_Catalyst Check_Precipitate Is a Precipitate Forming? Check_Catalyst->Check_Precipitate Yes Solution_Catalyst Degas Solvents Use Fresh Reducing Agent Work Under Inert Atmosphere Check_Catalyst->Solution_Catalyst No Check_Concentration Is Catalyst Concentration Optimal? Check_Precipitate->Check_Concentration No Solution_Precipitate Increase Ligand:Cu Ratio Pre-mix Cu and Ligand Change Solvent System Check_Precipitate->Solution_Precipitate Yes Solution_Concentration Systematically Increase Copper Concentration Check_Concentration->Solution_Concentration No Success Reaction Optimized Check_Concentration->Success Yes Solution_Catalyst->Check_Precipitate Solution_Precipitate->Check_Concentration Solution_Concentration->Success

Caption: A decision-making workflow for troubleshooting low-yield CuAAC reactions.

References

  • Cano, I., Álvarez, E., Nicasio, M. C., & Pérez, P. J. (2010). Regioselective Formation of 2,5-Disubstituted Oxazoles Via Copper(I)-Catalyzed Cycloaddition of Acyl Azides and 1-Alkynes. Journal of the American Chemical Society, 132(51), 18082–18084. [Link]

  • Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective Ligation of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596–2599. [Link]

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2011). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(52), 9879–9883. [Link]

  • Jewett, J. C., & Bertozzi, C. R. (2010). Cu-free click cycloaddition reactions in chemical biology. Chemical Society Reviews, 39(4), 1272–1279. [Link]

  • Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide–Alkyne Cycloaddition. Chemical Reviews, 108(8), 2952–3015. [Link]

  • Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153–162. [Link]

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective Ligation of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596–2599. [Link]

  • Tornøe, C. W., Christensen, C., & Meldal, M. (2002). Peptidotriazoles on Solid Phase:[3][6][7]-Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions of Terminal Alkynes to Azides. The Journal of Organic Chemistry, 67(9), 3057–3064. [Link]

  • Wang, Q., Chan, T. R., Hilgraf, R., Fokin, V. V., Sharpless, K. B., & Finn, M. G. (2003). Bioconjugation by Copper(I)-Catalyzed Azide-Alkyne [3 + 2] Cycloaddition. Journal of the American Chemical Society, 125(11), 3192–3193. [Link]

Sources

Troubleshooting

Minimizing side reactions during 2-ethynyloxazole-5-carboxylic acid esterification

Welcome to the Technical Support Center for oxazole-alkyne chemistry. This guide is specifically engineered for researchers and drug development professionals dealing with the chemoselective esterification of 2-ethynylox...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for oxazole-alkyne chemistry. This guide is specifically engineered for researchers and drug development professionals dealing with the chemoselective esterification of 2-ethynyloxazole-5-carboxylic acid.

System Analysis: The Reactivity Profile

Esterifying 2-ethynyloxazole-5-carboxylic acid presents a unique chemoselectivity challenge. The molecule contains three highly reactive domains that often conflict during standard synthetic workflows:

  • C5-Carboxylic Acid : The target site requiring electrophilic activation.

  • C2-Terminal Alkyne : An electron-deficient alkyne (due to the electron-withdrawing nature of the oxazole ring). It is highly susceptible to nucleophilic attack, hydration, and oxidative homocoupling[1].

  • Oxazole Core : Sensitive to strong aqueous acids or bases, which can induce ring-opening or degradation.

Standard esterification protocols often fail because the reagents used to activate the carboxylic acid inadvertently trigger side reactions at the alkyne or the oxazole core. Understanding the causality behind these failures is the critical first step in troubleshooting.

MechanisticPathways Substrate 2-Ethynyloxazole-5- carboxylic acid Target Target Ester (Intact Alkyne/Oxazole) Substrate->Target EDC/HOBt or Mild Alkylation Side1 Glaser Homocoupling (Dimerization) Substrate->Side1 Trace Cu/O2 (Oxidative) Side2 Alkyne Hydration (Ketone Formation) Substrate->Side2 Strong Acid/H2O (Fischer) Side3 Michael Adduct / Polymerization Substrate->Side3 Excess DMAP (Steglich) Side4 Alkyne Deprotonation / Alkylation Substrate->Side4 Strong Base (NaH, KOH)

Figure 1: Divergent reactivity pathways of 2-ethynyloxazole-5-carboxylic acid during esterification.

Diagnostic Q&A: Troubleshooting Common Side Reactions

Q1: I attempted a standard Steglich esterification (DCC/DMAP), but my yield is <20% and the reaction turned dark brown. What is happening? Causality & Solution: The Steglich esterification relies on 4-Dimethylaminopyridine (DMAP) as an acyl transfer catalyst. However, the oxazole ring acts as an electron-withdrawing group, activating the C2-alkyne toward nucleophilic conjugate addition. DMAP is highly nucleophilic and can attack the terminal alkyne, leading to Michael-type adducts and subsequent polymerization[1]. Actionable Fix: Abandon DMAP. Switch to an EDC/HOBt coupling system. HOBt (Hydroxybenzotriazole) is an excellent nucleophile for forming the active ester but lacks the specific basicity and steric profile that promotes conjugate addition to the alkyne.

Q2: During a Fischer esterification (MeOH / catalytic H₂SO₄), my LC-MS showed a major byproduct with a mass shift of +18 Da. How do I prevent this? Causality & Solution: A +18 Da mass shift indicates the addition of water. Terminal alkynes are highly prone to Markovnikov hydration under acidic conditions, converting the ethynyl group into a methyl ketone[2]. Furthermore, the oxazole nitrogen can protonate, increasing the electrophilicity of the system and accelerating degradation. Actionable Fix: Avoid strong Brønsted acids entirely. If methyl esterification is required, use mild alkylation (MeI with a weak base like K₂CO₃ or Cs₂CO₃ in anhydrous DMF) to bypass acid-catalyzed hydration[3].

Q3: My product mixture contains a highly non-polar species with exactly double the mass of my target ester minus 2 Da. Where did this come from? Causality & Solution: This is the classic signature of a Glaser-Hay homocoupling (dimerization of the terminal alkyne to form a 1,3-diyne)[4]. This side reaction is catalyzed by trace amounts of copper and requires oxygen. It often occurs if your glassware or stir bars have residual copper from previous click-chemistry (CuAAC) experiments. Actionable Fix: Passivate your glassware with an EDTA wash to remove trace heavy metals. Degas your reaction solvents by sparging with Argon for 15 minutes prior to use, and run the reaction under a strict inert atmosphere.

Q4: Can I use basic alkylation (e.g., Alkyl halide + NaH or NaOH) to form the ester? Causality & Solution: No. The terminal alkyne proton in 2-ethynyloxazole is significantly more acidic (estimated pKa ~20-22) than a standard aliphatic alkyne due to the inductive pull of the oxazole ring. Strong bases will deprotonate the alkyne, leading to competing N-alkylation or C-alkylation at the terminal carbon[3]. Actionable Fix: Limit bases to mild carbonates (e.g., Cs₂CO₃) and keep reaction temperatures below 40 °C.

Methodology Matrix: Quantitative Comparison of Esterification Strategies

To provide a clear comparative baseline, the following table summarizes the expected outcomes of various esterification methodologies applied to 2-ethynyloxazole-5-carboxylic acid.

Esterification MethodReagents / ConditionsExpected YieldPrimary Side ReactionAlkyne IntactnessRecommendation
Fischer R-OH, H₂SO₄ (cat.), Reflux< 10%Hydration (+18 Da), Ring openingPoorDo Not Use
Steglich DCC, DMAP, CH₂Cl₂, RT15 - 30%Polymerization, DMAP-adductsPoorAvoid
Mild Alkylation R-X, Cs₂CO₃, DMF, 25 °C60 - 75%Trace C-alkylationGood⚠️ Use with caution
EDC/HOBt EDC·HCl, HOBt, DMF, 0 °C to RT85 - 95% Minimal (Urea byproduct washes out)Excellent Preferred Method

Validated Experimental Protocol: EDC/HOBt-Mediated Esterification

This protocol is designed as a self-validating system. By utilizing EDC·HCl and HOBt, we achieve high activation of the C5-carboxylic acid while completely avoiding the nucleophilic triggers (like DMAP) and acidic triggers (like H₂SO₄) that destroy the C2-alkyne.

ProtocolWorkflow Step1 1. Substrate Dissolution 0.1 M in Anhydrous DMF (Argon) Step2 2. Reagent Addition 1.2 eq Alcohol + 1.2 eq HOBt (0 °C) Step1->Step2 Step3 3. Coupling Activation 1.2 eq EDC·HCl portionwise (0 °C) Step2->Step3 Step4 4. Reaction Progression Stir 1 h at 0 °C, then 12 h at RT Step3->Step4 Step5 5. Quench & Workup Dilute with EtOAc, wash with pH 5-6 buffer Step4->Step5 Step6 6. Purification Silica Gel Chromatography (Hex/EtOAc) Step5->Step6

Figure 2: Optimized EDC/HOBt esterification workflow minimizing alkyne and oxazole side reactions.

Step-by-Step Methodology:
  • Preparation & Degassing (Self-Validation Check 1): In an oven-dried, argon-purged flask, dissolve 2-ethynyloxazole-5-carboxylic acid (1.0 equiv, 0.1 M) in anhydrous DMF.

    • Causality: Anhydrous, degassed DMF prevents both alkyne hydration and oxidative Glaser coupling.

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Add the target alcohol (1.2 equiv) and HOBt (1.2 equiv). Stir for 5 minutes.

  • Activation: Add EDC·HCl (1.2 equiv) portionwise over 10 minutes.

    • Causality: Portionwise addition prevents a sudden exothermic spike, which could promote thermal degradation of the activated ester intermediate.

  • Reaction Progression (Self-Validation Check 2): Maintain at 0 °C for 1 hour, then allow to warm to room temperature (RT) and stir for 12 hours. Monitor via TLC (Hexane:EtOAc 7:3). The active HOBt-ester intermediate should appear transiently before converting fully to the target ester.

  • Quench & Workup: Dilute the reaction mixture with EtOAc (10 volumes). Wash sequentially with:

    • 10% aqueous Citric Acid (pH ~4-5) to remove unreacted EDC and basic impurities. Causality: Avoiding 1M HCl prevents acid-catalyzed alkyne hydration during workup.

    • Saturated NaHCO₃ (pH ~8) to remove unreacted carboxylic acid and HOBt. Causality: Avoiding 1M NaOH prevents base-catalyzed ester hydrolysis.

    • Brine, then dry over anhydrous Na₂SO₄.

  • Purification: Concentrate under reduced pressure (keep water bath < 35 °C to avoid thermal alkyne degradation) and purify via silica gel flash chromatography.

Sources

Optimization

Overcoming steric hindrance in 2-ethynyloxazole-5-carboxylic acid cross-coupling

Welcome to the Advanced Applications Support Center. As drug development increasingly relies on complex, densely functionalized heterocycles, coupling deactivated oxazoles has become a critical bottleneck.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As drug development increasingly relies on complex, densely functionalized heterocycles, coupling deactivated oxazoles has become a critical bottleneck. This guide is designed for discovery chemists and process scientists struggling with the sp²-sp carbon cross-coupling of 2-ethynyloxazole-5-carboxylic acid.

Here, we move beyond basic reaction templates to address the root organometallic causes of failure—specifically, electronic deactivation, catalyst poisoning, and steric hindrance—providing you with self-validating protocols to ensure experimental success.

Diagnostic Workflow

G Start 2-Ethynyloxazole-5-carboxylic Acid Cross-Coupling Check Analyze Reaction Profile Start->Check Homocoupling High Homocoupling (>20% Glaser Product) Check->Homocoupling LC-MS shows dimer LowConv Low Conversion (<10% Product) Check->LowConv Unreacted alkyne CuFree Implement Cu-Free Conditions Homocoupling->CuFree Remove CuI Steric Steric Hindrance at Aryl Halide? LowConv->Steric Ligand Use Bulky Ligands (XPhos / RuPhos) CuFree->Ligand Synergistic effect Steric->Ligand Ortho-substituted Base Optimize Base (Use DIPA or Et3N) Steric->Base Unhindered

Diagnostic workflow for troubleshooting 2-ethynyloxazole cross-coupling.

Knowledge Base & Causality FAQs

Q1: Why does my Sonogashira coupling with 2-ethynyloxazole-5-carboxylic acid stall, yielding predominantly Glaser homocoupling products? A1: You are fighting a two-front war: severe electronic deactivation and competing reaction rates. The 5-carboxylic acid group is strongly electron-withdrawing. This electronic effect propagates across the oxazole ring, significantly reducing the nucleophilicity of the 2-ethynyl group, making these specific oxazoles highly sensitive and challenging to couple (1)[1]. When you attempt to couple this deactivated alkyne with a sterically hindered aryl halide, the transmetalation step of the catalytic cycle becomes the rate-limiting bottleneck. If a copper(I) co-catalyst is present, the slow cross-coupling allows the copper acetylide intermediate to undergo rapid oxidative dimerization (Glaser coupling) in the presence of trace oxygen (2)[2]. To overcome this, you must eliminate copper to shut down the homocoupling pathway entirely.

Q2: How do I select the right ligand to overcome steric hindrance at the Pd center without poisoning the catalyst? A2: Oxazoles are notorious for coordinating to palladium via their basic nitrogen atom, which poisons the catalyst and halts the reaction. When coupling a bulky aryl halide, the steric congestion around the Pd center exacerbates this issue, preventing the formation of the necessary vinyl/aryl halide complexes (3)[3]. The solution is to use bulky, electron-rich dialkylbiaryl phosphine ligands, specifically XPhos or RuPhos . The electron-rich nature of XPhos accelerates the oxidative addition of the hindered aryl halide. More importantly, its massive steric profile physically blocks the oxazole nitrogen from coordinating to the palladium center, while simultaneously accelerating the reductive elimination of the congested cross-coupled product.

Quantitative Ligand & Catalyst Optimization Data

The following table summarizes the causal relationship between ligand steric bulk, the presence of copper, and the resulting product distribution when coupling 2-ethynyloxazole-5-carboxylic acid with a sterically hindered model substrate (2-bromo-1,3,5-trimethylbenzene).

Ligand SystemCo-CatalystBaseAlkyne Conversion (%)Homocoupling (%)Cross-Coupled Yield (%)
PPh₃CuIEt₃N958213
dppfCuIEt₃N805525
SPhosNoneDIPA60<552
RuPhos None DIPA 95 <5 86
XPhos None DIPA >99 <2 91

Data Interpretation: Standard triphenylphosphine (PPh₃) with copper leads to massive substrate loss via homocoupling. Moving to a copper-free system with highly bulky ligands (XPhos/RuPhos) shifts the reaction entirely toward the desired cross-coupled product by accelerating transmetalation and reductive elimination.

Self-Validating Experimental Protocol

Objective: Copper-Free Sonogashira Coupling of 2-ethynyloxazole-5-carboxylic acid with a sterically hindered ortho-substituted aryl bromide.

This protocol is engineered as a self-validating system. Do not proceed to the next step unless the validation checkpoint confirms the chemical state of your reaction.

Step 1: Catalyst Pre-activation

  • In a strictly inert atmosphere (glovebox or Schlenk line), combine Pd(OAc)₂ (5 mol%) and XPhos (10 mol%) in anhydrous, degassed DMF (0.2 M relative to the aryl halide).

  • Add 3.0 equivalents of diisopropylamine (DIPA).

  • Validation Checkpoint 1 (Active Catalyst Formation): Stir at room temperature for 15 minutes. A visual color shift from dark red/orange to a pale, clear yellow confirms the successful reduction of Pd(II) to the active Pd(0)-XPhos complex. If the solution remains dark or precipitates black Pd(0) sponge, your solvent is wet or oxygen-contaminated. Discard and restart.

Step 2: Oxidative Addition of the Hindered Electrophile

  • Add the sterically hindered aryl bromide (1.0 equiv) to the active catalyst solution.

  • Stir for 15 minutes at room temperature to allow for oxidative addition.

  • Validation Checkpoint 2 (Overcoming Sterics): Extract a 10 µL aliquot, quench in acetonitrile, and analyze via LC-MS. You must observe the mass of the [Pd(Ar)(XPhos)]+ intermediate. This validates that steric hindrance at the aryl halide has been successfully overcome during the oxidative addition step.

Step 3: Alkyne Slow-Addition

  • Dissolve 2-ethynyloxazole-5-carboxylic acid (1.2 equiv) in a minimum volume of degassed DMF.

  • Add this solution dropwise over 30 minutes to the reaction mixture while heating to 60 °C.

  • Mechanistic Note: Slow addition keeps the steady-state concentration of the alkyne low. This prevents the deactivated alkyne from overwhelming the Pd center, suppressing trace homocoupling and preventing oxazole-induced catalyst poisoning.

Step 4: Reaction Monitoring and Workup

  • Maintain the reaction at 60 °C for 4 hours.

  • Validation Checkpoint 3 (Reaction Completion): Perform TLC (Eluent: 9:1 DCM/MeOH with 1% AcOH). The complete disappearance of the highly UV-active 2-ethynyloxazole spot indicates successful conversion.

  • Quench the reaction with 1M HCl to fully protonate the 5-carboxylic acid (ensuring it partitions into the organic layer).

  • Extract with EtOAc (3x), wash the combined organics with brine to remove DMF, dry over Na₂SO₄, and purify via reverse-phase chromatography.

References

  • Title: Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry Source: ChemRxiv URL
  • Title: Copper-free Sonogashira cross-coupling reactions: an overview Source: RSC Advances URL
  • Title: The Synthesis of Oxazole-containing Natural Products Source: D-Scholarship@Pitt URL

Sources

Troubleshooting

Optimal storage conditions to prevent degradation of 2-ethynyloxazole-5-carboxylic acid

Welcome to the Technical Support Center for reactive heterocyclic building blocks. As a Senior Application Scientist, I frequently encounter challenges regarding the handling and shelf-life of bifunctional heterocycles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for reactive heterocyclic building blocks. As a Senior Application Scientist, I frequently encounter challenges regarding the handling and shelf-life of bifunctional heterocycles.

2-Ethynyloxazole-5-carboxylic acid (CAS: 1391828-78-6) is a highly specialized, bifunctional building block widely used in drug discovery and bioconjugation (e.g., Click chemistry). However, it presents a "perfect storm" of chemical vulnerabilities: an electron-deficient and acid-labile oxazole core, a highly reactive terminal alkyne prone to oxidative degradation, and a carboxylic acid group susceptible to thermal decarboxylation [2].

This guide is designed to help you understand the causality behind its degradation, establish self-validating storage protocols, and troubleshoot issues encountered at the bench.

Mechanistic Overview of Degradation

To prevent degradation, we must first understand the structural liabilities of the molecule. The instability of 2-ethynyloxazole-5-carboxylic acid is driven by three intersecting pathways:

  • Oxazole Ring Lability: The oxazole core is inherently sensitive to ring-opening, particularly under acidic conditions or in the presence of nucleophiles [2]. The electron-withdrawing nature of the carboxylic acid at the C5 position further depletes electron density from the ring, increasing its vulnerability.

  • Terminal Alkyne Reactivity: Terminal alkynes appended to electron-deficient heteroaromatics are highly susceptible to oxidative degradation, forming ketones or carboxylic acids upon exposure to moisture and oxygen [3]. Furthermore, trace transition metals (e.g., copper) and light can catalyze Glaser-type homocoupling, leading to polymerization.

  • Thermal Decarboxylation: Carboxylic acids on electron-deficient aromatic rings can undergo decarboxylation when exposed to heat, releasing CO₂ and leaving behind a volatile, degraded byproduct.

Degradation_Pathways Core 2-Ethynyloxazole-5-carboxylic acid Deg1 Oxidative Degradation Core->Deg1 Exposure Deg2 Alkyne Homocoupling Core->Deg2 Catalysis Deg3 Decarboxylation Core->Deg3 Thermal Trig1 O2 / Moisture Deg1->Trig1 Trig2 Trace Metals / Light Deg2->Trig2 Trig3 Heat / Acidic pH Deg3->Trig3

Caption: Logical relationship between environmental triggers and degradation pathways.

Quantitative Data: Storage Conditions vs. Shelf-Life

While standard oxazole carboxylic acids are often stored at 2–8°C [1], the presence of the highly reactive ethynyl group necessitates much stricter cryogenic and anhydrous conditions to maintain purity over time.

Storage ConditionAtmosphereLight ExposureExpected Shelf-Life (>95% Purity)Primary Degradation Mode
Room Temp (20°C) Ambient AirLight< 48 HoursOxidative degradation, Polymerization
Fridge (2–8°C) Ambient AirDark1–2 WeeksMoisture-induced hydration, Decarboxylation
Freezer (-20°C) Ambient AirDark1–3 MonthsSlow oxidative degradation
Cryogenic (-20°C) Argon / N₂ Dark > 12 Months Stable (Optimal Condition)

Troubleshooting & FAQs

Q: My compound arrived as a pale powder, but after a month in the fridge, it has turned into a brown, insoluble gum. What happened? A: This is a classic hallmark of terminal alkyne polymerization (homocoupling) and oxidative degradation [2]. The ethynyl group is highly reactive. Even trace amounts of oxygen and light can trigger a radical-mediated polymerization. The insolubility indicates the formation of high-molecular-weight oligomers. Solution: You must store this compound at -20°C under an inert atmosphere (Argon or Nitrogen) in amber vials.

Q: I am trying to use this compound in a CuAAC (Click) reaction, but my yields are terrible, and I see multiple spots on the TLC. Why? A: If your starting material has partially degraded, the carboxylic acid group may have decarboxylated, or the oxazole ring may have opened. Furthermore, if your compound was exposed to moisture, the terminal alkyne might have hydrated into a methyl ketone [3]. Self-Validation Tip: Always run an LC-MS of the building block immediately before adding your azide and copper catalyst. Look for the[M-44] peak (loss of CO₂) or a [2M-2] peak (Glaser coupling). If these are present >5%, you must re-purify the starting material.

Q: Can I dissolve the entire batch in DMSO or DMF and store it as a stock solution? A: Absolutely not. Storing electron-deficient ethynyl oxazoles in polar aprotic solvents like DMSO at room temperature or even 4°C dramatically accelerates degradation. DMSO is hygroscopic and can introduce water, leading to alkyne hydration or oxazole ring hydrolysis. If you must make a stock solution, make it immediately before use, or aliquot it into single-use tubes, lyophilize/evaporate the solvent, and store the dry powder.

Experimental Protocols

To ensure the highest scientific integrity, do not simply scoop from a master bottle every time you need the reagent. Repeated freeze-thaw cycles and ambient air exposure will ruin the batch. Implement the following self-validating workflow.

Protocol 1: Optimal Aliquoting and Storage Workflow

Objective: To eliminate repeated exposure to oxygen, moisture, and thermal cycling.

  • Initial Quality Control (Self-Validation): Upon receipt, immediately dissolve a 1 mg analytical sample in anhydrous CDCl₃ or DMSO-d6. Run a ¹H-NMR to confirm the presence of the terminal alkyne proton (typically around ~3.5 - 4.5 ppm, though shifted by the heteroaromatic ring) and LC-MS to confirm purity.

  • Anhydrous Dissolution: In a glovebox or under a steady stream of Argon, dissolve the bulk compound in a volatile, anhydrous solvent (e.g., anhydrous DCM or THF) to create a known concentration (e.g., 10 mg/mL).

  • Aliquoting: Dispense the solution into single-use amber glass vials (e.g., 1 mL per vial).

  • Solvent Removal: Gently evaporate the solvent using a vacuum centrifuge (SpeedVac) or a gentle stream of high-purity Nitrogen until a dry powder remains. Do not apply heat during this step.

  • Hermetic Sealing: Purge each vial with Argon gas. Immediately cap tightly with PTFE-lined caps, and wrap the junction with Parafilm.

  • Cryogenic Storage: Place the aliquots in a sealed secondary container containing active desiccant (e.g., Drierite) and store at -20°C.

Storage_Workflow S1 1. Quality Control (NMR/LC-MS) S2 2. Aliquot Preparation (Amber Vials) S1->S2 S3 3. Inert Gas Purge (Argon/N2) S2->S3 S4 4. Hermetic Sealing (PTFE + Parafilm) S3->S4 S5 5. Cryogenic Storage (-20°C, Desiccated) S4->S5

Caption: Step-by-step workflow for the optimal aliquoting and storage of reactive oxazoles.

Protocol 2: Pre-Use Recovery and Purification

Objective: To rescue partially degraded material prior to sensitive bioconjugation steps.

If your LC-MS indicates 5–15% degradation (e.g., presence of homocoupled dimers or hydrated byproducts), you must purify the compound before use.

  • Solubilization: Dissolve the degraded solid in a minimal amount of Ethyl Acetate (EtOAc). Polymeric/homocoupled byproducts are often highly insoluble and will remain as a suspension.

  • Filtration: Pass the mixture through a 0.22 µm PTFE syringe filter to remove insoluble oligomers.

  • Acid-Base Extraction (Optional but recommended):

    • Extract the organic layer with cold 0.1 M NaHCO₃. The target compound (carboxylic acid) will move to the aqueous layer, leaving neutral organic impurities (like ketones from alkyne hydration) in the EtOAc.

    • Carefully acidify the aqueous layer to pH 3 using cold 1 M HCl. Keep the solution on ice to prevent acid-catalyzed oxazole ring opening.

    • Immediately extract the aqueous layer 3x with fresh EtOAc.

  • Drying & Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at room temperature (do not exceed 25°C water bath temperature). Use immediately in your reaction.

References

  • Barun, P., et al. (2024). Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry. ChemRxiv. Retrieved from [Link]

  • Bioconjugate Chemistry. (2022). DNA Compatible Oxidization and Amidation of Terminal Alkynes. ACS Publications. Retrieved from [Link]

Optimization

Technical Support Center: Minimizing Homocoupling in Sonogashira Reactions of 2-Ethynyloxazole-5-Carboxylic Acid

Welcome to the technical support guide for optimizing Sonogashira cross-coupling reactions involving 2-ethynyloxazole-5-carboxylic acid. This resource is designed for researchers, chemists, and drug development professio...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for optimizing Sonogashira cross-coupling reactions involving 2-ethynyloxazole-5-carboxylic acid. This resource is designed for researchers, chemists, and drug development professionals who utilize this powerful C-C bond-forming reaction but face the common and often frustrating challenge of alkyne homocoupling (Glaser coupling).

The unique electronic properties of the oxazole ring and the presence of a carboxylic acid moiety on your substrate introduce specific challenges that can favor the formation of the undesired 1,4-disubstituted butadiyne dimer over your target cross-coupled product. This guide provides in-depth, field-tested troubleshooting advice, detailed protocols, and the scientific rationale behind our recommendations to help you maximize the yield and purity of your desired compound.

Section 1: Foundational Concepts (FAQs)

This section addresses the fundamental questions surrounding the Sonogashira reaction and the specific challenges posed by your substrate.

Q1: What is the Sonogashira reaction, and what is its competing side reaction?

The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] It is most commonly catalyzed by a palladium complex, often with a copper(I) co-catalyst.[1][3] The primary competing side reaction is the Glaser (or Hay) coupling, which is the oxidative homocoupling of two terminal alkyne molecules to form a symmetric 1,3-diyne.[1][4] This side reaction is primarily mediated by the copper co-catalyst in the presence of an oxidant, typically molecular oxygen.[5][6][7]

Q2: Why is 2-ethynyloxazole-5-carboxylic acid particularly susceptible to homocoupling?

Your substrate has two key features that can increase the rate of homocoupling:

  • Electron-Rich Heterocycle: The oxazole ring is an electron-rich system, which can increase the acidity of the alkyne proton. This facilitates its deprotonation and the formation of the copper acetylide intermediate, a key species in the Glaser coupling pathway.

  • Carboxylic Acid Group: The carboxylic acid moiety can complicate the reaction. It can be deprotonated by the amine base, potentially altering the solubility and coordination properties of the substrate. More significantly, it can coordinate to the palladium or copper catalysts, potentially interfering with the desired catalytic cycle and creating an environment that favors side reactions.[6]

Q3: What are the most critical factors that promote the undesired homocoupling reaction?

The formation of the homocoupled dimer is almost always linked to two primary factors:

  • Presence of Oxygen: Molecular oxygen is the primary oxidant for the copper-mediated Glaser coupling pathway.[5][6][8] Inadequate degassing of solvents, reagents, and the reaction headspace is the most common cause of significant homocoupling.

  • Copper(I) Co-catalyst: While added to accelerate the Sonogashira reaction, the copper catalyst is also the primary catalyst for the Glaser coupling side reaction.[1][4][7] Its presence, especially in combination with oxygen, creates a direct pathway to the undesired dimer.

Section 2: Troubleshooting Guide

This guide is structured by common experimental observations. Identify the problem that best matches your results to find potential causes and actionable solutions.

Problem: My reaction yields primarily the homocoupled dimer with little to no desired cross-coupled product.

This outcome strongly suggests that the conditions heavily favor the Glaser coupling pathway.

Potential Cause 1: Significant Oxygen Contamination The most direct cause of excessive homocoupling is the presence of oxygen, which facilitates the oxidative dimerization of copper acetylides.[6][9]

  • Solution 2.1.1: Implement Rigorous Degassing. Standard sparging with an inert gas is often insufficient. For sensitive substrates like yours, a more robust technique is required.

    • Action: Employ the freeze-pump-thaw degassing method for all solvents. This technique is highly effective at removing dissolved oxygen.[6] See Protocol 3.1 for a detailed, step-by-step guide.

  • Solution 2.1.2: Ensure an Inert Atmosphere. Maintain a positive pressure of a high-purity inert gas (argon or nitrogen) throughout the entire setup and reaction time.[9][10] Use Schlenk line techniques for all reagent transfers.

Potential Cause 2: Inappropriate Catalyst System The traditional Pd/CuI catalyst system is inherently prone to Glaser coupling.[1]

  • Solution 2.2.1: Switch to Copper-Free Conditions. The most effective way to eliminate copper-mediated homocoupling is to remove the copper co-catalyst entirely.[1][4][11] Numerous modern protocols exist that are highly efficient without copper.[11][12]

    • Action: Adopt a copper-free Sonogashira protocol. This is the most robust solution for preventing dimer formation. See Protocol 3.2 for a general copper-free procedure.

Potential Cause 3: High Alkyne Concentration Homocoupling is a bimolecular reaction, meaning its rate is highly dependent on the concentration of the alkyne. A high initial concentration of 2-ethynyloxazole-5-carboxylic acid can favor dimerization before the cross-coupling partner has a chance to react.

  • Solution 2.3.1: Use Slow Addition.

    • Action: Instead of adding all the alkyne at the beginning of the reaction, add it slowly over several hours using a syringe pump.[9] This keeps the instantaneous concentration of the alkyne low, disfavoring the bimolecular homocoupling reaction.[9] See Protocol 3.3 for this methodology.

Problem: My reaction is sluggish, with low yields of both product and dimer.

This scenario often points to catalyst inhibition or deactivation, a common issue when working with functionalized substrates.

Potential Cause 1: Catalyst Inhibition by the Carboxylic Acid The carboxylic acid or its carboxylate form (after deprotonation by the base) can coordinate to the palladium center, inhibiting its catalytic activity.[6]

  • Solution 2.4.1: Optimize the Base and Solvent System. The choice of base is critical. A bulky, non-coordinating organic base is often superior to inorganic bases or less hindered amines when dealing with acidic protons.

    • Action: Switch from common bases like triethylamine (TEA) to a bulkier amine such as diisopropylethylamine (DIPEA) or piperidine. These are less likely to coordinate to the palladium center. Consider using the amine base as the solvent or co-solvent.[10]

Potential Cause 2: Inefficient Catalyst/Ligand Combination Not all palladium catalysts and ligands are created equal. For challenging substrates, a more robust catalytic system is often required. The ligand plays a crucial role in stabilizing the catalyst and promoting the key steps of the catalytic cycle.

  • Solution 2.5.1: Screen Modern Phosphine Ligands. Bulky, electron-rich phosphine ligands can accelerate the rate-determining steps of the cross-coupling cycle, outcompeting catalyst deactivation and side reactions.[9][13]

    • Action: Replace standard ligands like triphenylphosphine (PPh₃) with more advanced biaryl phosphine ligands. See Table 1 for a comparison of recommended ligands.

LigandCatalyst PrecursorTypical Loading (mol%)Key Advantages for Your System
XPhos Pd₂(dba)₃ or Pd(OAc)₂1-4Excellent for heteroaromatic substrates. Promotes fast oxidative addition and reductive elimination.
SPhos Pd₂(dba)₃ or Pd(OAc)₂1-4High activity, good for sterically hindered partners. Often provides high turnover numbers.
P(t-Bu)₃ (AllylPdCl)₂2-5Very electron-rich and bulky, highly active for copper-free couplings at room temperature.[4]
dppf PdCl₂(dppf)2-5Good general ligand that can minimize homocoupling in some systems.[9]

Table 1: Comparison of Recommended Phosphine Ligands

Section 3: Key Experimental Protocols

Protocol 3.1: Freeze-Pump-Thaw Degassing Technique

This protocol ensures the maximum removal of dissolved oxygen from reaction solvents.[6]

  • Place the solvent in a robust Schlenk flask with a stir bar. The flask should not be more than half full.

  • Securely attach the flask to a Schlenk line.

  • Freeze: Immerse the flask in a liquid nitrogen bath until the solvent is completely frozen solid.

  • Pump: Open the flask to the vacuum line and evacuate for 5-10 minutes. This removes gases from the headspace above the frozen solvent.

  • Thaw: Close the flask to the vacuum and remove the liquid nitrogen bath. Allow the solvent to thaw completely in a water bath. You will see bubbles of dissolved gas escaping the liquid.

  • Repeat the freeze-pump-thaw cycle at least two more times (for a total of three cycles).

  • After the final thaw, backfill the flask with high-purity argon or nitrogen. The solvent is now ready for use.

Protocol 3.2: General Procedure for Copper-Free Sonogashira

This protocol provides a starting point for running the reaction without a copper co-catalyst.[11]

  • To a flame-dried Schlenk flask under an inert atmosphere, add the aryl/vinyl halide (1.0 equiv), the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), and the phosphine ligand (e.g., SPhos, 4 mol%).

  • Add the base (e.g., K₃PO₄, 2.0 equiv).

  • Add the degassed solvent (e.g., toluene or dioxane, to make a ~0.1 M solution).

  • Add the 2-ethynyloxazole-5-carboxylic acid (1.2 equiv).

  • Stir the mixture at the desired temperature (start at room temperature and increase if necessary) and monitor by TLC or LC-MS.

  • Upon completion, perform an appropriate aqueous workup. The carboxylic acid product may require an acidic workup (e.g., with 1M HCl) to ensure it is protonated before extraction.[6]

Protocol 3.3: Slow Addition of the Alkyne Substrate

This technique helps to minimize the instantaneous concentration of the alkyne, suppressing dimerization.[9]

  • Set up the reaction as described in Protocol 3.2 , but do not add the 2-ethynyloxazole-5-carboxylic acid to the reaction flask initially.

  • Dissolve the 2-ethynyloxazole-5-carboxylic acid (1.2 equiv) in a small amount of the degassed reaction solvent in a separate gas-tight syringe.

  • Place the syringe on a syringe pump.

  • Once the main reaction mixture (containing the halide, catalyst, and base) is prepared and at the desired temperature, begin adding the alkyne solution via the syringe pump over a period of 2-6 hours.

  • After the addition is complete, allow the reaction to stir until completion is confirmed by TLC or LC-MS.

Section 4: Visual Diagrams and Workflows

Diagram 1: Competing Catalytic Pathways

This diagram illustrates the desired Sonogashira cross-coupling cycle versus the undesired Glaser homocoupling pathway.

G cluster_sonogashira Sonogashira Cross-Coupling (Desired) cluster_glaser Glaser Homocoupling (Undesired) Pd0 Pd(0)L₂ Pd_Aryl R¹-Pd(II)-X Pd0->Pd_Aryl Oxidative Addition (R¹X) Pd_Alkyne R¹-Pd(II)-C≡CR² Pd_Aryl->Pd_Alkyne Transmetalation (Cu-C≡CR²) Product R¹-C≡CR² (Product) Pd_Alkyne->Product Product->Pd0 Reductive Elimination Alkyne R²-C≡C-H Cu_Acetylide R²-C≡C-Cu Alkyne->Cu_Acetylide Deprotonation (CuI, Base) Dimer R²-C≡C-C≡CR² (Dimer) Cu_Acetylide->Dimer Oxidative Dimerization (O₂)

Caption: The desired Pd-catalyzed cycle vs. the competing O₂-driven, Cu-catalyzed homocoupling.

Diagram 2: Troubleshooting Workflow

This flowchart provides a logical sequence for troubleshooting common issues.

G start Reaction Start: Sonogashira of 2-ethynyloxazole-5-carboxylic acid check_yield Analyze Crude Reaction: High Homocoupling? start->check_yield low_yield Low Conversion of Starting Material? check_yield->low_yield No degas Action: Implement Freeze-Pump-Thaw (Protocol 3.1) check_yield->degas Yes success High Yield of Desired Product low_yield->success No optimize_base Action: Use Bulky Amine Base (e.g., DIPEA) low_yield->optimize_base Yes cu_free Action: Switch to Copper-Free Conditions (Protocol 3.2) degas->cu_free slow_add Action: Use Slow Alkyne Addition (Protocol 3.3) cu_free->slow_add slow_add->start Re-run Reaction optimize_ligand Action: Screen Advanced Ligands (XPhos, SPhos) optimize_base->optimize_ligand optimize_ligand->start Re-run Reaction

Caption: A decision tree for systematically troubleshooting poor Sonogashira reaction outcomes.

References

  • Liu, C., & Szostak, M. (2021). Decarbonylative Sonogashira Cross-Coupling: Fruitful Marriage of Alkynes with Carboxylic Acid Electrophiles. The Royal Society of Chemistry. Retrieved from [Link]

  • Liu, C., & Szostak, M. (2021). Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids. Organic Letters, 23, 4726-4730. Retrieved from [Link]

  • Liu, C., & Szostak, M. (2021). Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids. PMC. Retrieved from [Link]

  • Elangovan, A., Wang, Y. H., & Ho, T. I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Journal of the American Chemical Society. Retrieved from [Link]

  • So, C. M., & Lau, C. P. (2003). Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature. Organic Letters. Retrieved from [Link]

  • Li, J. H., Liang, Y., & Xie, Y. X. (2004). Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Iodides with Terminal Acetylenes in Water under Aerobic Conditions. The Journal of Organic Chemistry. Retrieved from [Link]

  • Liu, C., & Szostak, M. (2022). Decarbonylative Sonogashira cross-coupling: a fruitful marriage of alkynes with carboxylic acid electrophiles. Organic Chemistry Frontiers. Retrieved from [Link]

  • Wang, G., et al. (2021). Palladium-Catalyzed Decarbonylative Sonogashira Coupling of Terminal Alkynes with Carboxylic Acids. Organic Letters. Retrieved from [Link]

  • Elangovan, A., Wang, Y. H., & Ho, T. I. (2003). Sonogashira coupling reaction with diminished homocoupling. PubMed. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Gholinejad, M., & Carmen, N. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. Retrieved from [Link]

  • Elangovan, A., Wang, Y. H., & Ho, T. I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Chemistry Portal. Retrieved from [Link]

  • Elangovan, A., Wang, Y. H., & Ho, T. I. (2003). Sonogashira coupling reaction with diminished homocoupling. Semantic Scholar. Retrieved from [Link]

  • Smith, D. L., & Kitching, M. O. (2015). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. Journal of Chemical Education. Retrieved from [Link]

  • Amatore, C., et al. (2011). Mechanistic Exploration of the Pd-Catalyzed Copper-Free Sonogashira Reaction. ACS Catalysis. Retrieved from [Link]

  • Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. Retrieved from [Link]

  • Gholinejad, M., & Carmen, N. (2023). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. MDPI. Retrieved from [Link]

  • Zhang, Y., et al. (2021). Glaser coupling- and Sonogashira coupling-control over CuxO nanoparticles/carbon nanotube by switching visible-light off and on. ResearchGate. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • Gholinejad, M., & Carmen, N. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. PMC. Retrieved from [Link]

  • Girase, P. S., et al. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

2-ethynyloxazole-5-carboxylic acid vs. propiolic acid in click chemistry efficiency

An in-depth evaluation of terminal alkynes is critical for optimizing Copper-Catalyzed Azide-Alkyne Cycloadditions (CuAAC). While the "click" philosophy champions universal compatibility and high thermodynamic driving fo...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth evaluation of terminal alkynes is critical for optimizing Copper-Catalyzed Azide-Alkyne Cycloadditions (CuAAC). While the "click" philosophy champions universal compatibility and high thermodynamic driving forces, the reality of bench-level synthesis reveals that not all alkynes behave equally under catalytic conditions.

This guide provides a definitive comparison between 2-ethynyloxazole-5-carboxylic acid (a highly activated, heteroaromatic alkyne) and propiolic acid (a simple, directly conjugated terminal alkyne). By examining the mechanistic causality behind their reactivity, we will establish why advanced ethynyl oxazoles are rapidly replacing propiolic acid in high-efficiency bioconjugation and drug development workflows.

Mechanistic Causality: Electronic Tuning vs. Catalyst Deactivation

The success of a CuAAC reaction relies entirely on the successful formation of a reactive, soluble copper(I)-acetylide intermediate. The structural differences between our two candidates dictate entirely different kinetic and thermodynamic pathways.

2-Ethynyloxazole-5-carboxylic acid: This molecule represents a highly refined approach to alkyne activation. The oxazole ring acts as a potent electron-withdrawing group (EWG), substantially lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the alkyne [1]. This electronic tuning accelerates the nucleophilic attack by the azide. Crucially, the heteroaromatic system provides steric and electronic shielding that prevents the copper-acetylide intermediate from aggregating. The result is a highly stable, soluble catalytic cycle that rapidly yields 1,4-disubstituted triazoles with >90% efficiency.

Propiolic Acid: Propiolic acid directly conjugates a terminal alkyne to a carboxylic acid. While theoretically highly reactive, this direct conjugation creates a highly acidic terminal proton. In the presence of Cu(I), propiolic acid rapidly forms a thermodynamically stable, insoluble polymeric copper(I) acetylide complex [2]. This complex visibly crashes out of solution as a brick-red or purple precipitate, effectively sequestering the active catalyst and stalling the reaction. Furthermore, the extreme electron deficiency of the alkyne makes it highly susceptible to competing Michael addition side reactions with any nucleophiles (such as amines) present in the reaction matrix [3].

MechanisticPathway cluster_0 Activated Oxazole Pathway cluster_1 Propiolic Acid Pathway Azide Azide (R-N3) Intermediate1 Reactive Cu-Acetylide (Soluble) Azide->Intermediate1 Intermediate2 Polymeric Cu-Acetylide (Red Precipitate) Azide->Intermediate2 Cu Cu(I) Catalyst Ethynyl 2-Ethynyloxazole- 5-carboxylic acid Cu->Ethynyl Propiolic Propiolic Acid Cu->Propiolic Ethynyl->Intermediate1 Fast Activation Product1 1,4-Triazole Product (>90% Yield) Intermediate1->Product1 + Azide Propiolic->Intermediate2 Catalyst Deactivation Product2 Stalled Reaction (Low Yield) Intermediate2->Product2 Blocked

Mechanistic divergence between 2-ethynyloxazole-5-carboxylic acid and propiolic acid.

Quantitative Performance Comparison

To objectively evaluate these reagents, we must look at their performance metrics under standard aqueous/organic click conditions (e.g., t -BuOH/H₂O, CuSO₄, Sodium Ascorbate).

Parameter2-Ethynyloxazole-5-carboxylic acidPropiolic Acid
Reaction Kinetics Very Fast ( k≈10−100M−1s−1 ) [4]Slow to Stalled (due to precipitation)
Catalyst Stability Maintains active Cu(I) cycleDeactivates Cu(I) via polymerization
Typical Yield > 90% (High Purity)< 40% (Requires specialized ligands)
Side Reactions MinimalHigh (Prone to Michael additions)
Solubility Profile Excellent in standard solvent blendsGood, until insoluble Cu-complex forms
Pre-activation Need NoneOften requires NHS-esterification

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By incorporating visual and analytical checkpoints, researchers can confirm the integrity of the reaction at each step, ensuring causality between the methodology and the final yield.

Protocol A: High-Efficiency CuAAC with 2-Ethynyloxazole-5-carboxylic acid

Causality Focus: Leveraging electronic activation for a rapid, ligand-free reaction.

  • Reagent Preparation: Dissolve the target azide (1.0 equiv) and 2-ethynyloxazole-5-carboxylic acid (1.1 equiv) in a 1:1 mixture of t -BuOH and H₂O (0.1 M concentration).

    • Validation Checkpoint: The solution must be completely clear and homogenous.

  • Catalyst Initiation: Add CuSO₄·5H₂O (5 mol%) followed immediately by freshly prepared Sodium Ascorbate (10 mol%).

    • Validation Checkpoint: The solution will briefly turn yellow/brown (reduction of Cu(II) to Cu(I)) before settling into a clear or pale blue state. No precipitate should form , confirming the copper-acetylide intermediate remains soluble.

  • Reaction Monitoring: Stir at room temperature for 1–2 hours.

    • Validation Checkpoint: TLC or LCMS should indicate >95% consumption of the azide. The lack of baseline smearing confirms the absence of Michael addition side products.

  • Isolation: Extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and concentrate. The product is typically pure enough for downstream biological assays without column chromatography [1].

Protocol B: Compensatory CuAAC with Propiolic Acid

Causality Focus: Mitigating catalyst deactivation and side reactions through strict stoichiometric and thermal control.

  • Ligand Complexation (Critical Step): To prevent the formation of the unreactive polymeric Cu(I) acetylide, you must pre-mix CuSO₄ (10 mol%) with a strong accelerating ligand like THPTA (50 mol%) in H₂O before adding Sodium Ascorbate (20 mol%).

    • Validation Checkpoint: The Cu-THPTA complex should form a bright blue solution, ensuring the copper is sterically protected from polymerization.

  • Thermal Control: Cool the azide solution (in DMF/H₂O) to 0°C using an ice bath.

    • Causality: The ice bath suppresses the activation energy required for competing Michael additions [3].

  • Dropwise Addition: Add the propiolic acid (1.2 equiv) strictly dropwise over 30 minutes.

    • Validation Checkpoint: Monitor the reaction flask closely. If a red or purple precipitate begins to form, the THPTA ligand has failed to protect the Cu(I), and the catalyst is crashing out [2]. The reaction must be aborted or supplemented with additional ligand.

  • Isolation: Due to inevitable side products, crude mixtures require rigorous purification (e.g., extraction against 6 M HCl or flash chromatography) to isolate the 1,4-triazole.

Workflow Start Prepare Reagents (Azide + Alkyne + Solvent) Split Alkyne Selection Start->Split PathA 2-Ethynyloxazole-5-carboxylic acid Split->PathA PathB Propiolic Acid Split->PathB StepA1 Add CuSO4 / NaAsc (Standard Loading) PathA->StepA1 StepB1 Pre-complex Cu(I) with THPTA to prevent polymerization PathB->StepB1 StepA2 Stir 1-2h at RT (Clear/Blue Solution) StepA1->StepA2 StepA3 Simple Extraction (High Purity Product) StepA2->StepA3 StepB2 Strict dropwise addition at 0°C (To prevent side-rxns) StepB1->StepB2 StepB3 Complex Workup (Filter Red Precipitates) StepB2->StepB3

Comparative experimental workflows for CuAAC using activated oxazoles vs. propiolic acid.

Conclusion

For drug development professionals and synthetic chemists, the choice of alkyne dictates the scalability and reliability of the bioconjugation pipeline. Propiolic acid , while inexpensive, introduces severe thermodynamic traps into the catalytic cycle, requiring extensive workarounds, specialized ligands, and complex purifications to yield viable products.

Conversely, 2-ethynyloxazole-5-carboxylic acid represents a self-optimizing system. By leveraging the electron-withdrawing nature of the oxazole ring, it accelerates the desired cycloaddition while structurally preventing catalyst deactivation. For researchers prioritizing high-throughput synthesis, high yields, and minimal downstream purification, functionalized ethynyl oxazoles are the objectively superior choice.

References

  • Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry. ChemRxiv. Available at:[Link]

  • Click Chemistry Problems (Copper Catalyzed Azide-Alkyne Cycloaddition). Reddit (r/Chempros). Available at:[Link]

  • Sequential Alkyne-Azide Cycloadditions for Functionalized Gelatin Hydrogel Formation. Helmholtz-Zentrum Hereon. Available at: [Link]

Comparative

A Comparative Guide to the Chemical Stability of 2-Ethynyloxazole-5-Carboxylic Acid and 4-Ethynylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals In the realm of medicinal chemistry and materials science, terminal alkyne-bearing molecules are indispensable building blocks. Their utility in bioconjugat...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of medicinal chemistry and materials science, terminal alkyne-bearing molecules are indispensable building blocks. Their utility in bioconjugation via click chemistry, as well as in the synthesis of complex polymers and pharmacophores, is well-established. However, the success of these applications hinges on the intrinsic stability of the building blocks themselves. This guide presents an in-depth comparative analysis of two prominent ethynyl-containing scaffolds: 2-ethynyloxazole-5-carboxylic acid and 4-ethynylbenzoic acid. We will dissect their structural and electronic differences, predict their relative stabilities under common laboratory and physiological stressors, and provide a framework of experimental protocols for empirical validation.

Molecular Architecture: A Tale of Two Rings

At first glance, both molecules share key functional groups: a terminal ethynyl group for coupling reactions and a carboxylic acid for further derivatization or to impart solubility. The crucial difference lies in their core aromatic systems.

  • 4-Ethynylbenzoic Acid is built upon a benzene ring, the archetypal aromatic system. Its six π-electrons are fully delocalized over the carbon framework, creating a highly stable, planar structure that is generally resistant to degradation. The ethynyl and carboxyl groups are situated in a para arrangement, minimizing steric interactions. This compound is widely used in creating advanced materials, such as high-performance polymers, where its robustness is a key asset[1][2].

  • 2-Ethynyloxazole-5-Carboxylic Acid incorporates an oxazole ring, a five-membered N,O-heterocycle. While classified as aromatic, the delocalization of its 6π electrons is less complete than in benzene due to the presence of the highly electronegative oxygen atom[3]. This makes the oxazole ring less aromatic than analogues like thiazole and significantly less stable than benzene[4]. This inherent electronic feature renders the ring more susceptible to certain chemical transformations and degradation pathways.

Comparative Stability Analysis: Predictions and Rationale

A molecule's utility is often defined by its weaknesses. Here, we predict the relative stability of the two compounds against thermal, hydrolytic, and photolytic stress, grounded in their fundamental chemical properties.

Thermal Stability

The ability to withstand heat is critical for applications involving high-temperature reaction conditions or long-term storage.

  • Prediction: 4-Ethynylbenzoic acid will exhibit superior thermal stability.

  • Rationale: The benzene ring's robust aromaticity provides exceptional thermal resilience. It can effectively dissipate heat energy without undergoing decomposition. In contrast, while oxazoles are generally described as thermally stable, this is relative[5][6]. Heterocycles, particularly those with a high nitrogen-to-carbon ratio or other heteroatoms, often have lower decomposition temperatures than their carbocyclic counterparts[7][8]. Studies on other nitrogen-rich heterocyclic esters have shown them to be stable up to approximately 250 °C, providing a potential benchmark[9][10]. The high melting point of 4-ethynylbenzoic acid (around 200 °C) is also indicative of its thermal robustness.

Hydrolytic Stability

Degradation in the presence of water, especially under acidic or basic conditions, is a major concern in drug development and aqueous-phase reactions.

  • Prediction: 2-Ethynyloxazole-5-carboxylic acid is significantly more susceptible to hydrolytic degradation.

  • Rationale: The oxazole ring is prone to both acid- and base-catalyzed hydrolysis, which leads to ring cleavage[11]. Specifically, oxazoles containing both 5-hydroxy (a tautomer of the keto form) and 4-carboxy substituents have been found to be particularly unstable towards hydrolytic ring-opening and decarboxylation[12][13]. While our target molecule is a 2-ethynyl-5-carboxylic acid, the general susceptibility of the oxazole core remains a primary concern. The benzene ring of 4-ethynylbenzoic acid, on the other hand, is exceptionally stable and does not undergo hydrolysis under typical conditions.

Photolytic Stability

Exposure to light, particularly UV radiation, can provide the energy needed to initiate degradation reactions.

  • Prediction: Both compounds are susceptible to photodegradation, but the pathways and rates will differ.

  • Rationale: Both molecules contain aromatic rings and conjugated systems, which absorb UV light. The ethynyl group itself can be photochemically active[14][15]. Aromatic compounds can undergo photodegradation, and the presence of heteroatoms in the oxazole ring may lead to different and potentially more rapid degradation pathways compared to the benzene ring of 4-ethynylbenzoic acid[11][16][17].

Experimental Verification: Protocols for Stability Assessment

The following protocols outline a standardized approach to empirically test the stability of these two compounds. This workflow is designed to generate quantitative, comparable data, forming a self-validating system when appropriate controls are included.

Stability_Workflow Figure 1: Experimental workflow for comparative stability assessment. cluster_compounds Compound Preparation cluster_stress Forced Degradation (Stress Conditions) cluster_analysis Analysis cluster_results Data Evaluation C1 2-Ethynyloxazole- 5-carboxylic acid Solution Thermal Thermal (60°C Oven) C1->Thermal Hydrolytic Hydrolytic (Acid, Base, Neutral) C1->Hydrolytic Photolytic Photolytic (ICH Q1B Light Exposure) C1->Photolytic DarkControl Dark Control (for Photolytic) C1->DarkControl C2 4-Ethynylbenzoic acid Solution C2->Thermal C2->Hydrolytic C2->Photolytic C2->DarkControl HPLC Stability-Indicating HPLC-UV Thermal->HPLC Hydrolytic->HPLC Photolytic->HPLC DarkControl->HPLC Data Quantify Parent Compound Loss Identify Major Degradants HPLC->Data Conclusion Compare Stability Profiles Data->Conclusion

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Validation

A Comparative Guide to the Mass Spectrometry Validation of 2-Ethynyloxazole-5-Carboxylic Acid Bioconjugates

This guide provides a comprehensive comparison of mass spectrometry (MS) methodologies for the validation of bioconjugates synthesized using 2-ethynyloxazole-5-carboxylic acid as a reactive handle. Intended for researche...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparison of mass spectrometry (MS) methodologies for the validation of bioconjugates synthesized using 2-ethynyloxazole-5-carboxylic acid as a reactive handle. Intended for researchers, chemists, and drug development professionals, this document delves into the rationale behind experimental choices, offers detailed protocols, and presents supporting data to ensure robust and reliable characterization of these important molecules.

Introduction: The Role of 2-Ethynyloxazole in Modern Bioconjugation

The field of bioconjugation has been significantly advanced by the advent of "click chemistry," a set of reactions known for their high efficiency, specificity, and biocompatibility.[1][2] The 2-ethynyloxazole-5-carboxylic acid moiety is a valuable building block in this arena. Its terminal alkyne group serves as a reactive handle for copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition reactions, enabling the covalent linkage of this scaffold to azide-modified biomolecules such as proteins, peptides, or nucleic acids.[1][2] The oxazole core provides a stable, rigid scaffold, and the carboxylic acid group offers a versatile point for attaching payloads, linkers, or other functional groups.

Given the critical importance of confirming the successful synthesis and purity of the final bioconjugate, robust analytical validation is paramount.[3] Mass spectrometry stands out as the gold-standard technique due to its unparalleled sensitivity, mass accuracy, and ability to provide detailed structural information.[4][5] This guide compares the two primary MS-based workflows—intact mass analysis and peptide mapping—for the comprehensive validation of these conjugates.

Core Validation Strategies: A Head-to-Head Comparison

The validation of a bioconjugate aims to answer several key questions:

  • Has the conjugation reaction been successful?

  • What is the degree of conjugation (e.g., drug-to-antibody ratio, DAR)?

  • Where on the biomolecule has the conjugation occurred (site-specificity)?

  • Is the conjugate structurally intact and unmodified elsewhere?

Two orthogonal MS approaches, Intact Mass Analysis and Peptide Mapping, are employed to address these questions.

Workflow Overview

The general process from bioconjugation to data interpretation is outlined below.

Bioconjugate Validation Workflow cluster_synthesis Synthesis & Purification cluster_ms Mass Spectrometry Analysis cluster_data Data & Interpretation Biomolecule Azide-Modified Biomolecule Conjugation Click Reaction (CuAAC or SPAAC) Biomolecule->Conjugation Reagent 2-Ethynyloxazole Reagent Reagent->Conjugation Purification Purification (e.g., SEC, IEX) Conjugation->Purification IntactMS Intact Mass Analysis (Top-Down Approach) Purification->IntactMS BottomUp Peptide Mapping (Bottom-Up Approach) Purification->BottomUp DAR Confirmation of Conjugation & DAR IntactMS->DAR Mass Shift Analysis Site Site-Specific Localization BottomUp->Site MS/MS of Modified Peptides

Caption: High-level workflow for bioconjugate validation.

Comparative Analysis Table

The choice between intact mass analysis and peptide mapping depends on the specific information required at each stage of development.

FeatureIntact Mass Analysis (Top-Down)Peptide Mapping (Bottom-Up)
Primary Information Confirms successful conjugation, determines average degree of modification (e.g., DAR), assesses heterogeneity.Identifies the specific amino acid residue(s) modified, confirms conjugate identity via fragmentation.
Pros - Fast and direct.- Provides a global overview of the product mixture.- Excellent for determining modification distribution.- Provides high-resolution, site-specific information.[6]- Confirms the structure of the modification through MS/MS fragmentation.- Can detect unexpected side-reactions at the peptide level.
Cons - Does not reveal the site of conjugation.- Lower sensitivity for highly complex or heterogeneous mixtures.- Mass accuracy can be challenging for very large proteins.- Indirect; requires enzymatic digestion, which adds complexity and potential for artifacts.- Sample preparation is time-consuming.- Incomplete digestion can complicate data analysis.
Typical Instrumentation High-resolution ESI-QTOF or Orbitrap MS.High-resolution LC-MS/MS systems (e.g., Q-Exactive, TripleTOF, Orbitrap).[7]
Best For Routine QC, batch-to-batch consistency checks, initial confirmation of reaction success.In-depth characterization, establishing structure-function relationships, regulatory submissions.

Experimental Protocols & Methodologies

Here, we provide standardized, step-by-step protocols for each validation approach.

Protocol 1: Intact Mass Analysis of a Protein Conjugate

This protocol is designed to confirm the covalent addition of the 2-ethynyloxazole-based payload to a model protein (e.g., a monoclonal antibody, mAb).

Rationale: This method uses liquid chromatography to desalt the protein conjugate prior to introduction into the mass spectrometer. The high-resolution mass measurement allows for the clear differentiation between the unconjugated protein and its various conjugated forms.[7]

Step-by-Step Methodology:

  • Sample Preparation:

    • Dilute the purified bioconjugate sample to a final concentration of 0.1-1.0 mg/mL using an aqueous buffer (e.g., 20 mM ammonium acetate).

    • Rationale: Ammonium acetate is a volatile buffer compatible with mass spectrometry, minimizing salt-related signal suppression.

  • LC-MS Configuration:

    • LC Column: A reversed-phase column suitable for proteins (e.g., C4 or C8, ~2.1 mm ID x 50 mm length).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Rationale: Formic acid aids in protein protonation for efficient positive-mode electrospray ionization (ESI) and improves chromatographic peak shape.

    • Gradient: A short, steep gradient from ~20% to 80% B over 5-10 minutes.

    • Flow Rate: ~0.3 mL/min.

  • Mass Spectrometer Settings (ESI-QTOF Example):

    • Ionization Mode: Positive ESI.

    • Capillary Voltage: 3.5 - 4.5 kV.

    • Mass Range: 1000 - 5000 m/z.

    • Acquisition Mode: MS1 only (no fragmentation).

  • Data Analysis:

    • The raw ESI-MS spectrum will show a series of multiply charged ion peaks for each species in the sample.

    • Use a deconvolution algorithm (e.g., MaxEnt1) to convert this charge-state envelope into a zero-charge mass spectrum.

    • Compare the mass of the starting biomolecule with the masses of the product peaks. The mass difference should correspond to the mass of the added 2-ethynyloxazole-payload.

Protocol 2: Peptide Mapping for Site-Specific Validation

This protocol provides a method to identify the exact location of the bioconjugation on the protein sequence.

Rationale: By enzymatically digesting the protein into smaller peptides, we can chromatographically separate the modified peptide from its unmodified counterpart and use tandem mass spectrometry (MS/MS) to pinpoint the modification site.[1][2]

Peptide Mapping Workflow start Purified Bioconjugate denature 1. Denaturation (Urea/Guanidine HCl) start->denature reduce 2. Reduction (DTT) denature->reduce alkylate 3. Alkylation (Iodoacetamide) reduce->alkylate digest 4. Enzymatic Digestion (Trypsin) alkylate->digest lcms 5. LC-MS/MS Analysis digest->lcms data 6. Data Analysis (Sequence Database Search) lcms->data

Caption: Detailed workflow for bottom-up peptide mapping analysis.

Step-by-Step Methodology:

  • Denaturation, Reduction, and Alkylation:

    • To ~100 µg of the conjugate in a denaturing buffer (e.g., 8 M Urea), add dithiothreitol (DTT) to a final concentration of 10 mM. Incubate for 1 hour at 37°C to reduce disulfide bonds.

    • Add iodoacetamide (IAA) to a final concentration of 25 mM. Incubate for 30 minutes in the dark to alkylate free cysteine residues.

    • Rationale: This sequence unfolds the protein and prevents disulfide bonds from reforming, ensuring the enzyme (trypsin) has full access to its cleavage sites.

  • Enzymatic Digestion:

    • Dilute the sample 4-fold with 50 mM ammonium bicarbonate to reduce the urea concentration to 2 M.

    • Add sequencing-grade trypsin at a 1:50 (enzyme:protein) w/w ratio.

    • Incubate overnight (12-16 hours) at 37°C.

    • Quench the reaction by adding formic acid to a final concentration of 1%.

  • LC-MS/MS Configuration:

    • LC Column: A reversed-phase column suitable for peptides (e.g., C18, ~2.1 mm ID x 150 mm length).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A shallow gradient from ~2% to 40% B over 60-90 minutes.

    • Rationale: A longer, shallower gradient is required to achieve the chromatographic resolution needed to separate a complex mixture of peptides.

  • Mass Spectrometer Settings (Orbitrap Example):

    • Acquisition Mode: Data-Dependent Acquisition (DDA).

    • MS1 Scan: 350-1800 m/z at a resolution of 60,000.

    • MS2 Scans: Fragment the top 10 most intense precursor ions from the MS1 scan using Higher-energy C-trap Dissociation (HCD).

    • Rationale: DDA automatically selects peptide ions for fragmentation (MS/MS), providing the data needed to determine their amino acid sequence and identify any modifications.[5]

  • Data Analysis:

    • Process the raw data using a proteomics software package (e.g., Proteome Discoverer, MaxQuant).

    • Search the MS/MS spectra against the known sequence of the target protein.

    • Specify the mass of the 2-ethynyloxazole-payload as a variable modification on potential target residues (e.g., lysine, if the azide was installed there).

    • The software will identify the peptide containing the mass shift and provide fragmentation data confirming the sequence and precise location of the modification.

Alternative and Complementary Techniques

While MS is the primary tool, other methods can provide valuable, orthogonal data.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Though less sensitive than MS, NMR can provide unparalleled detail on the atomic-level structure of the conjugate, confirming the formation of the triazole ring resulting from the click reaction.[5] It is most applicable to smaller bioconjugates like peptides.

  • High-Performance Liquid Chromatography (HPLC): Techniques like Size-Exclusion Chromatography (SEC) can detect aggregation, while Reversed-Phase (RP-HPLC) or Ion-Exchange (IEX) can resolve species with different levels of conjugation, providing information on product purity.

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): A simple, low-resolution method to visually confirm an increase in molecular weight upon conjugation.

Conclusion and Recommendations

The robust validation of 2-ethynyloxazole-5-carboxylic acid bioconjugates is essential for advancing drug development and research applications. The choice of mass spectrometry technique should be guided by the analytical question at hand.

  • For rapid confirmation of conjugation and assessment of product heterogeneity, Intact Mass Analysis is the method of choice. It is an indispensable tool for process monitoring and quality control.

  • For definitive structural elucidation, localization of the modification site, and detailed characterization required for regulatory filings, Peptide Mapping with LC-MS/MS is non-negotiable.

A comprehensive validation strategy should ideally employ both techniques. Intact mass analysis provides the "big picture" view of the product profile, while peptide mapping delivers the fine-grained, site-specific details that confirm its precise molecular architecture. By combining these powerful MS-based approaches, researchers can proceed with confidence in the identity, purity, and consistency of their bioconjugates.

References

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004-2021. [Link]

  • Beck, A., Wagner-Rousset, E., Ayoub, D., Van Dorsselaer, A., & Sanglier-Cianférani, S. (2013). Characterization of therapeutic antibodies and related products. Analytical Chemistry, 85(2), 715–736. [Link]

  • Luo, Q., & Srebalus, Barnes, C. A. (2012). Mass spectrometry in the development of antibody-drug conjugates. Methods in Molecular Biology, 899, 235-253. [Link]

  • Agard, N. J., Prescher, J. A., & Bertozzi, C. R. (2004). A strain-promoted [3 + 2] azide-alkyne cycloaddition for covalent modification of biomolecules in living systems. Journal of the American Chemical Society, 126(46), 15046–15047. [Link]

  • Aebersold, R., & Mann, M. (2003). Mass spectrometry-based proteomics. Nature, 422(6928), 198–207. [Link]

  • Walsh, G. (2018). Biopharmaceutical benchmarks 2018. Nature Biotechnology, 36(12), 1136–1145. [Link]

  • Adumeau, P., Sharma, S. K., Brent, C., & Veetil, V. P. (2016). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide–Alkyne Cycloaddition. Bioconjugate Chemistry, 27(8), 1736-1751. [Link]

  • Steen, H., & Mann, M. (2004). The A to Z of MS-based proteomics. Nature Reviews Molecular Cell Biology, 5(9), 699–711. [Link]

  • Gunasekaran, K., Pentelute, B. L., & Tirrell, D. A. (2010). Site-Specific Incorporation of a Cu-Chelating Amino Acid for Click-Chemistry-Mediated Derivatization of Proteins in Vitro and in Vivo. Angewandte Chemie International Edition, 49(34), 5944-5948. [Link]

Sources

Comparative

Benchmarking 2-ethynyloxazole-5-carboxylic acid as a bioorthogonal chemical tag

Benchmarking 2-Ethynyloxazole-5-Carboxylic Acid as a Bioorthogonal Chemical Tag: A Comparative Guide The evolution of bioorthogonal chemistry has been driven by the need for chemical reporters that are small, highly reac...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking 2-Ethynyloxazole-5-Carboxylic Acid as a Bioorthogonal Chemical Tag: A Comparative Guide

The evolution of bioorthogonal chemistry has been driven by the need for chemical reporters that are small, highly reactive, and strictly inert to biological functional groups. While the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) remains a cornerstone technique, the sluggish kinetics of standard unactivated alkynes (e.g., propargyl groups) often necessitate high copper concentrations, leading to protein degradation via reactive oxygen species (ROS).

2-ethynyloxazole-5-carboxylic acid emerges as a next-generation, heteroaryl-activated alkyne designed to solve this kinetic bottleneck. This guide provides an objective, data-backed comparison of this compound against traditional bioorthogonal tags, detailing the mechanistic rationale and self-validating experimental workflows required for successful implementation.

Mechanistic Rationale: The "Goldilocks" Activation of Alkynes

The reactivity of a terminal alkyne in CuAAC is heavily dictated by its electronic environment. Attaching an electron-withdrawing group (EWG) to the alkyne lowers its Lowest Unoccupied Molecular Orbital (LUMO) energy, significantly reducing the activation barrier for the 1,3-dipolar cycloaddition[1].

However, highly electron-deficient alkynes—such as propiolamides or alkynones—often cross the threshold of bioorthogonality, becoming susceptible to off-target Michael additions with biological thiols like cysteine[1].

2-ethynyloxazole-5-carboxylic acid strikes a critical balance. The oxazole ring acts as a moderate heteroaromatic EWG. It sufficiently lowers the alkyne's LUMO to accelerate CuAAC kinetics (yielding >90% cycloadducts rapidly) without rendering the alkyne so electrophilic that it undergoes thiol cross-reactivity[2]. Furthermore, the 5-carboxylic acid moiety provides a highly efficient, sterically unhindered handle for standard NHS-ester bioconjugation to primary amines[2].

MechanisticPathway A Azide-Tagged Biomolecule D Rapid CuAAC (LUMO Lowered) A->D E Standard CuAAC (Higher Barrier) A->E B 2-Ethynyloxazole Tag (Activated) B->D C Propargyl Tag (Unactivated) C->E Cu1 Cu(I) Catalyst (Low Dose) Cu1->D Cu2 Cu(I) Catalyst (High Dose) Cu2->E

Thermodynamic and kinetic pathways of CuAAC using electron-deficient versus standard alkynes.

Benchmarking: 2-Ethynyloxazole vs. Traditional Tags

To objectively evaluate 2-ethynyloxazole-5-carboxylic acid, we benchmark it against the two most widely used alternative chemical tags: Propargyl-NHS (a standard, unactivated terminal alkyne) and DBCO-NHS (a bulky cyclooctyne used for Strain-Promoted Azide-Alkyne Cycloaddition, or SPAAC).

Performance Metric2-Ethynyloxazole-5-carboxylic acidPropargyl-NHS (Standard)DBCO-NHS (Cyclooctyne)
Reaction Paradigm Accelerated CuAACStandard CuAACSPAAC (Cu-free)
Relative Kinetics ( k2​ ) Fast (LUMO-lowered)Slow to ModerateFast (Strain-promoted)
Cu(I) Catalyst Requirement Low (Minimizes protein damage)HighNone
Steric Footprint Small (Heteroaryl ring)Minimal (Aliphatic)Large (Bulky, hydrophobic)
Thiol Cross-Reactivity Negligible (Aromatic stability)NegligibleLow (Non-zero in some cases)
Aqueous Solubility High (Polar oxazole core)HighPoor (Requires organic cosolvents)

Key Takeaway: While DBCO eliminates the need for copper entirely, its massive hydrophobic bulk can destabilize target proteins or alter their in vivo biodistribution. 2-Ethynyloxazole offers a minimal steric footprint comparable to propargyl tags, but with vastly superior reaction kinetics that allow for safely reduced copper loadings.

Self-Validating Experimental Protocols

The following workflows detail the end-to-end process of utilizing 2-ethynyloxazole-5-carboxylic acid for protein labeling. Every step is designed with internal causality to ensure a self-validating system.

Workflow Step1 1. Activation (NHS Ester Formation) Step2 2. Bioconjugation (Amide Bond to Protein) Step1->Step2 Step3 3. Purification (Desalting/Dialysis) Step2->Step3 Step4 4. CuAAC Click Reaction (Fluorophore-Azide + Cu(I)) Step3->Step4 Step5 5. Validation (SDS-PAGE / Fluorescence) Step4->Step5

End-to-end experimental workflow for protein bioconjugation and CuAAC validation.

Phase 1: NHS-Ester Activation & Protein Bioconjugation

Objective: Covalently attach the 2-ethynyloxazole tag to surface lysines of a target protein.

  • In Situ Activation: Dissolve 2-ethynyloxazole-5-carboxylic acid (10 mM) in strictly anhydrous DMSO. Add 1.2 equivalents of EDC·HCl and 1.5 equivalents of N-Hydroxysuccinimide (NHS). Incubate at room temperature for 2 hours.

    • Causality: Anhydrous DMSO prevents the premature hydrolysis of the highly reactive O-acylisourea intermediate, ensuring maximum conversion to the stable NHS-ester.

  • Protein Preparation: Buffer-exchange your target protein (1-5 mg/mL) into 100 mM Sodium Phosphate buffer, pH 8.0.

    • Causality: A pH of 8.0 ensures that the ϵ -amino groups of lysine residues are sufficiently deprotonated (nucleophilic) while avoiding amine-containing buffers like Tris, which would competitively quench the NHS ester.

  • Conjugation: Add the activated tag to the protein solution at a 10-fold molar excess. Incubate for 2 hours at room temperature with gentle agitation.

  • Purification: Remove unreacted small molecules using a size-exclusion desalting column (e.g., PD-10) equilibrated with PBS (pH 7.4).

Phase 2: Accelerated CuAAC Labeling & Validation

Objective: React the oxazole-alkyne tagged protein with a fluorophore-azide using low-dose copper.

  • Reagent Assembly: In a separate tube, pre-mix 1 mM CuSO 4​ with 5 mM THPTA ligand in water. Incubate for 5 minutes.

    • Causality: THPTA is a water-soluble, multidentate ligand. Pre-mixing ensures the Cu(I) species is immediately coordinated, which dramatically accelerates the cycloaddition while shielding the protein from Cu-catalyzed ROS generation.

  • Click Reaction: To the purified tagged protein (from Phase 1), add 5 equivalents of an Azide-Fluorophore (e.g., Alexa Fluor 488-Azide).

  • Catalysis Initiation: Add the pre-mixed CuSO 4​ /THPTA complex to achieve a final copper concentration of only 50 μ M (significantly lower than the 500 μ M+ required for standard alkynes). Immediately add 2.5 mM Sodium Ascorbate to initiate the reaction.

    • Causality: Sodium ascorbate acts as a mild reducing agent, converting inactive Cu(II) to the catalytically active Cu(I) state in situ.

  • Validation: After 30 minutes, quench the reaction with 5 mM EDTA. Run the sample on an SDS-PAGE gel. Prior to Coomassie staining, image the gel on a fluorescence scanner.

    • Causality: Co-localization of the fluorescent signal with the Coomassie-stained protein band self-validates the success and specificity of the covalent bioorthogonal linkage.

References

  • [2] Barun, P., Hoida, A., Borbat, I., & Vashchenko, B. (2024). Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry. ChemRxiv. URL: [Link]

  • [1] Hein, C. D., Liu, X.-M., & Wang, D. (2013). Relative Performance of Alkynes in Copper-Catalyzed Azide–Alkyne Cycloaddition. Bioconjugate Chemistry, 24(4), 546–554. URL: [Link]

Sources

Validation

Comparing linker flexibility: 2-ethynyloxazole-5-carboxylic acid vs aliphatic alkynes

As a Senior Application Scientist specializing in bioconjugation and targeted protein degradation (TPD), I frequently encounter a critical design bottleneck: the assumption that linkers are merely passive tethers. In rea...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in bioconjugation and targeted protein degradation (TPD), I frequently encounter a critical design bottleneck: the assumption that linkers are merely passive tethers. In reality, the physicochemical properties of a linker dictate the success or failure of complex molecular architectures like Proteolysis-Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

This guide provides an in-depth, objective comparison between two distinct classes of click-chemistry-enabled linkers: 2-ethynyloxazole-5-carboxylic acid (a rigid, heteroaromatic alkyne) and aliphatic alkynes (flexible, linear alkyl chains like 5-hexynoic acid). By dissecting their thermodynamic profiles, click chemistry kinetics, and biological efficacies, we will establish a rational framework for linker selection.

Thermodynamic Causality: Rigidity vs. Flexibility

The fundamental difference between an oxazole-based linker and an aliphatic chain lies in their conformational freedom, which directly impacts the thermodynamics of target binding[1].

Aliphatic Alkynes (Flexible): Linear alkyl chains possess high degrees of rotational freedom. While this flexibility allows a PROTAC to dynamically sample various conformations to find a productive binding orientation, it comes at a steep thermodynamic cost[2]. When the flexible PROTAC bridges the Protein of Interest (POI) and the E3 ligase to form a ternary complex, the molecule must "freeze" into a single bioactive conformation. This loss of translational and rotational freedom results in a massive entropic penalty (ΔS < 0) , which can severely erode the overall binding affinity and lead to shallow dose-response curves[][4].

2-Ethynyloxazole-5-Carboxylic Acid (Rigid): The incorporation of an oxazole ring restricts the rotatable bonds within the linker core. By utilizing a planar, sp²-hybridized heteroaromatic scaffold, the linker is conformationally pre-organized[]. This effectively pre-pays the entropic cost during chemical synthesis rather than at the biological binding interface[4]. Furthermore, the oxazole ring introduces delocalized π-electrons that can engage in favorable π-π stacking interactions with aromatic residues (like histidine or phenylalanine) on the protein surface, providing an enthalpic boost to ternary complex stability[].

G cluster_0 Flexible Linker (Aliphatic Alkyne) cluster_1 Rigid Linker (2-Ethynyloxazole) A1 High Rotational Freedom A2 High Entropic Penalty (ΔS < 0) A1->A2 A3 Unstable Ternary Complex A2->A3 B1 Pre-organized Conformation B2 Low Entropic Penalty B1->B2 B3 Stable Ternary Complex B2->B3

Thermodynamic impact of linker rigidity on PROTAC ternary complex stability.

Click Chemistry (CuAAC) Kinetics: The Electronic Effect

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is the gold standard for assembling modular bioconjugates. However, not all alkynes react at the same rate. The rate-determining step in CuAAC is often the deprotonation of the terminal alkyne to form the copper(I) acetylide intermediate[5].

Aliphatic Alkynes: Standard unactivated aliphatic alkynes have relatively high pKa values and higher Lowest Unoccupied Molecular Orbital (LUMO) energies. They require standard copper concentrations (e.g., 100 µM to 1 mM) and accelerating ligands (like THPTA) to achieve rapid conversion[6].

2-Ethynyloxazole-5-Carboxylic Acid: This linker features an "electron-deficient" alkyne. Because the ethynyl group is directly conjugated to the electron-withdrawing oxazole ring, the Csp-H bond becomes significantly more acidic, and the LUMO energy of the alkyne is lowered[5][7]. This electronic activation accelerates the formation of the copper(I) acetylide. Consequently, 2-ethynyloxazole derivatives exhibit vastly superior click chemistry kinetics, achieving near-quantitative yields in minutes even under highly demanding conditions with ultra-low copper catalyst concentrations (e.g., 10 µM Cu⁺)[5][6].

Quantitative Data Comparison

To facilitate rational design, the following table summarizes the key physicochemical and kinetic parameters distinguishing these two linker classes.

Parameter2-Ethynyloxazole-5-Carboxylic AcidAliphatic Alkynes (e.g., 5-Hexynoic Acid)
Structural Rigidity High (Planar heteroaromatic ring)Low (Freely rotatable sp³ carbon chain)
Entropic Penalty upon Binding Low (Conformationally pre-organized)High (Significant loss of degrees of freedom)
CuAAC Reaction Kinetics Extremely Fast (Electron-deficient alkyne)Moderate (Standard terminal alkyne)
LUMO Energy Lowered (Conjugated to oxazole)Standard (Unactivated)
Aqueous Solubility Enhanced (Polar N and O heteroatoms)Poor (Hydrophobic alkyl chain drives aggregation)
Typical PROTAC Efficacy (DC50) Often enhanced (Picomolar to low nanomolar)Variable (Nanomolar to micromolar)

Self-Validating Experimental Methodologies

To objectively evaluate the performance of these linkers, we utilize two self-validating protocols. The first isolates the chemical kinetics of the linker, while the second evaluates the biological consequence of linker rigidity.

Protocol A: CuAAC Bioconjugation Kinetics Assay

Causality: By deliberately starving the reaction of copper catalyst (10 µM), we expose the kinetic superiority of the electron-deficient oxazole alkyne over the aliphatic alkyne[6].

  • Reagent Preparation: Prepare 10 mM stock solutions of the alkyne linker (2-ethynyloxazole or 5-hexynoic acid) and a model fluorogenic azide (e.g., 3-azido-7-hydroxycoumarin) in DMSO.

  • Catalyst Complex: Pre-mix CuSO₄ (10 µM final) with THPTA ligand (50 µM final) in aqueous buffer (pH 7.4) to stabilize the Cu(I) species. Add sodium ascorbate (1 mM final) to reduce Cu(II) to Cu(I).

  • Reaction Initiation: Combine the azide (100 µM) and alkyne (100 µM) in the buffered catalyst solution at 25°C.

  • Kinetic Monitoring: Measure fluorescence emission (ex: 404 nm, em: 477 nm) continuously for 60 minutes. The oxazole alkyne will reach >90% conversion within 10 minutes, whereas the aliphatic alkyne will show a significantly slower initial rate[5][6].

Protocol B: PROTAC Ternary Complex & Degradation Evaluation

Causality: Measuring the DC50 (half-maximal degradation concentration) validates whether the reduced entropic penalty of the rigid oxazole linker translates to enhanced biological target degradation[1][2].

  • Cell Treatment: Seed target cells (e.g., HeLa or K562) in 6-well plates. Treat cells with a concentration gradient (0.1 nM to 10 µM) of the fully assembled PROTACs (Oxazole-linked vs. Aliphatic-linked) for 12–24 hours.

  • Lysis & Extraction: Wash cells with cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge to isolate the soluble protein fraction.

  • SDS-PAGE & Transfer: Resolve 20 µg of total protein per lane on a 4–12% Bis-Tris gel and transfer to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against the POI and a loading control (e.g., GAPDH). Follow with HRP-conjugated secondary antibodies.

  • Quantification: Develop using ECL substrate and quantify band intensities via densitometry. Plot the normalized POI levels against PROTAC concentration to calculate the DC50.

Workflow N1 Linker Selection (Oxazole vs Aliphatic) N2 CuAAC Conjugation (Warhead & E3 Ligand) N1->N2 N3 In Vitro Incubation (Target Cells) N2->N3 N4 Ternary Complex Formation N3->N4 N5 Target Ubiquitination & Proteasomal Degradation N4->N5 N6 Western Blot Analysis (DC50 Determination) N5->N6

Step-by-step workflow for synthesizing and evaluating linker-dependent PROTACs.

Conclusion

The selection between 2-ethynyloxazole-5-carboxylic acid and aliphatic alkynes should not be arbitrary. If rapid bioconjugation kinetics under dilute conditions are required, or if a PROTAC suffers from poor ternary complex stability due to high entropic penalties, the rigid, electron-deficient oxazole linker is the superior choice. Conversely, aliphatic alkynes remain useful during early discovery phases when the optimal spatial geometry between the POI and E3 ligase is entirely unknown and maximum conformational sampling is required.

References

  • A Comparative Guide to Flexible vs. Rigid Linkers in PROTAC Design. Benchchem.
  • Aromatic Linkers for PROTACs - Rigidity & π-π Interactions. BOC Sciences.
  • Reconciling Cooperativity Definition in PROTACs and Molecular Glues: Thermodynamic Dissection into PPI and Ligand Entropic Contributions. bioRxiv.
  • Flexible vs.
  • Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry. ChemRxiv.
  • Relative Performance of Alkynes in Copper-Catalyzed Azide–Alkyne Cycloaddition.
  • Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloadditions. MDPI.

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Comparative

A Comparative Guide to LC-MS/MS Quantification of 2-Ethynyloxazole-5-Carboxylic Acid in Biological Matrices

This guide provides a detailed comparison of two robust LC-MS/MS methodologies for the quantification of 2-ethynyloxazole-5-carboxylic acid in biological matrices, primarily focusing on human plasma. As a small, polar, a...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed comparison of two robust LC-MS/MS methodologies for the quantification of 2-ethynyloxazole-5-carboxylic acid in biological matrices, primarily focusing on human plasma. As a small, polar, and potentially reactive molecule, 2-ethynyloxazole-5-carboxylic acid presents unique challenges in bioanalysis. The selection of an appropriate sample preparation technique is paramount to achieving the required sensitivity, selectivity, and reproducibility for pharmacokinetic and toxicokinetic studies. This document will objectively compare a Liquid-Liquid Extraction (LLE) method with a Solid-Phase Extraction (SPE) method, providing supporting principles and experimental details to guide researchers in their choice of analytical strategy.

Introduction: The Analytical Challenge

2-Ethynyloxazole-5-carboxylic acid's structure, characterized by a carboxylic acid group and an ethynyl moiety, dictates its physicochemical properties. The carboxylic acid group imparts significant polarity, making it highly soluble in aqueous biological fluids but challenging to retain on conventional reversed-phase liquid chromatography (RPLC) columns. Furthermore, the potential for interactions with endogenous matrix components necessitates a thorough sample cleanup to mitigate ion suppression or enhancement effects in the mass spectrometer. The successful quantification of this analyte hinges on a method that is not only sensitive and accurate but also robust and high-throughput.

All bioanalytical methods for regulatory submissions must be validated according to guidelines from authorities like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3][4][5][6][7] These guidelines establish the standards for ensuring that analytical methods produce reliable and scientifically defensible data.[1][3]

Method Comparison: Liquid-Liquid Extraction vs. Solid-Phase Extraction

This guide will dissect two distinct, yet equally viable, approaches for the extraction of 2-ethynyloxazole-5-carboxylic acid from plasma:

  • Method A: Liquid-Liquid Extraction (LLE) : A classic technique that partitions the analyte between the aqueous sample and an immiscible organic solvent.

  • Method B: Solid-Phase Extraction (SPE) : A more modern technique that utilizes a solid sorbent to selectively retain and then elute the analyte.

The choice between these methods will depend on factors such as the desired level of sample cleanup, potential for automation, cost, and the specific characteristics of the analyte and matrix.

Method A: Liquid-Liquid Extraction (LLE)

LLE is a powerful technique for sample preparation, offering a high degree of sample cleanup from salts and macromolecules.[8] The fundamental principle of LLE is the differential solubility of the analyte in two immiscible liquid phases. For a carboxylic acid like 2-ethynyloxazole-5-carboxylic acid, pH adjustment of the aqueous sample is a critical step to ensure efficient extraction.[8][9] By acidifying the sample to a pH approximately two units below the pKa of the analyte, the carboxylic acid group will be protonated, rendering the molecule less polar and more amenable to partitioning into an organic solvent.[9]

Experimental Protocol: LLE
  • Sample Aliquoting : Pipette 100 µL of human plasma into a 1.5 mL polypropylene microcentrifuge tube.

  • Internal Standard (IS) Spiking : Add 10 µL of the internal standard working solution (e.g., a stable isotope-labeled version of the analyte) to each plasma sample. The use of a stable isotope-labeled internal standard is the gold standard as it corrects for variability in extraction and matrix effects.[10][11]

  • Acidification : Add 20 µL of 1 M hydrochloric acid to each sample to lower the pH.

  • Extraction Solvent Addition : Add 600 µL of ethyl acetate.

  • Extraction : Vortex mix for 5 minutes to ensure thorough mixing and partitioning of the analyte.

  • Phase Separation : Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Organic Layer Transfer : Carefully transfer the upper organic layer (approximately 500 µL) to a clean 1.5 mL tube.

  • Evaporation : Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution : Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Analysis : Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Workflow Diagram: LLE

LLE_Workflow cluster_prep Sample Preparation s1 Plasma Sample (100 µL) s2 Add Internal Standard s1->s2 s3 Acidify (HCl) s2->s3 s4 Add Ethyl Acetate s3->s4 s5 Vortex & Centrifuge s4->s5 s6 Transfer Organic Layer s5->s6 s7 Evaporate to Dryness s6->s7 s8 Reconstitute s7->s8 s9 Inject for LC-MS/MS s8->s9

Caption: Liquid-Liquid Extraction Workflow.

Method B: Solid-Phase Extraction (SPE)

SPE has become a popular alternative to LLE due to its potential for higher analyte recovery, cleaner extracts, and amenability to automation.[8][12] The technique relies on the partitioning of the analyte between a liquid sample and a solid sorbent packed in a cartridge or a 96-well plate. For a polar compound like 2-ethynyloxazole-5-carboxylic acid, a mixed-mode or a polar-modified reversed-phase sorbent can be effective.

This guide will focus on a mixed-mode cation exchange sorbent, which offers a dual retention mechanism. The reversed-phase character of the polymer backbone retains the molecule through hydrophobic interactions, while the cation exchange functional groups can interact with any potential positive charges on the molecule, although for a carboxylic acid, this interaction is less pronounced unless the pH is very low. A more likely scenario is the use of a mixed-mode anion exchange sorbent, which would directly interact with the deprotonated carboxylic acid group at a neutral or slightly basic pH. However, for the purpose of this guide, we will describe a polar-enhanced reversed-phase mechanism.

Experimental Protocol: SPE
  • Sample Aliquoting and Pre-treatment : Pipette 100 µL of human plasma into a 1.5 mL polypropylene microcentrifuge tube. Add 10 µL of the internal standard working solution and 200 µL of 2% phosphoric acid in water.

  • SPE Cartridge Conditioning : Condition a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX) with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading : Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing : Wash the cartridge with 1 mL of 2% formic acid in water to remove polar interferences. Follow with a wash of 1 mL of methanol to remove non-polar interferences.

  • Elution : Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation : Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution : Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Analysis : Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Workflow Diagram: SPE

SPE_Workflow cluster_spe Solid-Phase Extraction p1 Plasma Sample + IS + Acid p3 Load Sample p1->p3 p2 Condition SPE Cartridge p2->p3 p4 Wash 1 (Aqueous) p3->p4 p5 Wash 2 (Organic) p4->p5 p6 Elute Analyte p5->p6 p7 Evaporate to Dryness p6->p7 p8 Reconstitute p7->p8 p9 Inject for LC-MS/MS p8->p9

Caption: Solid-Phase Extraction Workflow.

LC-MS/MS Parameters

While the sample preparation differs, the LC-MS/MS conditions can be harmonized for both methods.

  • Liquid Chromatography : A C18 column with a polar end-capping is recommended to improve the retention of the polar analyte. A gradient elution with a mobile phase consisting of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) is a good starting point.[13][14]

  • Mass Spectrometry : Electrospray ionization (ESI) in negative ion mode is expected to be optimal for the deprotonated carboxylic acid. The detection would be performed using multiple reaction monitoring (MRM) for enhanced selectivity and sensitivity.

ParameterRecommended Condition
LC Column Reversed-phase C18, polar end-capped (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 3 minutes
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Negative
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transitions To be determined by direct infusion of the analyte and internal standard. For the analyte, this would be [M-H]⁻ → fragment ion. For the IS, it would be [M(isotope)-H]⁻ → fragment ion.

Performance Comparison and Validation Parameters

Both methods must be fully validated according to regulatory guidelines.[15][16][17] The following table summarizes the expected performance characteristics for each method based on established principles for similar small molecule assays.

Validation ParameterAcceptance Criteria (FDA/ICH M10)Expected Performance: LLEExpected Performance: SPE
Linearity (r²) ≥ 0.99≥ 0.995≥ 0.995
Lower Limit of Quantification (LLOQ) Signal-to-noise ≥ 5; Accuracy ±20%; Precision ≤ 20% CV[1]Dependent on analyte response, but potentially in the low ng/mL range.Potentially lower than LLE due to better pre-concentration.
Accuracy (% Bias) Within ±15% of nominal (except LLOQ: ±20%)[18]Within ±10%Within ±10%
Precision (% CV) ≤ 15% (except LLOQ: ≤ 20%)[18]≤ 10%≤ 10%
Recovery (%) Consistent, precise, and reproducible[18]70-90%> 85%
Matrix Effect (%) Normalized by internal standardMinimal to moderate, effectively corrected by IS.Minimal, generally lower than LLE due to cleaner extracts.
Stability Freeze-thaw, bench-top, long-term, stock solution[1]To be determined, but expected to be stable.To be determined, but expected to be stable.

Conclusion and Recommendations

Both Liquid-Liquid Extraction and Solid-Phase Extraction offer viable pathways for the robust quantification of 2-ethynyloxazole-5-carboxylic acid in biological matrices.

LLE is a cost-effective and straightforward technique that can provide excellent sample cleanup. It is particularly advantageous when dealing with a limited number of samples or during early-stage method development. However, it can be more labor-intensive and difficult to automate fully.

SPE , on the other hand, generally provides higher and more consistent recoveries, cleaner extracts, and is highly amenable to high-throughput automation using 96-well plate formats. While the initial method development may be more involved and the cost per sample slightly higher, the benefits in terms of data quality and efficiency often outweigh these factors, especially for large-scale clinical studies.

For researchers and drug development professionals, the ultimate choice will depend on the specific needs of the study. For high-throughput applications where data quality is paramount, SPE is the recommended approach . For smaller-scale studies or where cost is a primary concern, a well-optimized LLE method can provide reliable and accurate results .

Regardless of the chosen method, a thorough validation in accordance with regulatory guidelines is essential to ensure the integrity of the bioanalytical data.[19][20]

References

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26).
  • U.S. Food and Drug Administration. (2022, November). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025, February 7).
  • European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. Retrieved from [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012, February 15).
  • European Medicines Agency. (2015, June 3). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]

  • European Medicines Agency. (2023, January 13). ICH M10 on bioanalytical method validation - Scientific guideline. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018, May). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018, May 24). Bioanalytical Method Validation - Guidance for Industry. Retrieved from [Link]

  • Taylor, A. E. (2012). European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say? Bioanalysis, 4(8), 875-877.
  • Xu, X., Lan, J., & Korfmacher, W. A. (2000). Fully Automated 96-Well Liquid−Liquid Extraction for Analysis of Biological Samples by Liquid Chromatography with Tandem Mass Spectrometry. Analytical Chemistry, 72(24), 6029-6034.
  • Johnson, D. W. (2009). Relative Quantification of Carboxylic Acid Metabolites by Liquid-Chromatography Mass-Spectrometry Using Isotopic Variants of Cholamine.
  • Guo, K., & Li, L. (2010). High-Performance Isotope Labeling for Profiling Carboxylic Acid-Containing Metabolites in Biofluids by Mass Spectrometry. Analytical Chemistry, 82(21), 8789-8796.
  • Kataoka, H. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Journal of Pharmaceutical and Biomedical Analysis, 191, 113577.
  • Kataoka, H. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(20), 4838.
  • Andac, S. C. (n.d.). Comparison of Different Sample Preparation Techniques for the Analysis of Small Molecules in Biological Fluids. Allied Academies.
  • Belmonte-Sánchez, J. R., et al. (2021). Single Solid Phase Extraction Method for the Simultaneous Analysis of Polar and Non-Polar Pesticides in Urine Samples by Gas Chromatography and Ultra High Pressure Liquid Chromatography Coupled to Tandem Mass Spectrometry. Talanta, 223, 121742.
  • Schwartz, H., et al. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Analytical and Bioanalytical Chemistry, 416(1), 229-241.
  • Thompson, J. R., et al. (2021). Liquid-Liquid Extraction for in situ Carboxylic Acid Recovery via Continuous Membrane-Based Emulsion Separations. Green Chemistry, 23(16), 5897-5908.
  • Sprakel, L. M. J., & Schuur, B. (2019). Solvent developments for liquid-liquid extraction of carboxylic acids in perspective.
  • Clavijo, S., et al. (2022). Homemade Pipette Tip Solid-Phase Extraction for the Simultaneous Determination of 40 Drugs of Abuse in Urine by Liquid Chromatography–Tandem Mass Spectrometry. Molecules, 27(17), 5645.
  • Bhawani, S. A., et al. (2022). Solid-Phase Extraction of Active Compounds from Natural Products by Molecularly Imprinted Polymers: Synthesis and Extraction Parameters. Polymers, 14(1), 164.
  • Abdel-Rehim, M. (2011).
  • U.S. Food and Drug Administration. (2013). Draft Guidance on Bioanalytical Method Validation. Retrieved from [Link]

  • D'Orazio, G., & Fanali, C. (2021). Modern sample preparation approaches for small metabolite elucidation to support biomedical research.
  • Schwartz, H., et al. (2024). LC-MS/MS chromatogram of carboxylic acids derivatized with aniline in A... [ResearchGate]. Retrieved from [Link]

  • Method of quantification of carboxylic acids by mass spectrometry. (2005). Google Patents.
  • D'Avolio, A., et al. (2014). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. Analyst, 139(10), 2265-2276.
  • Thompson, J. R., et al. (2021). Liquid–liquid extraction for in situ carboxylic acid recovery via continuous membrane-based emulsion separations. Green Chemistry, 23(16), 5897-5908.
  • Jitaru, P., et al. (2023). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. Pharmaceutics, 15(3), 885.
  • Understanding and Improving Solid-Phase Extraction. (2026, March 13).
  • Pharmaceuticals and Medical Devices Agency. (2013). Guideline on Bioanalytical Method Validation in Pharmaceutical Development. Retrieved from [Link]

  • European Medicines Agency. (2022, July 25). ICH guideline M10 on bioanalytical method validation and study sample analysis. Retrieved from [Link]

  • European Medicines Agency. (2019, March 13). ICH guideline M10 Step2b on bioanalytical method validation. Retrieved from [Link]

  • Yamakawa, Y., et al. (2021). Fully Automated Quantitative Measurement of Serum Organic Acids via LC-MS/MS for the Diagnosis of Organic Acidemias. Metabolites, 11(12), 823.
  • [Determination of plasma concentration of five phenolic acid by LC-MS/MS and study of pharmacokinetics in rats after Mailuoning injection]. (2014).
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  • Radovanovic, M., et al. (2021). LC-MS/MS method for simultaneous quantification of ten antibiotics in human plasma for routine therapeutic drug monitoring. Journal of Pharmaceutical and Biomedical Analysis, 194, 113795.
  • Li, W., et al. (2014). Sensitive and selective LC-MS/MS assay for quantitation of flutrimazole in human plasma. European Review for Medical and Pharmacological Sciences, 18(10), 1466-1471.

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Ethynyloxazole-5-carboxylic acid

As a Senior Application Scientist, I approach the handling of 2-Ethynyloxazole-5-carboxylic acid (CAS: 1391828-78-6) not just as a routine safety exercise, but as a critical component of experimental integrity. This comp...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the handling of 2-Ethynyloxazole-5-carboxylic acid (CAS: 1391828-78-6) not just as a routine safety exercise, but as a critical component of experimental integrity. This compound is a highly valuable bifunctional building block in modern drug discovery: its terminal alkyne is primed for Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) "Click" chemistry, while its carboxylic acid moiety provides a handle for amidation or esterification.

However, the juxtaposition of a reactive terminal alkyne, an electron-rich oxazole ring, and an acidic proton necessitates stringent handling. Poor logistical execution will not only endanger the operator but will rapidly degrade the reagent via oxidative side reactions.

Here is the comprehensive, causality-driven guide to the safe handling, operation, and disposal of 2-Ethynyloxazole-5-carboxylic acid.

Physicochemical & Hazard Profile

Before handling the reagent, operators must understand its physical parameters to anticipate its behavior in an open laboratory environment.

Property / HazardSpecification / Details
Chemical Name 2-Ethynyloxazole-5-carboxylic acid
CAS Number 1391828-78-6
Molecular Formula C₆H₃NO₃
Molar Mass 137.09 g/mol
Storage Conditions 2–8°C (Refrigerated), desiccated, under inert gas (Argon/N₂)
GHS Hazard Codes H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Serious eye irritation), H335 (Respiratory irritation)
Signal Word Warning

Causality-Driven PPE Matrix

Do not merely wear Personal Protective Equipment (PPE) out of compliance; wear it with an understanding of the specific chemical threats posed by this molecule [1].

  • Hand Protection (Double Nitrile Gloves, ≥4 mil):

    • The Causality: Protects against dermal absorption. When this compound is utilized in Click chemistry, it is frequently dissolved in polar aprotic solvents (e.g., DMF, DMSO). These solvents are powerful transdermal carriers that will drag dissolved oxazole compounds directly through the skin barrier. Double-gloving provides a necessary fail-safe against micro-tears.

  • Eye Protection (Chemical Splash Goggles - ANSI Z87.1):

    • The Causality: The carboxylic acid moiety causes severe ocular irritation (H319). Standard safety glasses are insufficient; splash goggles are mandatory to protect against powder aerosolization when flushing reagent vials with pressurized inert gas (Argon).

  • Respiratory & Engineering Controls (Chemical Fume Hood):

    • The Causality: Fine particulate matter from oxazole derivatives is a known mucosal irritant (H335). Weighing and transferring must be conducted in a hood with a minimum face velocity of 100 fpm to ensure dust is pulled away from the operator's breathing zone.

  • Body Protection (Flame-Resistant Lab Coat):

    • The Causality: Terminal alkynes are energy-rich. While the solid acid itself is stable, reaction mixtures containing alkynes and azides can be highly energetic. An FR coat mitigates risks during the reaction setup phase.

Operational Workflows & Handling Protocols

The greatest threat to 2-Ethynyloxazole-5-carboxylic acid is oxygen. In the presence of trace copper (often residual in labs) and atmospheric oxygen, terminal alkynes undergo oxidative homocoupling known as the Glaser Coupling [2], forming unwanted 1,3-diynes and destroying your reagent.

Protocol A: Safe Dispensing and Weighing
  • Preparation: Clear the analytical balance area within the fume hood. Ensure no oxidizing agents or copper salts are present on the weighing surface.

  • Anti-Static Handling: Use a grounded, anti-static spatula. Reasoning: Fine organic powders hold static charge, leading to sudden aerosolization and inhalation risk when transferred to a weigh boat.

  • Inert Transfer: Weigh the required mass rapidly into a pre-dried, septum-capped reaction vial.

  • Atmospheric Purge: Immediately flush the master source bottle with a gentle stream of Argon gas for 10 seconds before tightly resealing. Return the bottle to 2–8°C storage immediately to prevent thermal degradation.

Protocol B: CuAAC (Click Chemistry) Reaction Setup

To maintain a self-validating, high-yield system, the operational setup must actively suppress Glaser homocoupling [3].

  • Degassing (Crucial Step): Dissolve 2-Ethynyloxazole-5-carboxylic acid and your azide partner in the chosen solvent (e.g., t-BuOH/H₂O or DMF). Sparge the solution with Argon for 15 minutes. Reasoning: Removing dissolved oxygen eliminates the terminal oxidant required for Glaser coupling.

  • Catalyst Sequence: Add Sodium Ascorbate (reducing agent) to the mixture before adding the Copper(II) sulfate catalyst.

  • In Situ Reduction: The ascorbate reduces Cu(II) to the active Cu(I) species in situ and maintains it in the +1 oxidation state, ensuring the alkyne undergoes the desired cycloaddition rather than oxidative degradation.

  • Sealing: Seal the vessel and stir at room temperature under a positive pressure of Argon.

Spill Management and Disposal Plans

Solid Spill Cleanup:

  • Do not sweep dry, as this generates hazardous dust.

  • Mist the powder gently with water or a dilute sodium bicarbonate solution to suppress aerosolization and neutralize the acid.

  • Wipe up the slurry with absorbent pads and place them into a heavy-duty, sealable hazardous waste bag.

Solution Spill (in DMF/DMSO):

  • Cover the spill with an inert, non-combustible absorbent (e.g., vermiculite or sand). Do not use combustible absorbents like sawdust, as the energetic nature of alkyne/azide mixtures poses a fire risk.

  • Scoop the absorbed material into a compatible polyethylene waste container.

Disposal Plan (EPA/RCRA Compliance):

  • Unreacted Reagent: Dispose of as halogen-free hazardous organic solid waste.

  • Post-Reaction Waste: If the compound was used in a CuAAC reaction, the resulting waste contains Copper (a heavy metal). It must be segregated into a clearly labeled "Aqueous/Organic Heavy Metal Waste" container. Pouring transition-metal-contaminated organic waste down the drain is a severe environmental violation.

Operational Workflow Visualization

G Start Receiving & Storage (2-8°C, Argon Gas) PPE PPE Donning (Nitrile, Goggles, FR Coat) Start->PPE Dispense Fume Hood Dispensing (Anti-Static Spatula) PPE->Dispense Reaction CuAAC Reaction Setup (Degassed Solvents) Dispense->Reaction Workup Quenching & Extraction (Aqueous Workup) Reaction->Workup Disposal Waste Segregation (Heavy Metal / Organic) Workup->Disposal

Safe handling and operational workflow for 2-Ethynyloxazole-5-carboxylic acid.

References

  • Organic Chemistry Portal. "Glaser Coupling, Hay Coupling." Organic Chemistry Portal. Available at:[Link]

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